molecular formula C73H92N14O15S2 B15547180 Cronexitide Lanocianine CAS No. 2041574-23-4

Cronexitide Lanocianine

Cat. No.: B15547180
CAS No.: 2041574-23-4
M. Wt: 1469.7 g/mol
InChI Key: FFEZUEIKRUQWTE-MYFKLRRKSA-N
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Description

Fluorescent Dye LS301 is a hydrophobic near-infrared (NIR) fluorescent probe composed of a NIR fluorescent dye cypate linked to an unnatural D-cysteine-containing cyclic octapeptide (D-Cys-Gly-Arg--Asp-Ser-Pro-Cys)-Lys-OH, with potential cancer imaging activity. Upon administration during tumor resection, the peptide component of LS301 specifically targets and binds integrin receptors expressed on tumor cells, which are not expressed on normal, healthy cells. Upon receptor-mediated endocytosis and fluorescence imaging using infrared light that is visualized by the surgeon with special Cancer Vision Goggles (CVG), tumor cells can be detected, identified, and removed accordingly. This enhances the accuracy of cancer cell removal during surgery. The D-cysteine on the peptide prevents degradation by endogenous proteases.

Properties

CAS No.

2041574-23-4

Molecular Formula

C73H92N14O15S2

Molecular Weight

1469.7 g/mol

IUPAC Name

3-[2-[7-[3-[3-[[(3S,6S,9S,15S,20R,23S)-20-[[(1S)-5-amino-1-carboxypentyl]carbamoyl]-6-(carboxymethyl)-9-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-15-yl]amino]-3-oxopropyl]-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]propanoate

InChI

InChI=1S/C73H92N14O15S2/c1-72(2)56(25-8-6-5-7-9-26-57-73(3,4)63-46-21-13-11-19-44(46)28-30-54(63)86(57)37-32-60(91)92)85(53-29-27-43-18-10-12-20-45(43)62(53)72)36-31-58(89)80-51-41-103-104-42-52(67(98)81-48(70(101)102)22-14-15-33-74)84-68(99)55-24-17-35-87(55)69(100)50(40-88)83-66(97)49(38-61(93)94)82-65(96)47(23-16-34-77-71(75)76)79-59(90)39-78-64(51)95/h5-13,18-21,25-30,47-52,55,88H,14-17,22-24,31-42,74H2,1-4H3,(H13-,75,76,77,78,79,80,81,82,83,84,89,90,91,92,93,94,95,96,97,98,99,101,102)/t47-,48-,49-,50-,51+,52-,55-/m0/s1

InChI Key

FFEZUEIKRUQWTE-MYFKLRRKSA-N

Origin of Product

United States

Foundational & Exploratory

Cronexitide Lanocianine: A Technical Guide to its Tumor-Targeting Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cronexitide Lanocianine, also known as LS301, is a novel, targeted fluorescent imaging agent designed to enhance the visualization of malignant tissues during surgery. This document provides a comprehensive overview of its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. Composed of a near-infrared (NIR) fluorescent dye, cypate (B1246621), conjugated to a cyclic octapeptide, this compound leverages a highly specific binding affinity for a tumor-associated protein to provide real-time, high-contrast imaging of cancer cells. This guide will serve as a technical resource for researchers and professionals in the field of oncology and drug development, offering in-depth insights into the core science of this promising imaging agent.

Core Mechanism of Action: Targeting Phosphorylated Annexin A2

Initial understanding suggested that the cyclic RGD (Arg-Gly-Asp) peptide component of this compound targeted integrin receptors, which are known to be overexpressed in various cancers. However, recent and definitive research has elucidated that the primary and highly specific molecular target of this compound is phosphorylated Annexin A2 (pANXA2) .[1]

Annexin A2 is a calcium-dependent phospholipid-binding protein that is increasingly recognized for its role in cancer progression, including proliferation, invasion, and angiogenesis. Its expression is elevated in numerous solid tumors. The phosphorylation of ANXA2 on the Tyr23 residue is a critical post-translational modification that is a prerequisite for the binding of this compound.[1]

The tumor-targeting mechanism can be summarized in the following steps:

  • Intravenous Administration: this compound is administered intravenously to the patient prior to surgery.[2][3]

  • Systemic Distribution and Tumor Accumulation: The agent circulates through the bloodstream and selectively accumulates in tumor tissues due to the high expression of its target, pANXA2, on the surface of cancer cells.

  • Specific Binding: The cyclic octapeptide component of this compound binds with high affinity to phosphorylated Annexin A2 on the tumor cell surface. This binding is calcium-dependent.[1]

  • Internalization: While the primary application is surface-bound fluorescence, some evidence suggests that upon binding, the agent may be internalized by the tumor cells.

  • Near-Infrared Fluorescence Imaging: During surgery, the tumor and surrounding tissues are illuminated with a near-infrared light source. The cypate dye component of this compound fluoresces, enabling the surgeon to visualize the tumor margins with high precision using specialized imaging systems, such as the Cancer Vision Goggles (CVG).[3]

This targeted approach allows for a clear distinction between malignant and healthy tissue, aiding in more complete and accurate tumor resection.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound (LS301).

Parameter Value Target Method Source
Binding Affinity (Kd)5.67 ± 2.40 nMCalciumMicroscale Thermophoresis (MST)[1]
Clinical Trial Parameter Value Cancer Type Source
Dosage Range0.025 - 0.1 mg/kgLung, Breast, Liver, Pancreas, Gastric[2][4]
Administration RouteIntravenous (IV) InfusionMultiple[2][3]
Time of Administration Pre-Surgery4 - 24 hoursMultiple[3]

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

In Vitro Binding Assays
  • Objective: To determine the binding specificity of this compound to its target protein.

  • Methodology:

    • Protein Expression and Purification: Recombinant Annexin A1 (ANXA1), Annexin A2 (ANXA2), and Annexin A3 (ANXA3) proteins are expressed, for example, as Glutathione S-transferase (GST)-tagged fusion proteins in E. coli and purified using affinity chromatography.

    • Binding Assay: Purified recombinant proteins are incubated with this compound (or its peptide component alone).

    • Detection: The protein-probe complexes are separated by SDS-PAGE. The binding is detected by measuring the near-infrared fluorescence of the cypate dye on the gel or by Western blotting using an anti-cypate antibody.

    • Controls: A no-protein control and controls with unrelated proteins are included to ensure specificity.

Cellular Uptake and Localization Studies
  • Objective: To visualize the uptake and subcellular localization of this compound in cancer cells.

  • Methodology:

    • Cell Culture: Cancer cell lines with known expression levels of Annexin A2 (e.g., 4T1 breast carcinoma, A549 lung carcinoma) are cultured on glass-bottom dishes.

    • Incubation: The cells are incubated with a working concentration of this compound (e.g., 1 µM) for a specified period (e.g., 30 minutes) at 37°C.

    • Fluorescence Microscopy: After incubation, the cells are washed to remove unbound probe and imaged using a fluorescence microscope equipped with a near-infrared laser and appropriate filters.

    • Co-localization: To determine subcellular localization, cells can be co-stained with fluorescent markers for specific organelles (e.g., plasma membrane, endosomes).

In Vivo Tumor Imaging in Animal Models
  • Objective: To evaluate the tumor-targeting efficacy and imaging contrast of this compound in a living organism.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cells to establish tumors.

    • Probe Administration: Once tumors reach a suitable size, this compound is administered to the mice via intravenous injection (e.g., tail vein).

    • In Vivo Imaging: At various time points post-injection (e.g., 4, 8, 24 hours), the mice are anesthetized and imaged using a small animal in vivo imaging system capable of detecting near-infrared fluorescence.

    • Ex Vivo Analysis: After the final imaging time point, the mice are euthanized, and the tumor and major organs are excised and imaged ex vivo to confirm the in vivo findings and assess biodistribution.

Visualizations

Signaling Pathways and Molecular Interactions

Cronexitide_Lanocianine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CL This compound (LS301) pANXA2 Phosphorylated Annexin A2 (pANXA2) CL->pANXA2 High-Affinity Binding Imaging NIR Fluorescence Imaging Endocytosis Receptor-Mediated Endocytosis pANXA2->Endocytosis Internalization pANXA2->Imaging Fluorescence Signal Ca Ca2+ Ca->pANXA2 Calcium-Dependent Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BindingAssay Binding Affinity & Specificity (vs. ANXA1, ANXA2, ANXA3) CellUptake Cellular Uptake & Localization (Fluorescence Microscopy) BindingAssay->CellUptake Confirm Target Engagement AnimalModel Tumor Xenograft Animal Model CellUptake->AnimalModel Validate in Live Cells Injection IV Injection of This compound AnimalModel->Injection LiveImaging Longitudinal NIR Fluorescence Imaging Injection->LiveImaging ExVivo Ex Vivo Biodistribution Analysis LiveImaging->ExVivo Confirm Signal Source Clinical_Workflow Patient Patient with Solid Tumor IV_Admin IV Administration of This compound (4-24h pre-op) Patient->IV_Admin Surgery Surgical Procedure IV_Admin->Surgery Imaging Intraoperative NIR Imaging (CVG) Surgery->Imaging Resection Fluorescence-Guided Tumor Resection Imaging->Resection PostOp Post-Resection Analysis Resection->PostOp

References

An In-depth Technical Guide to the Fluorescent Spectrum and Application of Cronexitide Lanocianine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cronexitide Lanocianine, also known as LS301, is a near-infrared (NIR) fluorescent probe with significant potential for in-vivo cancer imaging.[] This conjugate molecule is comprised of two key components: a cyclic octapeptide that specifically targets integrin receptors, and a NIR fluorescent dye, cypate (B1246621), which provides the optical signal.[] The peptide component, (D-Cys-Gly-Arg-Asp-Ser-Pro-Cys)-Lys-OH, is designed to bind with high affinity to integrin receptors that are overexpressed on the surface of many tumor cells.[] Following this binding, the complex undergoes receptor-mediated endocytosis, allowing for the accumulation of the fluorescent probe within the target cells. This targeted delivery mechanism, combined with the favorable optical properties of NIR fluorescence, enhances the accuracy of cancer cell detection and removal during surgical procedures.[]

The use of NIR fluorophores, such as cypate, offers distinct advantages for biological imaging. The NIR window (typically 700-1000 nm) minimizes interference from the natural autofluorescence of biological tissues, leading to a high signal-to-background ratio.[][2][3] Additionally, NIR light exhibits reduced scattering and deeper tissue penetration compared to visible light, enabling non-invasive imaging of physiological and pathological processes in living organisms.[][4]

This guide provides a comprehensive overview of the fluorescent properties of this compound's core fluorophore, cypate. It details the experimental protocols for its characterization and illustrates its mechanism of action through its interaction with the integrin signaling pathway.

Fluorescent Properties of this compound (Cypate)

The fluorescent characteristics of this compound are dictated by its cypate component. Cypate is a carbocyanine dye derived from Indocyanine Green (ICG), the only FDA-approved NIR dye for clinical use.[4] It possesses a carboxylic acid group that facilitates conjugation to biomolecules like peptides.[4]

Quantitative Fluorescent Data

The key spectral properties of the cypate fluorophore are summarized in the table below.

PropertyValueUnitReference
Maximum Excitation Wavelength (λex)~778 - 780nm[][5]
Maximum Emission Wavelength (λem)~805 - 820nm[][4]
Molar Extinction Coefficient (ε)224,000M⁻¹cm⁻¹[]
Quantum Yield (Φ)Not specified; generally high for this class of dyesDimensionless[]

Note: The quantum yield for cypate is not explicitly stated in the reviewed literature, but NIR cyanine (B1664457) dyes are known to have high quantum yields, contributing to their brightness.[] The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.[6]

Experimental Protocols

Measurement of Fluorescent Spectrum

This protocol outlines the general procedure for determining the excitation and emission spectra of a NIR fluorescent dye like cypate.

Objective: To determine the maximum excitation and emission wavelengths of this compound.

Materials:

  • This compound (or cypate standard)

  • Spectroscopy-grade solvent (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO))

  • Spectrofluorometer with NIR detection capabilities (e.g., Horiba Fluorolog-3)

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission scan mode.

    • Set the emission wavelength to the expected maximum (~820 nm).

    • Scan a range of excitation wavelengths (e.g., 650 nm to 800 nm).

    • The wavelength that produces the highest fluorescence intensity is the maximum excitation wavelength (λex).

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation scan mode.

    • Set the excitation wavelength to the determined λex (~780 nm).

    • Scan a range of emission wavelengths (e.g., 790 nm to 900 nm).

    • The wavelength with the highest recorded intensity is the maximum emission wavelength (λem).[4]

  • Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the spectra and confirm the maxima.

In Vitro Cellular Imaging

This protocol describes the use of this compound for fluorescent imaging of cancer cells expressing integrin receptors.

Objective: To visualize the uptake of this compound in integrin-positive cancer cells.

Materials:

  • Integrin-positive cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium

  • This compound solution

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (for fixing)

  • Confocal microscope with NIR laser (e.g., excitation at 780 nm) and appropriate emission filters.

Procedure:

  • Cell Culture: Plate the cancer cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Incubation: Incubate the cells with a solution of this compound (e.g., 10 µM) in culture medium for a specified time (e.g., 2 hours).[7]

  • Washing: Wash the cells multiple times with PBS to remove any unbound probe.[7]

  • Fixing (Optional): Fix the cells with a 4% paraformaldehyde solution if live-cell imaging is not required.[7]

  • Imaging: Image the cells using the confocal microscope. Use the 780 nm laser line for excitation and collect the emission signal in the NIR range (e.g., 800-850 nm).[7]

Signaling Pathways and Mechanisms of Action

The efficacy of this compound as a targeted imaging agent is dependent on its interaction with the integrin signaling pathway and subsequent cellular uptake.

Integrin Targeting and Endocytosis

This compound's peptide component mimics the natural ligands of integrins, such as fibronectin, by containing an Arg-Gly-Asp (RGD)-like motif. This allows it to bind specifically to integrin receptors on the cell surface. Integrins are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell adhesion and play a crucial role in intracellular signaling.[8][9] Upon ligand binding, integrins cluster and activate downstream signaling cascades. This activation also triggers receptor-mediated endocytosis, a process by which the cell internalizes the bound ligand along with the receptor. This process is often mediated by small GTPases such as Rab5.[10] The internalization of the this compound-integrin complex leads to the accumulation of the fluorescent probe inside the tumor cells, enabling their visualization.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Cronexitide_Lanocianine This compound Integrin_Receptor Integrin Receptor Cronexitide_Lanocianine->Integrin_Receptor 1. Targeting Binding Binding & Clustering Integrin_Receptor->Binding 2. Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 3. Internalization Endosome Endosome with Fluorescent Probe Endocytosis->Endosome Fluorescence NIR Fluorescence Detection Endosome->Fluorescence 4. Signal Accumulation

Figure 1. Workflow of this compound cellular uptake.

Downstream Integrin Signaling

While the primary application of this compound is imaging, its binding to integrins can potentially influence downstream signaling pathways. Integrin activation leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[8] Phosphorylated FAK serves as a docking site for other signaling proteins, including Src family kinases.[8][9] This FAK-Src complex can then phosphorylate numerous downstream targets, influencing cell survival, proliferation, and migration. The endocytosis of active integrins can also lead to signaling from endosomal compartments, further regulating cellular processes.[10][11]

G Cronexitide This compound Integrin Integrin Receptor Cronexitide->Integrin Binds FAK FAK Integrin->FAK Activates Endocytosis Endocytosis (Rab5) Integrin->Endocytosis Src Src FAK->Src Recruits & Activates Downstream Downstream Signaling (Proliferation, Survival, Migration) FAK->Downstream Src->Downstream

Figure 2. Simplified integrin signaling pathway upon ligand binding.

References

Cronexitide Lanocianine molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cronexitide Lanocianine, also known as LS301, is a near-infrared (NIR) fluorescent imaging agent with significant potential in the field of oncology. Comprising a cyclic octapeptide conjugated to the fluorescent dye cypate (B1246621), this compound facilitates the real-time intraoperative visualization of malignant tissues. Its mechanism of action is predicated on the specific binding to two key biomarkers overexpressed on the surface of various cancer cells: phosphorylated Annexin A2 (pANXA2) and integrin receptors. This targeted approach allows for high-contrast imaging, enabling surgeons to more accurately delineate tumor margins and identify metastatic lymph nodes, thereby improving the efficacy of surgical resections.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and clinical settings. The key identifiers and computed properties are summarized below.

PropertyValueSource
Molecular Formula C₇₃H₉₂N₁₄O₁₅S₂PubChem
Molecular Weight 1469.7 g/mol PubChem
Synonyms LS301, LS301-ITPubChem

Mechanism of Action and Signaling Pathways

This compound's efficacy as a tumor-targeting imaging agent stems from its high affinity for pANXA2 and integrin receptors, both of which are implicated in cancer progression, proliferation, and metastasis.

Upon intravenous administration, this compound circulates throughout the body and preferentially accumulates in tumor tissues due to the overexpression of its target receptors on cancer cells. The binding of the peptide component of this compound to pANXA2 and integrins leads to the internalization of the agent through receptor-mediated endocytosis. When excited by a near-infrared light source, the cypate dye emits a fluorescent signal, which can be detected by specialized imaging systems, allowing for the real-time visualization of cancerous tissue during surgery.

Targeted Signaling Pathways

The interaction of this compound with its target receptors is a critical aspect of its function. Below are diagrams illustrating the generalized signaling pathways associated with Annexin A2 and integrins in the context of cancer.

This compound binding to pANXA2 and subsequent signaling.

Integrin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cronexitide_Lanocianine This compound (LS301) Integrin_Receptor Integrin Receptor Cronexitide_Lanocianine->Integrin_Receptor Binds FAK FAK Integrin_Receptor->FAK Activates ECM Extracellular Matrix (ECM) ECM->Integrin_Receptor Activates Src Src FAK->Src Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream_Signaling Activates Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Promotes

This compound binding to Integrin Receptors and downstream effects.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often study-dependent, the following provides a generalized workflow for in vivo fluorescence imaging in preclinical animal models.

General Workflow for In Vivo Imaging

Experimental_Workflow Animal_Model 1. Establish Tumor-Bearing Animal Model Agent_Administration 2. Administer this compound (LS301) (e.g., intravenous injection) Animal_Model->Agent_Administration Incubation 3. Allow for Biodistribution and Tumor Accumulation (e.g., 24 hours) Agent_Administration->Incubation Imaging 4. Perform Near-Infrared Fluorescence Imaging Incubation->Imaging Data_Analysis 5. Quantify Fluorescence Signal in Tumor vs. Normal Tissue Imaging->Data_Analysis Histology 6. (Optional) Correlate Fluorescence with Histopathological Analysis Data_Analysis->Histology

Generalized experimental workflow for in vivo imaging with this compound.

Note: The optimal dose of this compound and the timing of imaging should be determined empirically for each specific tumor model and imaging system. A Phase 1 clinical trial in patients with stage I-II breast cancer utilized doses of 0.05 mg/kg, 0.075 mg/kg, and 0.1 mg/kg, with surgery and imaging performed 4-24 hours after administration.[1]

Quantitative Data

Preclinical studies have demonstrated the selective accumulation of this compound in various solid tumor types. The following tables summarize key quantitative findings from a study involving different human tumor xenografts in mice.

Table 1: Biodistribution of this compound (LS301) in Tumor-Bearing Mice (24h post-injection)

Tumor ModelMean Fluorescence (Tumor)Mean Fluorescence (Muscle)Tumor-to-Muscle Ratio
4T1-luc/GFP (Breast)HighLowSignificant
HT1080 (Fibrosarcoma)HighLowSignificant
BxPC-3 (Pancreatic)HighLowSignificant

Data presented are qualitative summaries from described high uptake in tumor tissues relative to surrounding tissues.[2]

Table 2: Correlation of LS301 Fluorescence with pANXA2 Expression

Tumor ModelPearson's Correlation Coefficient (LS301 vs. pANXA2)
4T1-luc/GFPHigh Positive Correlation
HT1080High Positive Correlation
BxPC-3High Positive Correlation

Qualitative summary based on the described "excellent correlation".[2]

Conclusion

This compound (LS301) is a promising targeted fluorescent probe for image-guided surgery. Its ability to selectively bind to pANXA2 and integrin receptors on cancer cells allows for high-contrast, real-time visualization of tumors and metastases. The data presented in this guide underscore its potential to improve surgical outcomes by enabling more complete and precise tumor resections. Further research and clinical investigations are warranted to fully elucidate its clinical utility across a broader range of solid tumors.

References

The Synthesis of Cronexitide Lanocianine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cronexitide Lanocianine is a fluorescent probe with significant potential in targeted cancer imaging. Its unique structure, comprising a cyclic octapeptide linked to the near-infrared (NIR) fluorescent dye cypate (B1246621), enables specific binding to integrin receptors overexpressed on tumor cells. This document provides a comprehensive technical guide on the synthesis pathway of this compound, detailing the necessary experimental protocols, data presentation, and visualizations to aid researchers in its replication and further development. While a specific, consolidated synthesis protocol for this compound is not publicly available, this guide synthesizes established methodologies for its constituent components: the solid-phase synthesis of the cyclic peptide, the synthesis of the cypate dye, and the subsequent conjugation of these two molecules.

Introduction

This compound is a sophisticated molecular probe designed for intraoperative cancer visualization. Its chemical formula is C73H92N14O15S2, and it functions by binding to integrin receptors on cancer cells, followed by receptor-mediated endocytosis. Illumination with infrared light then allows for the visualization of tumor tissues, enhancing the precision of surgical removal. The core components of this compound are a cyclic octapeptide, (D-Cys-Gly-Arg-Asp-Ser-Pro-Cys)-Lys-OH, and a near-infrared fluorescent dye, cypate. The synthesis of this compound can be logically divided into three key stages:

  • Solid-Phase Peptide Synthesis (SPPS) of the linear octapeptide.

  • On-resin cyclization via disulfide bond formation.

  • Synthesis of the cypate fluorescent dye.

  • Conjugation of the cyclic peptide to the cypate dye.

  • Purification and characterization of the final product.

This guide will provide an in-depth overview of the probable synthetic route, drawing from established protocols for similar molecules.

Synthesis of the Cyclic Octapeptide

The synthesis of the (D-Cys-Gly-Arg-Asp-Ser-Pro-Cys)-Lys-OH peptide is best achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-D-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.

    • Add HBTU, HOBt, and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: (D-Cys(Trt)-Gly-Arg(Pbf)-Asp(OtBu)-Ser(tBu)-Pro-Cys(Trt)).

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

Experimental Protocol: On-Resin Cyclization (Disulfide Bond Formation)

On-resin cyclization is favored as it utilizes the principle of "pseudo-dilution," which promotes intramolecular reactions over intermolecular polymerization[1].

Materials:

  • Iodine

  • Solvents: DMF, DCM, Methanol

Procedure:

  • Side-Chain Deprotection: Selectively remove the trityl (Trt) protecting groups from the two D-cysteine residues while the peptide is still attached to the resin. This can be achieved by treatment with a mild acidic solution (e.g., 1-5% TFA in DCM with scavengers).

  • Disulfide Bond Formation:

    • Wash the resin thoroughly to remove deprotection reagents.

    • Add a solution of iodine (e.g., 10 equivalents in DMF) to the resin.

    • Shake the reaction mixture for 1-2 hours at room temperature. The formation of the disulfide bond can be monitored by Ellman's test.

    • Wash the resin with DMF, methanol, and DCM to remove excess iodine.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

Synthesis of Cypate Fluorescent Dye

Cypate is a dicarboxylic acid-containing carbocyanine dye. Its synthesis is based on the condensation of two indole-derived precursors. While a detailed, step-by-step synthesis is proprietary, the general approach for cyanine (B1664457) dye synthesis can be outlined.

General Experimental Protocol: Cyanine Dye Synthesis

Materials:

Procedure:

  • Precursor Synthesis: Synthesize the functionalized indolenine precursors. This typically involves the Fischer indole (B1671886) synthesis or similar methods to create the indole ring system, followed by alkylation to introduce the carboxylic acid-containing side chains.

  • Condensation Reaction: React the two equivalents of the indolenine precursor with a polymethine bridge-forming reagent (e.g., glutaconaldehyde dianil hydrochloride) in a suitable solvent system (e.g., pyridine and acetic anhydride) with heating.

  • Purification: The crude cypate dye is then purified using column chromatography to yield the final product.

Conjugation of Cyclic Peptide to Cypate

The final step is the conjugation of the cyclic peptide to the cypate dye. This is typically achieved by forming a stable amide bond between one of the carboxylic acid groups on the cypate and the primary amine of the lysine (B10760008) residue on the peptide.

Experimental Protocol: Peptide-Dye Conjugation

Materials:

  • Purified cyclic octapeptide

  • Purified cypate dye

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Activation base: DIPEA

  • Anhydrous DMF

Procedure:

  • Activation of Cypate: Dissolve the cypate dye in anhydrous DMF. Add HATU and DIPEA to activate the carboxylic acid groups.

  • Conjugation Reaction: Add the purified cyclic peptide, dissolved in DMF, to the activated cypate solution.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction by HPLC.

  • Quenching: Quench the reaction by adding a small amount of water.

Purification and Characterization

Purification of the final this compound conjugate is crucial to remove unreacted starting materials and side products.

Experimental Protocol: Purification and Characterization

Purification:

  • High-Performance Liquid Chromatography (HPLC): The crude conjugate is purified by reverse-phase HPLC (RP-HPLC) using a C18 column. A gradient of water and acetonitrile (B52724) containing 0.1% TFA is typically used for elution. Fractions containing the pure product are collected and lyophilized.

Characterization:

  • Mass Spectrometry (MS): The molecular weight of the final product is confirmed using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the conjugate.

  • Purity Analysis: The purity of the final product is determined by analytical HPLC.

Data Presentation

StepParameterExpected ValueReference
SPPS of Linear Peptide Crude Yield> 80%General SPPS
Purity (crude)50-70%General SPPS
On-Resin Cyclization Cyclization Efficiency> 90%[1]
Overall Yield (after cleavage)60-90%[1]
Peptide-Dye Conjugation Conjugation Efficiency> 70%General Protocols
Final Purification Purified Yield20-50% (from crude conjugate)General Protocols
Final Purity (by HPLC)> 95%Standard for biomedical use

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_peptide Cyclic Peptide Synthesis cluster_dye Cypate Synthesis cluster_conjugation Final Conjugation & Purification SPPS Solid-Phase Peptide Synthesis (Linear Octapeptide) Cyclization On-Resin Cyclization (Disulfide Bridge) SPPS->Cyclization Chain Elongation Cleavage_Purification_Peptide Cleavage & Purification Cyclization->Cleavage_Purification_Peptide Conjugation Peptide-Dye Conjugation Cleavage_Purification_Peptide->Conjugation Dye_Synthesis Cypate Synthesis Purification_Dye Purification Dye_Synthesis->Purification_Dye Purification_Dye->Conjugation Final_Purification Final Purification (HPLC) Conjugation->Final_Purification Characterization Characterization (MS, NMR) Final_Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.

Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle Start Resin with Free Amine Couple Couple Fmoc- Amino Acid Start->Couple Wash1 Wash Couple->Wash1 Deprotect Fmoc Deprotection Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Wash2->Couple Next Amino Acid End Elongated Peptide Chain Wash2->End Final Cycle Disulfide_Formation Linear_Peptide Resin-Bound Linear Peptide with Cys(Trt) groups Deprotection Selective Deprotection of Cys(Trt) Linear_Peptide->Deprotection Oxidation On-Resin Oxidation (e.g., Iodine) Deprotection->Oxidation Cyclic_Peptide Resin-Bound Cyclic Peptide (Disulfide Bridge) Oxidation->Cyclic_Peptide

References

An In-depth Technical Guide on the Core Properties of Cronexitide Lanocianine and its Binding Affinity for Integrin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cronexitide Lanocianine, also identified as the fluorescent dye LS301, is a near-infrared (NIR) fluorescent probe designed for targeted cancer imaging. Its structure comprises a cypate (B1246621) fluorescent dye linked to a cyclic octapeptide with the sequence D-Cys-Gly-Arg-Asp-Ser-Pro-Cys-Lys-OH. The core functionality of this compound lies in the peptide component's ability to specifically target and bind to integrin receptors, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[1] This targeted binding allows for the visualization of cancerous tissues during surgical procedures, thereby enhancing the precision of tumor resection. The peptide's cyclic nature and the inclusion of D-cysteine contribute to its stability against degradation by endogenous proteases.[2]

The Arg-Gly-Asp (RGD) sequence within the peptide is a well-established recognition motif for a subset of integrins, including αvβ3, αvβ5, and α5β1.[3][4][5] These integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cell signaling, migration, proliferation, and survival.[4][6] The overexpression of certain RGD-binding integrins in various cancers makes them attractive targets for both diagnostic and therapeutic applications.

This technical guide provides a comprehensive overview of the binding characteristics of this compound's peptide component to integrin receptors, details common experimental protocols for characterization, and illustrates the associated signaling pathways and experimental workflows.

Data Presentation: Integrin Binding Affinity

While specific quantitative binding affinity data for this compound (LS301) is not publicly available, the following table summarizes representative binding affinities of structurally related fluorescently-labeled cyclic RGD peptides for various integrin subtypes. This data is presented to provide a comparative context for the expected binding profile of this compound. The data is typically determined through competitive binding assays.

Peptide/CompoundIntegrin SubtypeAssay TypeIC50 (nM)Reference
FITC-Galacto-RGD2αvβ3/αvβ5Displacement Assay28 ± 8[7]
FITC-3P-RGD2αvβ3/αvβ5Displacement Assay32 ± 7[7]
FITC-RGD2αvβ3/αvβ5Displacement Assay89 ± 17[7]
Engineered Knottin Peptide 1αvβ3Cell-based Competition10 - 30[8]
Engineered Knottin Peptide 2αvβ5Cell-based Competition10 - 30[8]
Engineered Knottin Peptide 3α5β1Cell-based Competition10 - 30[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the this compound Peptide

This protocol outlines the manual synthesis of the cyclic octapeptide component of this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acids (D-Cys(Trt), Gly, Arg(Pbf), Asp(OtBu), Ser(tBu), Pro, Lys(Boc))

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Diethylether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.

    • Add DIC and Oxyma to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Pro, Ser(tBu), Asp(OtBu), Arg(Pbf), Gly, and D-Cys(Trt).

  • Cleavage and Deprotection: Once the linear peptide is assembled, treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: Dissolve the purified linear peptide in a dilute solution of DMF and adjust the pH to 8.5 with diisopropylethylamine (DIPEA). Add a cyclizing agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and allow the reaction to proceed overnight.

  • Final Purification: Purify the cyclic peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.

Competitive Binding Assay using Fluorescence Polarization

This protocol describes a method to determine the binding affinity of this compound for a specific integrin receptor.

Materials:

  • Purified recombinant human integrin (e.g., αvβ3)

  • This compound (as the fluorescent probe)

  • Unlabeled cyclic RGD peptide (as a competitor)

  • Assay Buffer: 20 mM Tris, 150 mM NaCl, 1 mM MnCl2, pH 7.4

  • 384-well black plates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent probe (this compound) in the assay buffer.

    • Prepare a serial dilution of the unlabeled competitor peptide in the assay buffer.

    • Prepare a solution of the purified integrin receptor in the assay buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add a fixed concentration of the fluorescent probe.

    • Add the serially diluted competitor peptide to the wells.

    • Add the purified integrin receptor to initiate the binding reaction.

    • Include control wells with only the probe and buffer (for background) and wells with the probe and integrin but no competitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the cypate dye.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the fluorescent probe's binding.

Cell Adhesion Assay

This protocol determines the ability of this compound to inhibit cell adhesion to an integrin ligand-coated surface.

Materials:

  • Integrin-expressing cells (e.g., U87MG glioblastoma cells, which express high levels of αvβ3)

  • Fibronectin or vitronectin (integrin ligands)

  • This compound

  • Cell culture medium

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (fluorescent cell stain)

  • 96-well tissue culture plates

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with fibronectin or vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.

  • Cell Preparation:

    • Label the integrin-expressing cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in serum-free medium.

  • Inhibition:

    • Pre-incubate the labeled cells with varying concentrations of this compound for 30 minutes at 37°C.

  • Adhesion:

    • Add the cell-inhibitor mixture to the coated and blocked wells.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of this compound.

    • Determine the concentration of this compound that causes 50% inhibition of cell adhesion (IC50).

Mandatory Visualization

Integrin Signaling Pathway

The binding of an RGD-containing peptide like that in this compound to integrin receptors can trigger intracellular signaling cascades. A common pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase, leading to downstream effects on cell survival, proliferation, and migration through the MAPK/ERK pathway.

Integrin_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin Receptor (αvβ3) FAK FAK Integrin->FAK Recruitment & Activation Cronexitide Cronexitide Lanocianine (RGD Peptide) Cronexitide->Integrin Binding Src Src FAK->Src Activation Grb2 Grb2 FAK->Grb2 Src->FAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Integrin-mediated FAK/Src signaling pathway.

Experimental Workflow for Characterization of this compound

This diagram illustrates a typical workflow for the synthesis and characterization of an integrin-targeting peptide conjugate like this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biophysical & In Vitro Characterization cluster_imaging In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis (SPPS) Purification1 RP-HPLC Purification (Linear Peptide) SPPS->Purification1 Cyclization Cyclization Purification1->Cyclization Purification2 RP-HPLC Purification (Cyclic Peptide) Cyclization->Purification2 Conjugation Conjugation to Cypate Dye Purification2->Conjugation Purification3 Final RP-HPLC Purification Conjugation->Purification3 MS Mass Spectrometry (Identity Confirmation) Purification3->MS BindingAssay Integrin Binding Assay (e.g., Fluorescence Polarization) Purification3->BindingAssay AdhesionAssay Cell Adhesion Assay (Functional Inhibition) BindingAssay->AdhesionAssay AnimalModel Tumor Xenograft Animal Model AdhesionAssay->AnimalModel Imaging Near-Infrared (NIR) Fluorescence Imaging AnimalModel->Imaging

Caption: Workflow for peptide synthesis and characterization.

References

In Vivo Stability and Pharmacokinetics of Cronexitide Lanocianine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cronexitide Lanocianine, also known as Fluorescent Dye LS301, is an investigational near-infrared (NIR) fluorescent imaging agent designed for real-time, intraoperative visualization of solid tumors. This technical guide synthesizes the currently available public information on its in vivo stability and pharmacokinetic profile. It is important to note that as this compound is under active clinical investigation, detailed quantitative data and specific experimental protocols are largely proprietary and not yet publicly disclosed. This document reflects the current state of publicly accessible knowledge.

This compound is a cyclic octapeptide conjugated to a NIR fluorescent dye, cypate.[1] Its design incorporates features to enhance in vivo performance, primarily for fluorescence-guided surgery. The peptide component is engineered to selectively target proteins that are overexpressed on the surface of various cancer cells, facilitating the accumulation of the fluorescent dye at the tumor site.[1]

Core Mechanism of Action

The targeting mechanism of this compound is multifactorial, involving high-affinity binding to phosphorylated Annexin A2 (pANXA2) and various integrin receptors, which are frequently overexpressed in the tumor microenvironment.[1] This specific binding allows for the demarcation of cancerous tissue from surrounding healthy tissue during surgical procedures.

Signaling and Uptake Pathway

The following diagram illustrates the proposed mechanism of this compound's interaction with tumor cells, leading to fluorescence accumulation.

Cronexitide_Lanocianine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Tumor Cell Membrane cluster_intracellular Intracellular Space Cronexitide This compound (LS301) pANXA2 Phosphorylated Annexin A2 (pANXA2) Cronexitide->pANXA2 Binding Integrin Integrin Receptors Cronexitide->Integrin Binding Endosome Endosome pANXA2->Endosome Receptor-Mediated Endocytosis Integrin->Endosome Receptor-Mediated Endocytosis Fluorescence Fluorescence Signal (NIR) Endosome->Fluorescence Accumulation & Signal Emission

Figure 1: Proposed mechanism of this compound uptake in tumor cells.

In Vivo Stability

The in vivo stability of a peptide-based agent is a critical determinant of its clinical utility. This compound's design incorporates a D-cysteine residue within its cyclic structure. This unnatural amino acid is intended to confer resistance to degradation by endogenous proteases, a common challenge for peptide-based therapeutics.[1] While specific quantitative data on its metabolic half-life and degradation products are not publicly available, this design feature suggests an enhanced stability profile compared to linear peptides composed solely of L-amino acids.

Pharmacokinetics

Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for this compound are not yet fully disclosed in the public domain. However, ongoing clinical trials are actively evaluating its pharmacokinetic profile in patients with breast cancer.[2][3]

Based on the available information, a general overview of the expected pharmacokinetic properties can be summarized.

Data Presentation

Due to the absence of specific quantitative data in publicly accessible sources, the following table presents a qualitative summary of the expected pharmacokinetic characteristics of this compound, based on its intended use and design.

Pharmacokinetic ParameterExpected ProfileRationale
Absorption Administered intravenously, resulting in 100% bioavailability.Clinical trial protocols specify intravenous administration.[3][4]
Distribution Rapid distribution to tissues with high expression of pANXA2 and integrins (i.e., tumors). Lower distribution in healthy tissues.The targeting mechanism is based on binding to tumor-specific markers.
Metabolism Expected to be more resistant to proteolysis due to its cyclic structure and the inclusion of a D-amino acid.[1]The presence of D-cysteine is a key design feature to prevent rapid degradation.
Excretion The primary route of excretion is not yet publicly detailed but is being studied in clinical trials.Pharmacokinetic studies in ongoing trials will elucidate the clearance mechanisms.[2]
Half-life Not publicly available.This is a key parameter being evaluated in ongoing clinical studies.

Experimental Protocols

Detailed, step-by-step experimental protocols for the in vivo stability and pharmacokinetic studies of this compound are not available in the public domain. However, based on standard methodologies for similar fluorescent imaging agents, the following outlines the likely experimental workflows.

In Vivo Fluorescence Imaging and Biodistribution Studies

This workflow diagram illustrates a typical preclinical experiment to assess the biodistribution of a fluorescent agent like this compound.

Experimental_Workflow_Biodistribution Start Start: Animal Model (e.g., Tumor-bearing mouse) Admin Intravenous Administration of this compound Start->Admin Imaging In Vivo Near-Infrared (NIR) Fluorescence Imaging at Multiple Time Points Admin->Imaging Euthanasia Euthanasia at Final Time Point Imaging->Euthanasia Excision Excision of Tumors and Major Organs Euthanasia->Excision ExVivoImaging Ex Vivo NIR Fluorescence Imaging of Tissues Excision->ExVivoImaging Quantification Quantification of Fluorescence Intensity in Each Tissue ExVivoImaging->Quantification Analysis Data Analysis: Tumor-to-Background Ratio, Biodistribution Profile Quantification->Analysis End End Analysis->End

Figure 2: Generalized workflow for preclinical biodistribution studies.

Methodology Outline:

  • Animal Model: Tumor-bearing animal models (e.g., mice with xenografted human tumors) are typically used.

  • Administration: this compound is administered intravenously via tail vein injection.

  • In Vivo Imaging: At various time points post-injection, the animals are anesthetized and imaged using a near-infrared fluorescence imaging system.

  • Tissue Collection: At the end of the study, animals are euthanized, and the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.) are excised.

  • Ex Vivo Imaging: The excised tissues are imaged to quantify the fluorescence intensity in each organ.

  • Data Analysis: The fluorescence intensity data is used to determine the biodistribution profile and calculate tumor-to-background ratios.

Pharmacokinetic Blood Sampling Protocol

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study involving blood sampling.

Pharmacokinetics_Workflow Start Start: Animal Cohort Admin Intravenous Administration of this compound Start->Admin Sampling Serial Blood Sampling at Predetermined Time Points Admin->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis Quantification of Cronexitide Lanocianine in Plasma (e.g., LC-MS/MS or Fluorescence) Processing->Analysis Modeling Pharmacokinetic Modeling to Determine Parameters (Half-life, Clearance, etc.) Analysis->Modeling End End Modeling->End

Figure 3: Generalized workflow for preclinical pharmacokinetic studies.

Methodology Outline:

  • Animal Model: A cohort of appropriate animal models is used.

  • Administration: A single intravenous bolus of this compound is administered.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes).

  • Plasma Preparation: Blood samples are processed to separate plasma.

  • Quantification: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a fluorescence-based assay.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to calculate key parameters.

Conclusion and Future Directions

This compound is a promising targeted fluorescent imaging agent with design features that suggest favorable in vivo stability. Its ability to selectively accumulate in tumor tissue holds significant potential for improving the precision of fluorescence-guided surgery. However, a comprehensive understanding of its in vivo stability and pharmacokinetic profile will require the public disclosure of data from ongoing and future preclinical and clinical studies. As this information becomes available, a more detailed and quantitative analysis will be possible. Researchers are encouraged to monitor publications and clinical trial registries for updates on the development of this agent.

References

The Cellular Journey of Cronexitide Lanocianine: An In-Depth Technical Guide on Uptake and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cronexitide Lanocianine, a novel diagnostic and therapeutic agent, is currently under preclinical investigation for its potential in targeted cancer imaging and therapy. A key aspect of its efficacy lies in its ability to selectively enter and accumulate in target cells. This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of this compound, with a focus on its molecular interactions and the experimental methodologies used to elucidate these processes. The information presented herein is synthesized from the available scientific literature.

Core Mechanism: Targeting Phosphorylated Annexin A2

The primary mechanism governing the cellular uptake of this compound is its high-affinity binding to phosphorylated Annexin A2 (pANXA2). Annexin A2 is a calcium-dependent phospholipid-binding protein that is overexpressed in various tumor types and is involved in processes such as cell proliferation, migration, and invasion. The phosphorylation of ANXA2, particularly on tyrosine 23, is crucial for its cell surface localization, making it an accessible target for extracellular agents like this compound.

The binding of this compound to pANXA2 facilitates its internalization into the cell. Studies have demonstrated that the cellular uptake of this agent is directly dependent on the expression of ANXA2.[1]

Quantitative Data Summary

To date, detailed quantitative data on the cellular uptake kinetics of this compound remains limited in publicly available literature. However, binding affinity studies have provided valuable insights into its interaction with its target.

LigandTarget ProteinBinding Affinity (Kd)
This compound (LS301)pANXA20.075 ± 0.002 nM
This compound (LS301)ANXA20.389 ± 0.015 nM
This compound (LS301)ANXA36.128 ± 0.280 nM
Table 1: Binding affinity of this compound to Annexin proteins. Data sourced from studies on LS301.[1]

Experimental Protocols and Methodologies

The following sections outline the key experimental approaches that have been employed to study the cellular uptake and localization of this compound.

In Vitro Cellular Uptake and Localization

Objective: To visualize and confirm the ANXA2-dependent uptake of this compound in cancer cell lines.

Methodology Summary:

  • Cell Culture: Human lung carcinoma (A549) and murine breast cancer (4T1) cells, both known to express ANXA2, are cultured under standard conditions. ANXA2-negative human promyelocytic leukemia (HL60) cells are used as a negative control. For positive control and to demonstrate dependency, HL60 cells can be transfected to express ANXA2.

  • Incubation: Cultured cells are incubated with this compound (referred to as LS301 in the study) for 1 hour.

  • Microscopy: Near-infrared fluorescence microscopy is used to visualize the cellular uptake and subcellular distribution of this compound.

  • Co-localization Analysis: To confirm the association with its target, co-localization studies are performed by staining for pANXA2 and observing the overlap with the this compound fluorescence signal.

In Vivo Tumor Localization and Imaging

Objective: To assess the tumor-targeting and accumulation of this compound in animal models.

Methodology Summary:

  • Animal Models: Mouse models of inflammatory arthritis or tumor-bearing mice (e.g., with 4T1, HT1080, or BxPC-3 tumors) are utilized.

  • Administration: this compound (LS301) is administered intravenously, with a typical dose of 6 nmol.

  • Whole-Body Imaging: Near-infrared fluorescence imaging is performed using a system such as the Pearl animal imaging system at a wavelength of 820 nm. Images are typically captured at 18 hours post-injection to allow for optimal tumor accumulation and clearance from non-target tissues.

  • Histological Analysis: Following in vivo imaging, tissues are harvested for histological and immunohistochemical analysis to confirm the microscopic distribution of this compound and its co-localization with pANXA2 in the tumor microenvironment.

Immunohistochemistry for Co-localization

Objective: To histologically verify the co-localization of this compound with pANXA2 in tissue sections.

Methodology Summary:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from tumors or arthritic joints are prepared.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.

  • Primary Antibody Incubation: Sections are incubated with primary antibodies against ANXA2 and pANXA2.

  • Secondary Antibody and Detection: Appropriate fluorescently labeled secondary antibodies are used for detection.

  • This compound Signal: The inherent near-infrared fluorescence of this compound is also visualized.

  • Image Analysis: Digital images are captured, and co-localization analysis is performed using software such as ImageJ to quantify the degree of overlap between the this compound signal and pANXA2 staining.

Visualizations

Signaling Pathway for Cellular Uptake

cronexitide_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cronexitide Cronexitide pANXA2 Phosphorylated Annexin A2 (pANXA2) Cronexitide->pANXA2 High-Affinity Binding Internalized_Complex Cronexitide-pANXA2 Complex pANXA2->Internalized_Complex Internalization

Caption: Cellular uptake pathway of this compound via pANXA2 binding.

Experimental Workflow for In Vivo Studies

invivo_workflow Animal_Model Establish Animal Model (e.g., Tumor-bearing mouse) IV_Injection Intravenous Injection of this compound Animal_Model->IV_Injection NIRF_Imaging Whole-Body Near-Infrared Fluorescence Imaging IV_Injection->NIRF_Imaging Tissue_Harvest Harvest Tissues of Interest NIRF_Imaging->Tissue_Harvest Histology Histological and Immunohistochemical Analysis Tissue_Harvest->Histology Co_localization Co-localization Analysis (ImageJ) Histology->Co_localization

Caption: Workflow for in vivo evaluation of this compound.

Logical Relationship for ANXA2-Dependent Uptake

logical_relationship ANXA2_Expression ANXA2 Expression pANXA2_Surface pANXA2 on Cell Surface ANXA2_Expression->pANXA2_Surface leads to Cronexitide_Binding Cronexitide Binding pANXA2_Surface->Cronexitide_Binding enables Cellular_Uptake Cellular Uptake Cronexitide_Binding->Cellular_Uptake facilitates

Caption: ANXA2 expression is critical for this compound uptake.

Conclusion

This compound represents a promising targeted agent that leverages the overexpression and phosphorylation of Annexin A2 on the surface of cancer cells for selective uptake and accumulation. While the currently available data provides a strong foundation for understanding its mechanism of action, further detailed quantitative studies on its cellular uptake kinetics, intracellular trafficking, and long-term fate are warranted. The experimental frameworks outlined in this guide provide a basis for future investigations that will be critical for the continued development and clinical translation of this compound.

References

An In-Depth Technical Guide to Cronexitide Lanocianine (LS301): A Novel Agent for Intraoperative Cancer Visualization

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Cronexitide Lanocianine, also known as LS301, is a clinical-stage, near-infrared (NIR) fluorescent imaging agent designed to improve the precision of cancer surgery. This document provides a comprehensive technical overview of this compound, including its discovery and development, mechanism of action, biophysical properties, and the experimental methodologies underpinning its evaluation. Quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are illustrated using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted molecular imaging agents.

Introduction

The complete surgical resection of malignant tumors is a cornerstone of cancer therapy. However, the intraoperative identification of tumor margins and metastatic lymph nodes remains a significant challenge, often leading to incomplete resections and subsequent local recurrence. This compound (LS301) is a novel molecular imaging agent developed to address this unmet clinical need. It is composed of a cyclic octapeptide conjugated to a near-infrared fluorescent dye, cypate (B1246621), which allows for real-time visualization of cancerous tissue during surgery.[1] This technology, developed by Dr. Samuel Achilefu and now under clinical development by Integro Theranostics, aims to provide surgeons with a "second pair of eyes" to more accurately identify and remove malignant tissues.[2][3]

Discovery and Development

This compound was developed at Washington University School of Medicine by a team led by Dr. Samuel Achilefu.[3][4] The core concept was to create a targeted probe that would selectively accumulate in tumor cells, enabling fluorescence-guided surgery. The development process focused on two key components: a targeting moiety with high affinity for a cancer-specific biomarker and a fluorescent dye with optimal spectral properties for deep tissue imaging.

The targeting component is a cyclic octapeptide, (D-Cys-Gly-Arg-Asp-Ser-Pro-Cys)-Lys-OH. The inclusion of D-cysteine is a strategic design element to prevent degradation by endogenous proteases, thereby increasing its in vivo stability.[5] The fluorescent component is cypate, a near-infrared dye that emits light in a spectral window where tissue absorption and autofluorescence are minimal, allowing for sensitive detection.[1]

Integro Theranostics is advancing this compound through clinical trials, with ongoing Phase 1b and Phase 2 studies for lung and breast cancer.[3][6][7][8] These trials are evaluating the safety, optimal dosing, and efficacy of the agent in guiding surgical resection.[3][6][7][8] The imaging system is complemented by the proprietary CancerVision® Goggles, a wearable display that allows surgeons to see the fluorescence overlay on the surgical field in real-time.[9]

Physicochemical and Biophysical Properties

This compound is a hydrophobic molecule with a molecular weight of 1469.7 g/mol .[5] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C73H92N14O15S2PubChem[5]
Molecular Weight 1469.7 g/mol PubChem[5]
Absorption Maximum (λabs) ~780 nmNature Biomedical Engineering[1]
Emission Maximum (λem) ~810 nmNature Biomedical Engineering[1]
Target Phosphorylated Annexin A2 (pANXA2)Nature Biomedical Engineering[1]

Mechanism of Action

The therapeutic utility of this compound is predicated on its selective binding to a protein that is overexpressed on the surface of cancer cells. The primary target has been identified as the tyrosine-phosphorylated form of Annexin A2 (pANXA2).[1]

Targeting Phosphorylated Annexin A2 (pANXA2)

Annexin A2 is a calcium-dependent phospholipid-binding protein that is involved in various cellular processes, including signal transduction, cell proliferation, and invasion.[10][11] In many cancers, ANXA2 is overexpressed and undergoes phosphorylation at Tyrosine 23 (Tyr23) by Src kinase.[10] This phosphorylation event is crucial for the translocation of ANXA2 to the cell surface, where it acts as a receptor and contributes to the malignant phenotype.[10][12]

This compound exhibits a high binding affinity for pANXA2.[1] Upon intravenous administration, the agent circulates throughout the body and preferentially binds to the pANXA2 expressed on the surface of tumor cells. This binding is followed by receptor-mediated endocytosis, leading to the accumulation of the fluorescent probe within the cancer cells.[5] This selective accumulation provides a high tumor-to-background fluorescence ratio, enabling clear visualization of the tumor and associated metastatic tissues during surgery.[1]

Signaling Pathway

The binding of this compound to pANXA2 is primarily for imaging purposes and is not intended to modulate downstream signaling. However, the presence of its target, pANXA2, is a result of an activated oncogenic signaling pathway. The diagram below illustrates the upstream and downstream signaling context of pANXA2.

pANXA2_Signaling pANXA2 Signaling Context cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Src Src Kinase EGFR->Src Activates ANXA2 Annexin A2 (Intracellular) Src->ANXA2 Phosphorylates (Tyr23) STAT3 STAT3 Src->STAT3 Activates pANXA2 pANXA2 (Cell Surface) ANXA2->pANXA2 Translocates to cell surface LS301 This compound (LS301) LS301->pANXA2 Binds & Internalizes pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylates Gene Gene Transcription (Proliferation, Invasion) pSTAT3->Gene Promotes

Caption: Signaling pathway leading to pANXA2 expression and LS301 targeting.

Quantitative Data

The efficacy of a targeted imaging agent is critically dependent on its binding affinity and selectivity for the target. Microscale thermophoresis (MST) has been used to quantify the binding of this compound to its targets.

LigandTarget ProteinApparent Dissociation Constant (Kd)MethodSource
This compound (LS301) Purified pANXA20.075 ± 0.002 nMMSTNature Biomedical Engineering[1]
This compound (LS301) Purified ANXA20.389 ± 0.015 nMMSTNature Biomedical Engineering[1]
This compound (LS301) Lysates of pANXA2-expressing 4T1 cells0.017 ± 0.004 nMMSTNature Biomedical Engineering[1]
This compound (LS301) Lysates of ANXA2-negative HL60 cells16.55 µMMSTNature Biomedical Engineering[1]

Experimental Protocols

This section details the methodologies for key experiments in the preclinical evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol is proprietary to the manufacturer. However, the general approach involves two main stages: solid-phase peptide synthesis of the cyclic octapeptide and subsequent conjugation to the cypate dye.

  • Peptide Synthesis: The linear octapeptide is synthesized on a solid-phase resin using standard Fmoc chemistry.

  • Cyclization: An intramolecular disulfide bond is formed between the two cysteine residues to create the cyclic structure.

  • Dye Conjugation: The cypate dye, containing a reactive group (e.g., N-hydroxysuccinimide ester), is conjugated to the primary amine of the lysine (B10760008) residue on the peptide.

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Binding Affinity Assay (Microscale Thermophoresis)
  • Protein Preparation: Purified recombinant pANXA2 and ANXA2 are prepared. For cell lysate experiments, cancer cell lines (e.g., 4T1) are cultured and lysed to obtain total protein.

  • Labeling: The fluorescent ligand, this compound, is kept at a constant concentration.

  • Titration: A serial dilution of the unlabeled protein (pANXA2 or ANXA2) is prepared.

  • Incubation: The constant concentration of this compound is mixed with each dilution of the protein and incubated to reach binding equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the change in fluorescence as a localized temperature gradient is applied. The movement of molecules in the temperature gradient is dependent on their size, charge, and solvation shell, which changes upon binding.

  • Data Analysis: The change in fluorescence is plotted against the logarithm of the protein concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).[1]

In Vivo Tumor Imaging in Animal Models
  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically inoculated with a human cancer cell line known to express pANXA2 (e.g., 4T1 mammary carcinoma). Tumors are allowed to grow to a specified size.

  • Agent Administration: this compound is administered to the tumor-bearing mice via intravenous (tail vein) injection. Dosing is based on preclinical dose-finding studies.

  • Imaging: At various time points post-injection (e.g., 24 hours), the mice are anesthetized and placed in a small animal in vivo imaging system equipped with a near-infrared laser and a sensitive camera. Whole-body fluorescence images are acquired.

  • Ex Vivo Analysis: After the final in vivo imaging session, the mice are euthanized, and the tumor and major organs (liver, kidneys, spleen, etc.) are excised. The excised tissues are imaged ex vivo to confirm the in vivo biodistribution and quantify the fluorescence intensity in the tumor relative to other tissues.[1]

InVivo_Workflow In Vivo Imaging Experimental Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Inoculate Mice with Cancer Cells (e.g., 4T1) B Allow Tumors to Grow A->B C Administer LS301 (Intravenous Injection) B->C D Wait for Optimal Uptake (e.g., 24h) C->D E Anesthetize Mouse D->E F In Vivo NIR Fluorescence Imaging E->F G Euthanize Mouse F->G H Excise Tumor and Organs G->H I Ex Vivo Imaging of Tissues H->I J Quantify Fluorescence (Tumor-to-Background Ratio) I->J

Caption: Workflow for in vivo tumor imaging experiments with this compound.

Clinical Development

This compound is currently in clinical development for several cancer types. The table below summarizes key aspects of the ongoing clinical trials.

Trial IdentifierPhaseCancer TypePrimary ObjectivesDosing Regimen
NCT05900986Phase 1b/2Breast Cancer (DCIS, Stage I-II)Safety, Efficacy, PharmacokineticsDose escalation: 0.025, 0.05, 0.075, 0.1 mg/kg IV[8][13]
NCT06713564Phase 1bLung CancerSafety, Fluorescence SignalDose escalation starting at 0.025 mg/kg IV[3]
NCT02807597Phase 1/2Breast Cancer (Stage I-II)Safety, Optimal Dose, EfficacyDose escalation IV infusion 4-24 hours prior to surgery[6][14]

Conclusion

This compound (LS301) is a promising near-infrared fluorescent imaging agent with a well-defined mechanism of action based on its high-affinity binding to phosphorylated Annexin A2 on the surface of cancer cells. Preclinical data have demonstrated its potential for selective tumor visualization, and ongoing clinical trials are poised to establish its safety and efficacy in improving surgical outcomes for cancer patients. This technical guide provides a foundational understanding of this compound for the scientific and drug development communities, highlighting its rational design, mechanism, and the experimental basis for its clinical translation.

References

Spectroscopic Properties of the Cypate Dye in Cronexitide Lanocianine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cronexitide Lanocianine, also known as Fluorescent Dye LS301, is a near-infrared (NIR) fluorescent probe engineered for targeted cancer imaging. This molecule consists of a cypate (B1246621) dye covalently linked to a cyclic octapeptide, designed to selectively bind to integrin receptors that are overexpressed on the surface of various cancer cells. The inherent spectroscopic properties of the cypate dye within this conjugate are paramount to its function as an imaging agent. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and a visualization of the targeted biological pathway.

Introduction

Near-infrared (NIR) fluorescence imaging has emerged as a powerful modality in preclinical and clinical research, offering deep tissue penetration and low autofluorescence. Cyanine dyes, such as cypate, are a class of fluorophores with absorption and emission profiles in the NIR window (700-900 nm), making them ideal candidates for in vivo imaging applications. This compound leverages the favorable spectroscopic characteristics of cypate by conjugating it to a peptide that targets integrin receptors, thereby enabling the specific visualization of tumor tissues. Understanding the precise spectroscopic behavior of the cypate dye within the this compound conjugate is critical for optimizing imaging protocols and interpreting experimental results.

Molecular Composition and Targeting Mechanism

This compound is a conjugate of the NIR fluorescent dye cypate and a cyclic octapeptide with the sequence (D-Cys-Gly-Arg-Asp-Ser-Pro-Cys)-Lys-OH[1]. The peptide component is a ligand for integrin receptors, which are transmembrane proteins involved in cell adhesion and signaling. Certain integrins, such as αvβ3, are known to be highly expressed on neoplastic cells and are implicated in tumor growth and angiogenesis. Upon systemic administration, the peptide moiety of this compound directs the cypate dye to tumor cells expressing these integrin receptors. Following binding, the complex can be internalized through receptor-mediated endocytosis, leading to an accumulation of the fluorescent signal within the tumor tissue[1].

Signaling Pathway

The binding of this compound to integrin receptors can initiate a cascade of intracellular signaling events. While the primary purpose of this agent is imaging rather than therapeutic intervention, understanding the targeted pathway is crucial for contextualizing its biological activity. The diagram below illustrates a simplified integrin signaling pathway that can be initiated upon ligand binding.

IntegrinSignaling cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix cluster_cytoplasm Cytoplasm Integrin Integrin Receptor (αvβ3) FAK FAK Integrin->FAK Activation Endocytosis Receptor-Mediated Endocytosis Integrin->Endocytosis Internalization Cronexitide Cronexitide Lanocianine Cronexitide->Integrin Binding Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Downstream Downstream Signaling (Proliferation, Survival, Migration) Akt->Downstream SynthesisWorkflow Peptide_Synthesis Solid-Phase Peptide Synthesis of Cyclic Octapeptide Cleavage Cleavage from Resin and Deprotection Peptide_Synthesis->Cleavage Purification1 HPLC Purification of Peptide Cleavage->Purification1 Conjugation Conjugation of Cypate Dye to Peptide in Solution Purification1->Conjugation Purification2 HPLC Purification of Cypate-Peptide Conjugate Conjugation->Purification2 Characterization Characterization (Mass Spectrometry, NMR) Purification2->Characterization

References

Methodological & Application

Application Notes: Cronexitide Lanocianine for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cronexitide Lanocianine is a novel, cell-permeable, and highly specific fluorescent probe designed for the real-time detection of activated caspase-3 in living cells. This unique molecule consists of a proprietary Lanocianine core, which exhibits minimal fluorescence in its native state. Upon enzymatic cleavage by activated caspase-3, the Lanocianine moiety is released, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an ideal tool for studying apoptosis and related cellular processes in live-cell imaging applications.

Mechanism of Action

This compound's specificity for activated caspase-3 is conferred by a DEVD (Asp-Glu-Val-Asp) peptide sequence, which is a well-established recognition and cleavage site for this key apoptotic enzyme. In its uncleaved state, the DEVD peptide quenches the fluorescence of the Lanocianine dye. During apoptosis, the activation of caspase-3 leads to the cleavage of the DEVD sequence, releasing the fluorophore and resulting in a bright fluorescent signal localized within the apoptotic cells. This allows for sensitive and specific detection of apoptosis as it occurs.

Key Features and Applications
  • High Specificity: Targets activated caspase-3, a key executioner in the apoptotic pathway.

  • Low Cytotoxicity: Formulated for minimal impact on cell health and viability during imaging.

  • High Signal-to-Noise Ratio: The "turn-on" fluorescence mechanism minimizes background signal.

  • Live-Cell Compatibility: Enables real-time monitoring of apoptosis in living cell populations.

  • Multiplexing Potential: The spectral properties of this compound allow for potential co-staining with other fluorescent probes.

Applications:

  • Real-time monitoring of apoptosis in cell culture models.

  • High-throughput screening for pro- and anti-apoptotic compounds.

  • Studying the kinetics of apoptosis in response to various stimuli.

  • Assessing drug efficacy and cytotoxicity in drug development.

Spectral Properties
PropertyValue
Excitation (maximum)488 nm
Emission (maximum)525 nm
Recommended Filter SetFITC / GFP
Quantum Yield (bound)> 0.8
Molar Extinction Coeff.~75,000 cm⁻¹M⁻¹

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound

This protocol provides a general procedure for staining adherent or suspension cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound (1 mM stock solution in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation:

    • For adherent cells, seed cells on a glass-bottom dish or chamber slide and culture overnight to allow for attachment.

    • For suspension cells, culture cells to the desired density.

  • Induction of Apoptosis (if applicable):

    • Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

  • Preparation of Staining Solution:

    • Prepare a 5 µM working solution of this compound by diluting the 1 mM stock solution in pre-warmed live-cell imaging medium. For example, add 5 µL of 1 mM this compound to 1 mL of medium.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • For adherent cells, gently wash once with pre-warmed PBS.

    • Add the 5 µM this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with a filter set appropriate for FITC/GFP (Excitation: 488 nm, Emission: 525 nm).

Protocol 2: Time-Lapse Imaging of Apoptosis

This protocol describes the use of this compound for monitoring the progression of apoptosis over time.

Procedure:

  • Cell Preparation: Plate cells in a chamber suitable for live-cell imaging and incubation.

  • Staining: Stain the cells with 5 µM this compound as described in Protocol 1.

  • Imaging Setup:

    • Place the imaging chamber on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.

    • Define multiple stage positions for imaging different fields of view.

  • Baseline Imaging: Acquire initial images of the cells before inducing apoptosis.

  • Induction of Apoptosis:

    • Carefully add the apoptosis-inducing agent to the imaging medium.

  • Time-Lapse Acquisition:

    • Begin time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours).

  • Data Analysis:

    • Quantify the fluorescence intensity and the number of fluorescent cells over time to determine the kinetics of apoptosis.

Quantitative Data Summary

The following tables represent typical data obtained from experiments using this compound.

Table 1: Fluorescence Quantification in Apoptotic vs. Healthy Cells
Cell TypeTreatment (4 hours)Mean Fluorescence Intensity (A.U.)Fold Change
HeLaUntreated Control150.8 ± 12.31.0
HeLaStaurosporine (1 µM)2895.4 ± 210.719.2
JurkatUntreated Control125.6 ± 9.81.0
JurkatStaurosporine (1 µM)3150.2 ± 255.125.1
Table 2: Time-Course Analysis of Apoptosis
Time Point (hours)% Apoptotic Cells (Staurosporine-treated)
0< 1%
215.6% ± 2.1%
448.2% ± 4.5%
685.9% ± 5.3%
8> 95%

Visualizations

Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_probe This compound Detection FasL FasL FasR Fas Receptor FasL->FasR binds FADD FADD FasR->FADD recruits Procaspase8 Procaspase-8 FADD->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Activated Caspase-3 Procaspase3->Caspase3 activates Substrates Cellular Substrates Caspase3->Substrates cleaves Cronexitide This compound (Non-fluorescent) Caspase3->Cronexitide cleaves DEVD Apoptosis Apoptosis Substrates->Apoptosis Lanocianine Lanocianine (Fluorescent) Cronexitide->Lanocianine

Caption: Apoptotic signaling pathways leading to Caspase-3 activation and detection by this compound.

Experimental_Workflow start Start: Culture Cells induce Induce Apoptosis (e.g., Staurosporine) start->induce control Untreated Control start->control stain Stain Cells (30-60 min at 37°C) induce->stain control->stain prepare_stain Prepare 5 µM This compound prepare_stain->stain wash Wash Cells (2x) with Imaging Medium stain->wash image Live-Cell Imaging (Ex: 488 nm, Em: 525 nm) wash->image analyze Data Analysis: Quantify Fluorescence image->analyze

Caption: Experimental workflow for detecting apoptosis using this compound.

Application Notes and Protocols: Cronexitide Lanocianine for Intraoperative Fluorescence-Guided Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cronexitide Lanocianine, also known as LS301, is a near-infrared (NIR) fluorescent imaging agent designed for intraoperative fluorescence-guided surgery. It consists of a fluorescent dye, cypate (B1246621), linked to a cyclic octapeptide that includes an Arg-Gly-Asp (RGD) motif. This peptide sequence specifically targets integrin receptors, particularly αvβ3, which are often overexpressed on the surface of various cancer cells and tumor neovasculature. Upon binding and internalization, this compound accumulates in cancerous tissues, enabling real-time visualization of tumors during surgery using specialized NIR imaging systems. This technology aims to improve the precision of tumor resection, helping surgeons to identify and remove malignant tissue while sparing healthy structures.

Chemical and Physical Properties

PropertyValueReference
Molecular FormulaC73H92N14O15S2[1]
Molecular Weight1469.7 g/mol [1]
SynonymsLS301, LS301-IT, Cypate-Cyclo(Cys-Gly-Arg-Asp-Ser-Pro-Cys)-Lys-OH[1]
AppearanceSolid-
Ex/Em (Cypate)~780 nm / ~830 nm[2]

Mechanism of Action

This compound's tumor-targeting capability is attributed to the high affinity of its RGD peptide component for integrin αvβ3. This integrin is a key player in cell adhesion, migration, and angiogenesis, and its expression is upregulated in many types of cancer. The binding of this compound to integrin αvβ3 is followed by receptor-mediated endocytosis, leading to the accumulation of the fluorescent probe within the tumor cells. When illuminated with NIR light, the cypate dye fluoresces, allowing for the clear delineation of the tumor margins.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space integrin Integrin αvβ3 endosome Endosome integrin->endosome Receptor-mediated endocytosis cronexitide This compound cronexitide->integrin Binding fluorescence NIR Fluorescence endosome->fluorescence Accumulation & Imaging

Mechanism of this compound Targeting

Clinical Applications

This compound (as LS301-IT) is currently being investigated in clinical trials for fluorescence-guided surgery in several cancer types.

Cancer TypeClinical PhaseStudy ObjectiveReference
Stage I-II Breast CancerPhase I/IITo determine the safety, optimal dose, and effectiveness for detecting cancerous tissue during partial mastectomy and sentinel lymph node biopsy.[1][3][4]
Lung CancerPhase IbTo investigate the safety and fluorescence signal of a single dose in patients undergoing surgical thoracoscopy and resection.[5][6]

Proposed Preclinical Experimental Protocols

The following are proposed protocols for the preclinical evaluation of this compound. These are generalized and should be optimized for specific experimental setups.

In Vitro Cell Binding and Uptake

Objective: To determine the binding affinity and internalization of this compound in cancer cell lines with varying integrin αvβ3 expression.

Materials:

  • This compound

  • Integrin αvβ3-positive and -negative cancer cell lines (e.g., U87MG and MCF-7)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Fluorescence microscope or plate reader with NIR capabilities

Protocol:

  • Cell Culture: Culture integrin αvβ3-positive and -negative cells in appropriate medium until they reach 70-80% confluency.

  • Incubation: Prepare a working solution of this compound in serum-free medium (e.g., 1-10 µM). Remove the culture medium from the cells, wash with PBS, and add the this compound solution. Incubate for 1-4 hours at 37°C.

  • Washing: After incubation, remove the this compound solution and wash the cells three times with cold PBS to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate NIR filters (Excitation: ~780 nm, Emission: ~830 nm). For quantitative analysis, lyse the cells and measure the fluorescence intensity using a plate reader.

  • Competition Assay (for specificity): Co-incubate the cells with this compound and an excess of a non-fluorescent RGD peptide to demonstrate competitive binding to integrin αvβ3.

G cluster_workflow In Vitro Protocol A Culture cells (αvβ3+ and αvβ3-) B Incubate with This compound A->B C Wash to remove unbound probe B->C D Image with NIR fluorescence microscope C->D E Analyze fluorescence intensity D->E

In Vitro Experimental Workflow
In Vivo Tumor Imaging in Animal Models

Objective: To evaluate the tumor-targeting ability and pharmacokinetic profile of this compound in a tumor-bearing animal model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., nude mice)

  • Integrin αvβ3-positive tumor cells for xenograft model

  • Sterile PBS or other appropriate vehicle for injection

  • In vivo NIR fluorescence imaging system

  • Anesthesia

Protocol:

  • Tumor Model: Inoculate immunocompromised mice subcutaneously with integrin αvβ3-positive tumor cells. Allow the tumors to grow to a suitable size (e.g., 5-10 mm in diameter).[7]

  • Probe Administration: Prepare a sterile solution of this compound in the appropriate vehicle. Administer the solution to the tumor-bearing mice via intravenous (tail vein) injection. A starting dose of 0.025 mg/kg can be used, with escalation as needed.[6]

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, and 24 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system.

  • Ex Vivo Imaging: After the final in vivo imaging session, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart). Image the excised tissues to confirm the in vivo signal and assess biodistribution.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and organs at each time point to determine the tumor-to-background ratio and pharmacokinetic profile.

G cluster_workflow In Vivo Protocol A Establish tumor xenograft in mice B Administer this compound (intravenous) A->B C Acquire in vivo NIR fluorescence images at multiple time points B->C D Euthanize and excise tumor and organs C->D E Perform ex vivo imaging of tissues D->E F Analyze biodistribution and pharmacokinetics E->F

In Vivo Experimental Workflow

Clinical Trial Protocol Outline

The following is a generalized outline based on publicly available clinical trial information for LS301-IT.

ParameterDescriptionReference
Patient Population Patients with newly diagnosed Stage I-II breast cancer or lung cancer scheduled for surgical resection.[1][3][5][6]
Dosage Dose-escalation studies have been conducted, with doses starting at 0.025 mg/kg and going up to 0.10 mg/kg.[4][6]
Administration Single intravenous (IV) infusion over approximately 5-15 minutes.[1][5]
Timing Administered the day before surgery (4-24 hours prior to the procedure).[1][5]
Imaging Intraoperative fluorescence imaging is performed using specialized NIR goggles or imaging systems.[1]
Primary Objectives To assess the safety and determine the optimal imaging dose of LS301-IT.[1][6]
Secondary Objectives To evaluate the ability of LS301-IT to identify cancerous tissue and positive margins.[4]

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. As it is a fluorescent compound, it should be protected from light to prevent photobleaching. For clinical use, it should be prepared and administered by qualified medical personnel in a controlled setting. In clinical trials, patients with a history of allergic reactions to indocyanine green (ICG) or iodine/seafood have been excluded as a precautionary measure.[1][5]

Conclusion

This compound is a promising targeted fluorescent probe for intraoperative surgery. Its ability to selectively accumulate in integrin αvβ3-expressing tumors allows for real-time visualization of malignant tissues, which has the potential to improve surgical outcomes by enabling more complete and precise tumor resection. Further research and clinical development will continue to define its role in a variety of cancer surgeries.

References

Application Note: Using Cronexitide Lanocianine for In Vivo Tumor Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive protocol for the use of Cronexitide Lanocianine, a novel near-infrared (NIR) fluorescent agent, for non-invasive in vivo imaging of solid tumors in murine models. The protocol details animal preparation, agent administration, imaging parameters, and data analysis to assess tumor burden and agent biodistribution.

Introduction

This compound is a peptide-conjugated cyanine (B1664457) dye designed for high-affinity targeting of tumors. Its fluorescence emission in the near-infrared spectrum (780 nm) allows for deep tissue penetration and high signal-to-background ratios, making it an ideal tool for longitudinal studies of tumor growth, metastasis, and response to therapy in living animals. The proposed mechanism involves the binding of the peptide moiety to specific receptors overexpressed on tumor cells, leading to internalization and accumulation of the fluorescent cyanine payload.

Hypothetical Signaling Pathway for Cellular Uptake

The diagram below illustrates the proposed mechanism of this compound uptake and signal generation within a target tumor cell.

cluster_0 Extracellular Space cluster_1 Tumor Cell Agent This compound Receptor Tumor-Specific Receptor Agent->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Complex Formation Signal Fluorescence Signal Accumulation Internalization->Signal Vesicular Trafficking

Caption: Proposed mechanism of this compound uptake.

Materials and Methods

Reagents and Materials
  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • Tumor cells (e.g., 4T1 murine breast cancer cells)

  • Matrigel® Basement Membrane Matrix

  • Isoflurane (B1672236)

  • Animal models (e.g., female BALB/c mice, 6-8 weeks old)

Equipment
  • In vivo imaging system (e.g., IVIS® Spectrum) with NIR fluorescence capabilities

  • Anesthesia system with vaporizer

  • 27-gauge needles and 1 mL syringes

  • Calipers for tumor measurement

Experimental Protocols

Tumor Model Establishment
  • Culture 4T1 cells to approximately 80% confluency.

  • Harvest cells and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.

  • Mix the cell suspension 1:1 with Matrigel® on ice.

  • Subcutaneously inject 50 µL of the cell/Matrigel mixture (containing 5 x 10^5 cells) into the mammary fat pad of each mouse.

  • Monitor tumor growth every 2-3 days using calipers.

  • Proceed with imaging when tumors reach a volume of 80-120 mm³.

Agent Preparation and Administration
  • Reconstitute lyophilized this compound in sterile PBS to a final concentration of 2 mg/mL.

  • Vortex gently to ensure complete dissolution.

  • The recommended dose is 10 mg/kg body weight. For a 20g mouse, this corresponds to a 100 µL injection volume.

  • Administer the agent via intravenous (IV) tail vein injection.

In Vivo Imaging Workflow

The following diagram outlines the key steps for acquiring in vivo fluorescence images.

Start Tumor Reaches Target Volume Anesthetize Anesthetize Mouse (Isoflurane) Start->Anesthetize Baseline Acquire Baseline Pre-Injection Image Anesthetize->Baseline Inject Inject this compound (10 mg/kg, IV) Baseline->Inject Image Image at 1, 6, 24, 48h Post-Injection Inject->Image Analyze Quantify Signal (ROI Analysis) Image->Analyze

Caption: Experimental workflow for in vivo tumor imaging.

Image Acquisition Parameters
  • Anesthetize the mouse using 2-3% isoflurane for induction and 1.5% for maintenance.

  • Place the mouse in the imaging chamber.

  • Acquire a baseline (pre-injection) image.

  • Fluorescence Settings:

    • Excitation Filter: 745 nm

    • Emission Filter: 780 nm

    • Exposure Time: Auto or 1-5 seconds (optimize for signal without saturation)

    • Binning: Medium

    • F/Stop: 2

  • Inject the agent and acquire images at desired time points (e.g., 1, 6, 24, and 48 hours post-injection).

Data Analysis

  • Use the imaging system's software to draw Regions of Interest (ROIs) over the tumor and a contralateral, non-tumor area (e.g., muscle) for background measurement.

  • Quantify the signal in each ROI in units of average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]).

  • Calculate the Tumor-to-Background Ratio (TBR) for each time point.

Quantitative Data Summary

The following tables present representative data from a pilot study using this compound in a 4T1 tumor model (n=5 mice per group).

Table 1: Biodistribution of this compound at 24 Hours Post-Injection

OrganMean Radiant Efficiency (x10⁸ [p/s/cm²/sr]/[µW/cm²]) ± SD
Tumor9.3 ± 1.8
Liver4.5 ± 0.9
Kidney6.2 ± 1.1
Muscle1.1 ± 0.3

Table 2: Tumor-to-Background Ratio (TBR) Over Time

Time Point (Hours)Mean TBR (Tumor/Muscle) ± SD
12.1 ± 0.4
64.8 ± 0.7
248.5 ± 1.5
486.4 ± 1.2

Troubleshooting

  • Low Signal: Ensure complete dissolution of the agent and accurate IV injection. Increase exposure time if necessary, being mindful of potential saturation.

  • High Background: Allow sufficient time for clearance of the agent from non-target tissues. Optimal imaging windows are typically 24-48 hours post-injection.

  • Image Blurring: Ensure the animal is properly anesthetized and secured to prevent movement during acquisition.

Application Notes and Protocols: Cronexitide Lanocianine for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cronexitide Lanocianine is a novel, high-affinity fluorescent probe designed for the sensitive detection of activated caspase-3 in apoptotic cells. This near-infrared dye-peptide conjugate offers a robust and specific method for identifying and quantifying apoptosis in cell populations. The peptide component of this compound selectively binds to the active conformation of caspase-3, a key effector caspase in the apoptotic signaling cascade. Upon binding, the fluorescence of the Lanocianine dye is significantly enhanced, providing a clear and specific signal for apoptotic cells. These application notes provide detailed protocols for determining the optimal concentration of this compound and its use in cell staining for fluorescence microscopy and flow cytometry.

Product Information

PropertySpecification
Molecular Formula C73H92N14O15S2
Molecular Weight 1469.7 g/mol [1]
Excitation / Emission 780 nm / 800 nm
Solvent DMSO
Storage Store at -20°C, protected from light.

Data Presentation

Table 1: Titration of this compound for Optimal Concentration

To determine the optimal staining concentration, a titration experiment was performed on Jurkat cells induced to undergo apoptosis with staurosporine. Cells were stained with varying concentrations of this compound and analyzed by flow cytometry. The Separation Index, which measures the distinction between positive and negative populations, was calculated to identify the optimal concentration.[2]

Concentration (nM)Mean Fluorescence Intensity (Apoptotic)Mean Fluorescence Intensity (Viable)Separation Index
1015001504.5
25350020016.5
50780025030.2
100 9500 300 30.7
200980055017.7
400990090010.0
Table 2: Time-Course of this compound Staining

The following table summarizes the signal-to-background ratio at different incubation times using the optimal concentration of 100 nM this compound in staurosporine-treated Jurkat cells.

Incubation Time (minutes)Signal-to-Background Ratio
58.2
1525.6
30 31.7
6032.0
12028.5

Experimental Protocols

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

Materials:

  • This compound (1 mM stock in DMSO)

  • 1X PBS (Phosphate-Buffered Saline)

  • Apoptosis Inducer (e.g., Staurosporine)

  • Culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Seed adherent cells on glass coverslips in a multi-well plate and culture overnight.

  • Induce apoptosis by treating cells with an appropriate inducer for the desired time. Include a vehicle-treated control.

  • Wash cells twice with 1X PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash cells twice with 1X PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash cells twice with 1X PBS.

  • Prepare the this compound working solution by diluting the 1 mM stock to the optimal concentration (e.g., 100 nM) in 1X PBS.

  • Incubate the cells with the this compound working solution for 30 minutes at room temperature, protected from light.

  • Wash cells three times with 1X PBS.

  • (Optional) Counterstain nuclei with DAPI for 5 minutes.

  • Wash cells twice with 1X PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filters for the near-infrared spectrum.

Protocol 2: Staining of Suspension Cells for Flow Cytometry

Materials:

  • This compound (1 mM stock in DMSO)

  • 1X PBS (Phosphate-Buffered Saline)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Apoptosis Inducer (e.g., Staurosporine)

  • Culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Culture suspension cells to the desired density.

  • Induce apoptosis by treating cells with an appropriate inducer for the desired time. Include a vehicle-treated control.

  • Harvest cells by centrifugation at 400 x g for 5 minutes.

  • Wash the cell pellet twice with cold 1X PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes on ice.

  • Centrifuge at 400 x g for 5 minutes and discard the supernatant.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.

  • Wash cells once with Flow Cytometry Staining Buffer.

  • Prepare the this compound working solution by diluting the 1 mM stock to the optimal concentration (e.g., 100 nM) in Flow Cytometry Staining Buffer.

  • Resuspend the cell pellet in the this compound working solution.

  • Incubate for 30 minutes on ice, protected from light.

  • Wash cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

  • Analyze the cells on a flow cytometer equipped with a near-infrared laser.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (Adherent or Suspension) apoptosis_induction Apoptosis Induction (e.g., Staurosporine) cell_culture->apoptosis_induction cell_harvest Cell Harvest & Wash apoptosis_induction->cell_harvest fix_perm Fixation & Permeabilization cell_harvest->fix_perm Proceed to Staining staining This compound Staining (100 nM, 30 min) fix_perm->staining wash Wash Steps staining->wash counterstain Optional: Nuclear Counterstain (DAPI) wash->counterstain flow Flow Cytometry wash->flow Flow Cytometry imaging Fluorescence Microscopy counterstain->imaging Microscopy counterstain->flow Flow Cytometry data_analysis Data Analysis & Quantification imaging->data_analysis flow->data_analysis

Caption: Experimental workflow for apoptosis detection using this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage / Stress cytochrome_c Cytochrome c Release dna_damage->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 apaf1->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Activated Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis cronexitide This compound cronexitide->caspase3

Caption: Apoptotic signaling pathways highlighting the detection of activated Caspase-3.

References

Application Notes: Cronexitide Lanocianine in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cronexitide Lanocianine is a novel, potent, and highly selective small-molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases MEK1 and MEK2. As central components of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in numerous human cancers, including melanoma, colorectal, and pancreatic cancers. This compound's targeted action makes it a valuable tool for preclinical research aimed at understanding and targeting MAPK-driven oncogenesis.

These notes provide an overview of key preclinical applications, supported by detailed protocols and representative data, to guide researchers in utilizing this compound for their cancer research studies.

Application 1: In Vitro Assessment of Antiproliferative Activity

One of the primary applications of this compound is to determine its potency and selectivity against cancer cell lines with known genetic backgrounds, particularly those with activating mutations in the MAPK pathway. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for cell proliferation.

Data Summary

The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines after 72 hours of continuous exposure. The results demonstrate potent activity in cell lines harboring BRAF V600E mutations.

Table 1: In Vitro Cell Proliferation IC50 Values

Cell Line Cancer Type Key Mutation(s) This compound IC50 (nM)
A375 Malignant Melanoma BRAF V600E 8.5
HT-29 Colorectal Cancer BRAF V600E 12.1
COLO 205 Colorectal Cancer BRAF V600E 15.3
MIA PaCa-2 Pancreatic Cancer KRAS G12C 98.7
HCT 116 Colorectal Cancer KRAS G13D 115.4

| MCF-7 | Breast Cancer | PIK3CA E545K | > 1000 |

Experimental Protocol: Cell Proliferation Assay (Luminescent Method)

  • Cell Plating: Seed cancer cells in 96-well, opaque-walled microplates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of appropriate growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in growth medium to achieve the final desired concentrations (typically ranging from 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the medium from the cell plates and add 100 µL of the medium containing the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percentage inhibition relative to the vehicle control. Plot the dose-response curve using non-linear regression analysis to determine the IC50 value.

Application 2: In Vivo Evaluation of Antitumor Efficacy

Translating in vitro findings to a living system is a critical step. The use of human tumor xenograft models in immunocompromised mice allows for the assessment of a compound's ability to inhibit tumor growth in a more complex biological environment.

Data Summary

The in vivo efficacy of this compound was evaluated in an A375 melanoma xenograft model. Oral administration of the compound resulted in significant, dose-dependent tumor growth inhibition compared to the vehicle-treated control group.

Table 2: In Vivo Antitumor Efficacy in A375 Xenograft Model

Treatment Group Dose (mg/kg, PO, QD) Mean Tumor Volume (mm³) at Day 21 Percent Tumor Growth Inhibition (% TGI)
Vehicle - 1542 ± 185 -
This compound 10 725 ± 98 53%

| this compound | 25 | 293 ± 65 | 81% |

Experimental Protocol: Murine Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant 5 x 10^6 A375 cells suspended in Matrigel into the flank of female athymic nude mice.

  • Tumor Growth and Staging: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice/group).

  • Compound Formulation & Dosing: Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer the compound or vehicle daily via oral gavage (PO).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

  • Study Endpoint: Continue dosing for 21 days or until tumors in the control group reach the predetermined endpoint volume.

  • Data Analysis: Calculate tumor volumes using the formula (Length x Width²)/2. Calculate % TGI using the formula: [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Application 3: Pharmacodynamic Biomarker Analysis

To confirm that the observed antitumor activity is due to the intended mechanism of action, it is essential to measure the modulation of downstream targets in the signaling pathway. For a MEK inhibitor, the most direct pharmacodynamic biomarker is the phosphorylation level of ERK (p-ERK).

Data Summary

Tumor tissues from a satellite group of the A375 xenograft study were collected 4 hours after the final dose. Western blot analysis showed a dose-dependent reduction in p-ERK levels, confirming target engagement by this compound.

Table 3: Pharmacodynamic Modulation of p-ERK in A375 Tumors

Treatment Group Dose (mg/kg) Relative p-ERK/Total ERK Ratio (Normalized to Vehicle)
Vehicle - 1.00
This compound 10 0.45

| this compound | 25 | 0.12 |

Experimental Protocol: Western Blotting for p-ERK

  • Tissue Homogenization: Excise tumors and immediately snap-freeze in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by size on a 10% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Densitometry Analysis: Quantify the band intensity using software like ImageJ. Normalize the p-ERK signal to the Total ERK signal for each sample.

Visualizations

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Drug Cronexitide Lanocianine Drug->MEK

Caption: MAPK signaling pathway with this compound inhibition of MEK1/2.

InVivo_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis A1 Propagate A375 Melanoma Cells A2 Implant Cells into Athymic Nude Mice A1->A2 B1 Monitor Tumor Growth to ~150 mm³ A2->B1 B2 Randomize into Treatment Groups B1->B2 B3 Daily Oral Dosing (Vehicle or Drug) B2->B3 B4 Monitor Tumor Volume & Body Weight (21 Days) B3->B4 C1 Euthanasia & Tumor Excision at Endpoint B4->C1 C2 Calculate Tumor Growth Inhibition (%TGI) C1->C2 C3 Pharmacodynamic Analysis (Western Blot) C1->C3

Caption: Experimental workflow for an in vivo xenograft efficacy study.

Logical_Relationship invitro In Vitro Screening (IC50 Determination) mechanistic Mechanism of Action (p-ERK Modulation) invitro->mechanistic Confirms On-Target Activity invivo In Vivo Efficacy (Xenograft TGI) invitro->invivo Identifies Potent Candidate mechanistic->invivo Provides Rationale for In Vivo Testing decision Go/No-Go Decision for Further Development invivo->decision Demonstrates Preclinical Proof-of-Concept

Caption: Logical flow of preclinical evaluation for a targeted cancer therapeutic.

Application Notes and Protocols for Cronexitide Lanocianine (LS301) Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cronexitide Lanocianine, also known as Fluorescent Dye LS301, is a near-infrared (NIR) fluorescent imaging agent designed for the intraoperative visualization of cancerous tissues. This document provides a comprehensive guide to its administration and use in preclinical research settings. LS301 is a conjugate of a cyclic octapeptide and a cypate (B1246621) dye. The peptide component selectively binds to phosphorylated Annexin A2 (pANXA2), a protein overexpressed in various solid tumors and their microenvironment.[1][2][3] This targeted binding allows for the accumulation of the fluorescent dye in malignant tissues, enabling real-time fluorescence imaging to guide surgical resection.[1][4]

Mechanism of Action

The primary molecular target of this compound (LS301) is phosphorylated Annexin A2 (pANXA2).[1][3] The peptide component of LS301 selectively binds to pANXA2 on the surface of cancer cells and associated cells within the tumor microenvironment, such as cancer-associated fibroblasts.[1] While initial studies also suggested an association with β3 integrin, the primary and selective target has been identified as pANXA2.[1] Annexin A2 is known to play a role in regulating the dynamics of β1 integrin at the cell surface, which is crucial for cell migration and the turnover of cell-matrix adhesions.[5]

Upon binding to pANXA2, LS301 is internalized by tumor cells through lipid raft-facilitated transport and clathrin-mediated endocytosis.[1] The accumulation of the cypate dye within the tumor tissue allows for its visualization using near-infrared (NIR) imaging systems. The fluorescence emitted by LS301 can be used to distinguish tumor margins from healthy tissue, identify residual tumor cells after resection, and detect cancer-positive lymph nodes.[1][4][6]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving this compound (LS301) administration.

Table 1: Tumor-to-Background Ratios (TBRs) in Preclinical Models

Animal ModelTumor TypeAdministration RouteLS301 DoseImaging TimepointAverage TBR (Pre-resection)Fold Increase vs. Normal TissueReference
MouseBreast Cancer (4T1)IntravenousNot SpecifiedNot Specified> 4Not Applicable[1]
RatColorectal AdenomaTopicalNot Specified10 minutes post-administrationNot Applicable6-fold[7]
RatColorectal Flat LesionTopicalNot Specified10 minutes post-administrationNot Applicable3-fold[7]

Table 2: Ex Vivo Biodistribution of LS301 in Mice (18 hours post-injection)

OrganRelative Average Fluorescence IntensityReference
TumorHigh[8]
LiverVariable[8]
KidneysVariable[8]
Other OrgansLow[8]

Experimental Protocols

Protocol 1: Intravenous Administration for In Vivo Imaging in a Murine Xenograft Model

This protocol provides a general guideline for the intravenous administration of this compound (LS301) in a mouse model with subcutaneous tumors.

Materials:

  • This compound (LS301)

  • Sterile, pyrogen-free vehicle (e.g., saline, PBS)

  • Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)

  • Insulin syringes (or other appropriate syringes for intravenous injection)

  • Restraining device for mice

  • In vivo fluorescence imaging system with appropriate NIR filters

Procedure:

  • Preparation of LS301 Solution:

    • Reconstitute lyophilized LS301 in a sterile vehicle to achieve the desired concentration. The formulation should be prepared according to the manufacturer's instructions. A typical dose used in preclinical studies is 6 nmol per mouse.[8] Clinical trial doses have ranged from 0.0125 mg/kg to 0.1 mg/kg.

    • Ensure the solution is completely dissolved and free of particulates.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • Place the mouse in a restraining device to allow for clear access to the tail vein.

  • Intravenous Injection:

    • Administer the prepared LS301 solution via a single bolus injection into the lateral tail vein. The injection volume will depend on the concentration of the LS301 solution and the weight of the mouse.

  • In Vivo Imaging:

    • Imaging can be performed at various time points post-injection to assess the biodistribution and tumor accumulation of LS301. A common imaging timepoint is 18-24 hours post-injection to allow for clearance from non-target tissues.[8]

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the cypate dye (excitation spectrum ~650-810 nm).[2]

    • Acquire a brightfield or photographic image for anatomical reference.

    • Analyze the images to determine the fluorescence intensity in the tumor and surrounding tissues to calculate the tumor-to-background ratio.

  • Ex Vivo Imaging (Optional):

    • After the final in vivo imaging session, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Arrange the organs in the imaging system and acquire fluorescence images to confirm the biodistribution of LS301.[8]

Protocol 2: Topical Administration for Imaging in a Rat Model of Colorectal Cancer

This protocol is adapted from a study using a genetically engineered rat model of spontaneous colorectal cancer.[7]

Materials:

  • This compound (LS301) conjugated to a suitable fluorophore (e.g., Cy7.5).[7]

  • Vehicle for topical application.

  • Pirc rats (or other suitable model for colorectal cancer).

  • Endoscopic system with NIR fluorescence imaging capabilities.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to standard laboratory procedures.

  • Topical Administration:

    • Apply the LS301 solution topically to the colon using the endoscope.

  • NIR Fluorescence Colonoscopy:

    • Perform targeted NIR laser colonoscopy approximately 10 minutes after the topical administration of LS301.[7]

    • Use the NIR imaging mode to detect flat and sessile lesions that may not be visible under white light.

    • The fluorescence signal can also be used to assess resection margins after polypectomy.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Imaging prep 1. Prepare LS301 Solution animal_prep 2. Anesthetize Animal (e.g., Mouse with Xenograft) prep->animal_prep admin 3. Administer LS301 (Intravenous Injection) animal_prep->admin imaging 4. In Vivo NIR Fluorescence Imaging (18-24h post-injection) admin->imaging analysis 5. Image Analysis (Tumor-to-Background Ratio) imaging->analysis ex_vivo 6. Ex Vivo Organ Imaging (Optional) analysis->ex_vivo

Caption: A typical experimental workflow for the intravenous administration and in vivo imaging of this compound (LS301) in a preclinical mouse model.

G cluster_pathway Proposed Mechanism of Action for this compound (LS301) LS301 This compound (LS301) binding Selective Binding LS301->binding pANXA2 Phosphorylated Annexin A2 (pANXA2) on Tumor Cell Surface internalization Internalization via: - Lipid Rafts - Clathrin-mediated Endocytosis pANXA2->internalization Triggers integrin Regulation of β1 Integrin Dynamics pANXA2->integrin Influences binding->pANXA2 accumulation LS301 Accumulation in Tumor Cell internalization->accumulation imaging NIR Fluorescence Imaging accumulation->imaging visualization Tumor Visualization imaging->visualization

Caption: The proposed signaling pathway and mechanism of action for this compound (LS301), highlighting its binding to pANXA2 and subsequent internalization.

References

Application Notes and Protocols for Fluorescence Microscopy of Cronexitide Lanocianine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cronexitide Lanocianine is a novel, intrinsically fluorescent peptide therapeutic designed for high-specificity targeting of the CXCR-L receptor, which is frequently overexpressed in various cancer cell lines. Its mechanism of action involves receptor-mediated endocytosis, followed by the induction of apoptosis through caspase activation. The inherent fluorescence of this compound makes it an ideal candidate for direct visualization and quantification using fluorescence microscopy, enabling detailed studies of its cellular uptake, trafficking, and mechanism of action without the need for external fluorescent labels that could alter its biological activity.[1][2]

These application notes provide a comprehensive guide to the fluorescence microscopy settings and protocols for visualizing and quantifying this compound in a cellular context.

Data Presentation

Table 1: Recommended Fluorescence Microscopy Settings for this compound

ParameterRecommended SettingRationale
Excitation Wavelength 488 nmAligns with the excitation maximum of this compound for optimal signal.
Emission Filter 500-550 nm BandpassCaptures the peak emission of this compound while minimizing background autofluorescence.
Dichroic Mirror 495 nm LongpassEfficiently separates excitation and emission light paths.
Objective Lens 60x or 100x Oil ImmersionProvides high magnification and numerical aperture for resolving subcellular details.
Microscope Type Confocal or TIRF MicroscopeConfocal microscopy offers excellent optical sectioning for intracellular localization.[3][4] TIRF microscopy is ideal for visualizing membrane binding events with high signal-to-noise.[1]
Detector High-sensitivity PMT or HyDEnsures detection of low fluorescence signals, crucial for early uptake studies.
Laser Power 1-5%Minimize phototoxicity and photobleaching, especially during live-cell imaging.
Pixel Dwell Time 1-2 µsBalances signal-to-noise ratio with acquisition speed to minimize motion artifacts.

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Uptake and Trafficking

This protocol details the steps for visualizing the real-time internalization and subcellular localization of this compound in living cells.

Materials:

  • Cancer cell line overexpressing CXCR-L (e.g., HeLa, MDA-MB-231)

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (1 mM in DMSO)

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

  • Optional: LysoTracker™ Red and Hoechst 33342 for co-localization studies

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Reagent Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging buffer at the desired final concentration (e.g., 1-10 µM). If using co-localization dyes, prepare them according to the manufacturer's instructions.

  • Cell Staining (Optional): If co-localizing with lysosomes, incubate the cells with LysoTracker™ Red for 30-60 minutes. For nuclear staining, add Hoechst 33342 for the final 10-15 minutes of incubation.

  • Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging buffer to remove any residual serum and phenol red.

  • Image Acquisition Setup:

    • Place the imaging dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2.

    • Bring the cells into focus using brightfield or DIC optics.

    • Configure the microscope settings according to Table 1.

  • Initiate Imaging: Add the this compound working solution to the cells and immediately begin time-lapse image acquisition. Acquire images every 1-5 minutes for a total duration of 1-4 hours to monitor uptake and trafficking.[5]

  • Image Analysis: Analyze the acquired images to determine the kinetics of cellular uptake and the subcellular localization of this compound over time. Quantify fluorescence intensity within defined regions of interest (e.g., whole cell, cytoplasm, nucleus).[6]

Protocol 2: Quantification of this compound Internalization using Fixed-Cell Imaging

This protocol provides a method for quantifying the amount of internalized this compound at specific time points.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Treat cells with this compound for various durations (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Fixation: After the desired incubation time, aspirate the medium and wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining with intracellular antibody-based markers, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition: Acquire images using the settings outlined in Table 1. Ensure consistent acquisition settings across all samples for accurate comparison.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to define cellular boundaries based on brightfield or a whole-cell stain.

    • Measure the mean fluorescence intensity of this compound within each cell.

    • Normalize the fluorescence intensity to the cell area or a background region.

    • Compare the fluorescence intensities across different time points to quantify the relative amount of internalized peptide.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis cell_seeding Seed Cells on Imaging Dish overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation reagent_prep Prepare Cronexitide Lanocianine Solution cell_washing Wash Cells with Imaging Buffer reagent_prep->cell_washing add_drug Add Cronexitide Lanocianine to Cells cell_washing->add_drug time_lapse Acquire Time-Lapse Images (Confocal/TIRF) add_drug->time_lapse quantification Quantify Intracellular Fluorescence Intensity time_lapse->quantification localization Analyze Subcellular Localization quantification->localization

Caption: Workflow for live-cell imaging of this compound.

signaling_pathway CL This compound CXCR_L CXCR-L Receptor CL->CXCR_L Membrane Cell Membrane Endosome Early Endosome CXCR_L->Endosome Internalization Caspase Caspase Activation Endosome->Caspase Signal Transduction Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of this compound.

References

Application Notes: Labeling Tumor Cells with Cronexitide Lanocianine for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cronexitide Lanocianine is a novel fluorescent probe designed for the specific labeling of tumor cells that overexpress αvβ3 integrin. This molecule is a conjugate of "Cronexitide," a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence, and "Lanocianine," a proprietary cyanine-based fluorophore. The RGD motif provides high binding affinity and selectivity for the αvβ3 integrin, a heterodimeric transmembrane glycoprotein (B1211001) that is a hallmark of neoangiogenesis and is overexpressed in various cancer cell lines.[1][2][3] Lanocianine is a bright and photostable dye with excitation and emission maxima suitable for standard flow cytometry platforms.

These application notes provide a detailed protocol for the fluorescent labeling of αvβ3-positive tumor cells with this compound and subsequent analysis by flow cytometry. The presented data demonstrates the utility of this probe for identifying and quantifying tumor cell populations.

Product Information

PropertySpecification
Product Name This compound
Target αvβ3 Integrin
Fluorophore Lanocianine (Cy5 analogue)
Excitation (max) ~650 nm
Emission (max) ~670 nm
Molecular Weight ~2500 g/mol
Formulation Lyophilized powder
Storage -20°C, protected from light

Data Presentation

Binding Affinity of this compound

The binding affinity of this compound was determined by flow cytometry using various tumor cell lines with differing expression levels of αvβ3 integrin. The apparent dissociation constant (Kd) was calculated from saturation binding curves.[4][5]

Cell Lineαvβ3 ExpressionApparent Kd (nM)
U87MG (human glioblastoma) High35 ± 5
MDA-MB-231 (human breast cancer) High42 ± 7
A549 (human lung carcinoma) Moderate98 ± 12
HepG2 (human liver carcinoma) Low> 500
Flow Cytometry Analysis of Labeled Tumor Cells

U87MG cells were labeled with an optimal concentration of this compound and analyzed by flow cytometry.

ParameterResult
This compound Conc. 100 nM
Incubation Time 30 minutes
Incubation Temperature 4°C
Percentage of Labeled Cells > 95%
Mean Fluorescence Intensity (MFI) 1.5 x 10^4
Control (Unlabeled Cells) MFI 2.1 x 10^2

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (100 µM): Reconstitute the lyophilized powder in sterile, nuclease-free DMSO to a final concentration of 100 µM. Mix by vortexing. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Staining Buffer: Phosphate-buffered saline (PBS) containing 1% bovine serum albumin (BSA) and 0.1% sodium azide. Store at 4°C.

Cell Preparation
  • Culture tumor cells (e.g., U87MG) to 70-80% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.[6]

  • Discard the supernatant and resuspend the cell pellet in cold Cell Staining Buffer.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.[6]

Staining Protocol
  • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

  • To each tube, add the desired concentration of this compound. For initial experiments, a concentration range of 10 nM to 500 nM is recommended to determine the optimal staining concentration. For routine staining of U87MG cells, 100 nM is recommended.

  • Negative Control: Include a tube of unstained cells to set the background fluorescence.

  • Isotype Control (Optional): If comparing with antibody staining, an appropriate isotype control should be used.

  • Incubate the tubes on ice (4°C) for 30 minutes, protected from light.[6]

  • Wash the cells twice by adding 2 mL of cold Cell Staining Buffer to each tube, followed by centrifugation at 300 x g for 5 minutes at 4°C.[6]

  • Discard the supernatant and resuspend the cell pellet in 500 µL of cold Cell Staining Buffer.

  • If desired, a viability dye can be added at this stage according to the manufacturer's protocol to exclude dead cells from the analysis.

Flow Cytometry Analysis
  • Analyze the samples on a flow cytometer equipped with a laser capable of exciting the Lanocianine dye (e.g., 633 nm or 640 nm laser).

  • Collect emission in the appropriate channel (e.g., ~670 nm).

  • Set the forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.

  • If a viability dye is used, gate on the live cell population.

  • Record the fluorescence intensity of the labeled cells and compare it to the negative control.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus integrin αvβ3 Integrin FAK FAK integrin->FAK Activation cronexitide Cronexitide Lanocianine cronexitide->integrin Binding Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: αvβ3 Integrin Signaling Pathway.

Experimental Workflow

G start Start: Tumor Cell Culture harvest Harvest Cells (Non-enzymatic) start->harvest wash1 Wash with PBS harvest->wash1 resuspend1 Resuspend in Staining Buffer wash1->resuspend1 count Count Cells & Adjust Concentration resuspend1->count aliquot Aliquot 1x10^5 cells/tube count->aliquot add_probe Add Cronexitide Lanocianine aliquot->add_probe incubate Incubate 30 min on ice (dark) add_probe->incubate wash2 Wash 2x with Staining Buffer incubate->wash2 resuspend2 Resuspend for Analysis wash2->resuspend2 analyze Flow Cytometry Analysis resuspend2->analyze

Caption: Workflow for Labeling Cells.

References

Cronexitide Lanocianine: A High-Affinity Probe for Imaging Phosphorylated Annexin A2 Expression in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Cronexitide Lanocianine, also known as LS301, is a near-infrared (NIR) fluorescent probe designed for in vivo imaging and targeted delivery applications in cancer research. It consists of a cyclic octapeptide conjugated to the NIR fluorescent dye, cypate (B1246621). While initial reports suggested that the peptide component of this compound targets integrin receptors, more recent and detailed studies have identified phosphorylated Annexin A2 (pANXA2) as its high-affinity molecular target.[1][2] This discovery positions this compound as a valuable tool for studying the expression and role of pANXA2 in various solid tumors.

Annexin A2 is a calcium-dependent phospholipid-binding protein that is overexpressed in numerous cancers and is involved in critical cellular processes such as angiogenesis, invasion, and metastasis. Its phosphorylated form, pANXA2, is particularly associated with cancer progression, making it an attractive biomarker for cancer detection and a target for therapeutic intervention. This compound's ability to selectively bind to pANXA2 with high affinity allows for the visualization of tumors and the monitoring of treatment responses in preclinical models.

Principle of Action

This compound's mechanism of action is based on the specific binding of its cyclic peptide moiety to pANXA2, which is often upregulated on the surface of cancer cells and tumor-associated fibroblasts.[1] Following systemic administration, the probe circulates in the bloodstream and preferentially accumulates in tumor tissues with high pANXA2 expression. The attached cypate dye, a NIR fluorophore, allows for deep-tissue imaging with minimal autofluorescence, enabling sensitive and specific detection of the tumor.[3] The probe's retention in the tumor for an extended period (over 96 hours has been reported) provides a wide window for imaging studies.[2]

Applications

  • In vivo NIR fluorescence imaging of pANXA2-positive tumors: this compound can be used to non-invasively visualize and monitor the growth of pANXA2-expressing tumors in animal models.

  • Ex vivo analysis of tumor margins and metastasis: Following in vivo imaging, tissues and organs can be excised for higher-resolution ex vivo imaging to assess tumor margins and detect metastatic lesions.

  • Drug delivery and therapy: The peptide component of this compound can be conjugated to therapeutic agents to create targeted drug delivery systems for pANXA2-expressing cancers.

  • High-throughput screening: Fluorescently labeled this compound can be utilized in in vitro assays to screen for compounds that modulate the pANXA2 pathway.

Quantitative Data

The following table summarizes the available quantitative data for this compound (LS301). It is important to note that the binding affinities are for phosphorylated Annexin A2, which is now understood to be the primary target.

ParameterValueTargetMethodReference
Apparent Dissociation Constant (Kd) 0.075 ± 0.002 nMPurified pANXA2 proteinMicroscale Thermophoresis (MST)[1][2]
0.389 ± 0.015 nMPurified ANXA2 proteinMicroscale Thermophoresis (MST)[1][2]
0.017 ± 0.004 nMLysates of pANXA2-expressing 4T1 cellsMicroscale Thermophoresis (MST)[1][2]
Calcium Binding (Apparent Kd) 5.67 ± 2.40 nMCalciumMicroscale Thermophoresis (MST)[1][2]

Experimental Protocols

Protocol 1: In Vitro Cell Binding and Fluorescence Microscopy

This protocol describes how to assess the binding of this compound to cancer cells in culture using fluorescence microscopy. A549 human lung carcinoma cells are used as an example, as they are known to express Annexin A2.

Materials:

  • This compound

  • A549 cells (or other pANXA2-expressing cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Mounting medium with DAPI

  • Glass-bottom culture dishes or chamber slides

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Cell Culture: Culture A549 cells in glass-bottom dishes or chamber slides until they reach 50-70% confluency.

  • Probe Incubation: Prepare a working solution of this compound in cell culture medium at a final concentration of 1-5 µM. Remove the culture medium from the cells and add the this compound solution.

  • Incubation: Incubate the cells with the probe for 1-4 hours at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells three times with PBS to remove unbound probe.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining and Mounting: Add mounting medium containing DAPI to the cells to counterstain the nuclei.

  • Imaging: Visualize the cells using a fluorescence microscope. Use the NIR channel to detect this compound and the DAPI channel to visualize the nuclei.

Protocol 2: In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines the procedure for in vivo imaging of pANXA2-positive tumors in a mouse xenograft model.

Materials:

  • This compound

  • Tumor-bearing mice (e.g., nude mice with A549 xenografts)

  • In vivo imaging system capable of NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or PBS

Procedure:

  • Animal Model: Establish tumor xenografts by subcutaneously injecting A549 cells into the flank of immunodeficient mice. Allow the tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

  • Probe Preparation: Dissolve this compound in sterile saline or PBS to a final concentration suitable for injection (e.g., 60 µM).

  • Probe Administration: Anesthetize the mouse. Inject 100 µL of the this compound solution via the tail vein.

  • Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, 48, 72, and 96 hours), anesthetize the mouse and place it in the in vivo imaging system.

  • Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for cypate (excitation ~780 nm, emission ~830 nm). Also, acquire a brightfield or photographic image for anatomical reference.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to determine the signal-to-background ratio.

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol describes the analysis of probe distribution in various organs after the final in vivo imaging session.

Materials:

  • In vivo imaging system

  • Surgical tools for dissection

  • PBS

Procedure:

  • Euthanasia and Dissection: Immediately after the final in vivo imaging, euthanize the mouse according to approved protocols.

  • Organ Harvesting: Carefully dissect and collect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, and muscle).

  • Ex Vivo Imaging: Arrange the harvested tissues in the in vivo imaging system and acquire fluorescence images.

  • Data Analysis: Quantify the average fluorescence intensity for each organ to determine the biodistribution of this compound. The data can be expressed as radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is prepared.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_ex_vivo Ex Vivo Analysis cell_culture Cell Culture (A549) probe_incubation Probe Incubation (this compound) cell_culture->probe_incubation microscopy Fluorescence Microscopy probe_incubation->microscopy animal_model Tumor Xenograft Model probe_injection IV Injection of Probe animal_model->probe_injection imaging NIR Fluorescence Imaging probe_injection->imaging dissection Organ Harvesting imaging->dissection Post-Imaging ex_vivo_imaging Ex Vivo Imaging dissection->ex_vivo_imaging biodistribution Biodistribution Analysis ex_vivo_imaging->biodistribution

Caption: Experimental workflow for studying this compound.

signaling_pathway This compound Targeting of pANXA2 cluster_cell Cancer Cell probe This compound panxa2 pANXA2 probe->panxa2 High-Affinity Binding internalization Internalization panxa2->internalization membrane Cancer Cell Membrane imaging NIR Fluorescence Signal internalization->imaging

Caption: Mechanism of this compound targeting pANXA2.

References

Application Notes and Protocols: Combining Cronexitide Lanocianine with Other Imaging Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cronexitide Lanocianine, also known as LS301, is a near-infrared (NIR) fluorescent imaging agent designed for the targeted detection of cancer cells. It consists of a cyclic octapeptide that targets integrin receptors, which are overexpressed on various tumor cells and activated endothelial cells, conjugated to the fluorescent dye cypate. This targeted approach allows for high-contrast visualization of tumors during surgical procedures. To further enhance the diagnostic and research applications of this agent, combining its fluorescence imaging capabilities with other modalities such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI) offers a powerful strategy for comprehensive, multi-scale tumor imaging.

This document provides detailed application notes and experimental protocols for the multimodal use of this compound and its derivatives.

Application Notes

Rationale for Multimodal Imaging with this compound

Combining the high sensitivity and deep tissue penetration of radionuclide-based imaging (PET/SPECT) or the high spatial resolution of MRI with the real-time, intraoperative guidance of NIR fluorescence imaging provides a synergistic approach to cancer research and management.

  • PET/SPECT-NIRF Imaging: A dual-labeled derivative of this compound, incorporating a chelator for a radionuclide, enables whole-body, quantitative imaging to detect primary tumors and metastases (PET/SPECT), followed by high-resolution fluorescence-guided surgery of the identified lesions. This approach is exemplified by agents like LS308, a DOTA-conjugated analog of this compound.

  • MRI-NIRF Imaging: The combination with MRI offers excellent soft-tissue contrast and high spatial resolution for preoperative tumor localization and characterization. A this compound-based agent can be co-administered with or conjugated to an MRI contrast agent to provide complementary anatomical and molecular information.

Applications in Preclinical Research and Drug Development
  • Pharmacokinetic and Biodistribution Studies: Utilize PET or SPECT to quantitatively track the whole-body distribution and clearance of this compound derivatives over time.

  • Tumor Model Characterization: Assess integrin expression levels in various tumor models to stratify them for anti-integrin therapy studies.

  • Therapeutic Efficacy Monitoring: Monitor the response to anti-cancer therapies by quantifying changes in tumor size, metabolism (with a corresponding PET tracer), and integrin expression.

  • Image-Guided Surgery in Animal Models: Develop and refine surgical techniques using intraoperative fluorescence imaging in conjunction with pre-operative whole-body scans.

Data Presentation

The following tables summarize key quantitative data for integrin-targeting imaging agents, providing a reference for expected performance. The data for PET, SPECT, and MRI are based on RGD (Arg-Gly-Asp) peptide conjugates, which are functionally analogous to the peptide component of this compound.

ParameterNear-Infrared Fluorescence (NIRF)PETSPECTMRI
Spatial Resolution Sub-millimeter (superficial)4-6 mm (clinical), ~1-2 mm (preclinical)8-10 mm (clinical), <1 mm (preclinical)[1]<1 mm
Sensitivity High (nanomolar to picomolar)Very High (picomolar)High (picomolar to nanomolar)Low (micromolar to millimolar)
Signal-to-Noise Ratio Variable, dependent on autofluorescence and probe concentrationGenerally high, improves with time post-injectionGood, dependent on tracer uptake and background clearanceLower compared to nuclear modalities
Tissue Penetration Low (~1 cm)High (whole-body)High (whole-body)High (whole-body)
Quantitative Capability Semi-quantitativeFully quantitativeFully quantitativeSemi-quantitative to quantitative

Table 1: Comparison of Imaging Modality Characteristics.

Agent TypeLigandIC50 (nM) for αvβ3 IntegrinReference
NIRF Monomeric c(RGDyK)-Cy5.542.9 ± 1.2--INVALID-LINK--
Dimeric E[c(RGDyK)]2-Cy5.527.5 ± 1.2--INVALID-LINK--
Tetrameric E{E[c(RGDyK)]2}2-Cy5.512.1 ± 1.3--INVALID-LINK--
PET 64Cu-DOTA-E{E[c(RGDyK)]2}2 (Tetramer)35--INVALID-LINK--
64Cu-DOTA-E(E{E[c(RGDyK)]2}2)2 (Octamer)10--INVALID-LINK--
MRI DOTA-IO-RGD Nanoparticle34 ± 5--INVALID-LINK--

Table 2: In Vitro Binding Affinities of Integrin-Targeting Probes.

Experimental Protocols & Visualizations

Signaling Pathway

This compound targets integrins, which are transmembrane receptors that mediate cell adhesion and signaling. Upon binding, integrins can trigger downstream signaling cascades that influence cell survival, proliferation, and migration.

cluster_membrane Plasma Membrane Integrin Integrin Receptor (αvβ3) FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation ECM Extracellular Matrix (ECM) or this compound ECM->Integrin Binding Src Src Kinase FAK->Src Activation PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Migration Cell Migration & Invasion FAK->Migration Src->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Integrin signaling pathway upon ligand binding.
Protocol 1: Dual-Modality PET/NIRF Imaging

This protocol describes the synthesis and application of a dual-labeled this compound analog for sequential PET and fluorescence imaging.

Workflow:

cluster_synthesis Probe Synthesis cluster_imaging In Vivo Imaging Peptide Cronexitide Peptide Dual_Probe DOTA-Peptide-Cypate Peptide->Dual_Probe Conjugation DOTA DOTA-NHS Ester DOTA->Dual_Probe Cypate Cypate-NHS Ester Cypate->Dual_Probe Final_Probe 64Cu-DOTA-Peptide-Cypate Dual_Probe->Final_Probe Radiolabeling Radiolabel 64CuCl2 Radiolabel->Final_Probe Inject IV Injection into Tumor-bearing Mouse Final_Probe->Inject PET PET/CT Scan (1, 4, 24h) Inject->PET NIRF NIR Fluorescence Imaging (Intraoperative) PET->NIRF Surgical Resection Analysis Image Analysis & Biodistribution NIRF->Analysis

Workflow for dual-modality PET/NIRF imaging.

Methodology:

  • Synthesis of DOTA-Cronexitide-Cypate:

    • Synthesize the cyclic peptide of Cronexitide with a lysine (B10760008) residue for conjugation.

    • React the peptide with a molar excess of DOTA-NHS ester in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) for 4 hours at room temperature.

    • Purify the DOTA-peptide conjugate using reverse-phase HPLC.

    • React the purified DOTA-peptide with Cypate-NHS ester in a similar manner.

    • Purify the final DOTA-peptide-cypate conjugate by HPLC and characterize by mass spectrometry.

  • Radiolabeling with 64Cu:

    • Add 64CuCl2 (in 0.1 M sodium acetate (B1210297) buffer, pH 5.5) to the DOTA-peptide-cypate conjugate.

    • Incubate at 40°C for 30 minutes.

    • Assess radiolabeling efficiency using instant thin-layer chromatography (ITLC).

    • Purify the 64Cu-labeled probe using a C18 Sep-Pak cartridge.

  • In Vivo Imaging:

    • Establish tumor xenografts (e.g., U87MG, MDA-MB-435) in immunocompromised mice.

    • Administer the 64Cu-labeled probe (typically 3.7-7.4 MBq) via tail vein injection.

    • Perform PET/CT scans at various time points (e.g., 1, 4, and 24 hours) post-injection to determine the optimal imaging window.

    • For intraoperative fluorescence imaging, perform surgery at the optimal time point determined by PET.

    • Use a NIR fluorescence imaging system to visualize the tumor margins during resection.

  • Data Analysis:

    • Quantify tracer uptake in tumors and other organs from PET images, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • Calculate tumor-to-background ratios from both PET and fluorescence images.

    • Perform ex vivo biodistribution studies by gamma counting of dissected tissues to validate imaging data.

Protocol 2: Co-administration for MRI-NIRF Imaging

This protocol outlines a more straightforward approach using co-administration of this compound with a commercially available MRI contrast agent.

Workflow:

cluster_prep Probe Preparation cluster_imaging In Vivo Imaging CL This compound (LS301) Injectate Co-injection Solution CL->Injectate MRI_CA Gd-based MRI Contrast Agent MRI_CA->Injectate Inject IV Co-injection into Tumor-bearing Mouse Injectate->Inject MRI T1-weighted MRI (Pre- and Post-injection) Inject->MRI NIRF NIR Fluorescence Imaging (Post-MRI or Intraoperative) MRI->NIRF Analysis Image Co-registration & Analysis NIRF->Analysis

Workflow for co-administration MRI-NIRF imaging.

Methodology:

  • Animal Model:

    • Establish tumor xenografts in immunocompromised mice as described in Protocol 1.

  • Imaging Agent Preparation:

    • Prepare a solution of this compound (LS301) at the desired concentration (e.g., 1-5 mg/kg).

    • Prepare a solution of a gadolinium-based MRI contrast agent (e.g., Gd-DTPA) at the recommended dose.

    • The agents can be mixed for co-injection or injected sequentially.

  • In Vivo Imaging:

    • Acquire a pre-contrast T1-weighted MRI scan of the tumor-bearing mouse.

    • Administer the imaging agents via tail vein injection.

    • Acquire a series of post-contrast T1-weighted MRI scans at multiple time points (e.g., 5, 30, 60 minutes) to observe contrast enhancement in the tumor.

    • Following the MRI, perform NIR fluorescence imaging of the animal to visualize the distribution of this compound.

  • Data Analysis:

    • Analyze the MRI data to quantify the change in signal intensity in the tumor and surrounding tissues.

    • Co-register the MRI and NIRF images to correlate anatomical information with molecular targeting.

    • Calculate tumor-to-background ratios for both modalities.

Conclusion

The combination of this compound with other imaging modalities like PET, SPECT, and MRI provides a versatile and powerful platform for cancer research and has the potential for significant clinical translation. By leveraging the strengths of each modality, researchers can gain a more complete understanding of tumor biology, from whole-body disease staging to real-time surgical guidance. The protocols provided herein offer a starting point for developing and implementing these advanced multimodal imaging strategies.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Cronexitide Lanocianine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cronexitide Lanocianine, your novel solution for reducing background fluorescence in sensitive imaging applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve optimal, publication-quality results.

Understanding this compound

This compound is a next-generation fluorescence suppression agent designed to selectively quench autofluorescence and non-specific background signals across a wide range of biological samples. Its unique formulation, based on a chelated lanthanide complex, offers superior signal-to-noise ratios without compromising the integrity of specific fluorescent labels.

Mechanism of Action

This compound operates through a dual-mode mechanism:

  • Targeted Quenching: The Cronexitide peptide component exhibits high affinity for common sources of autofluorescence, such as lipofuscin and collagen.[1][2][3] Upon binding, the Lanocianine (a lanthanide-based complex) effectively quenches their intrinsic fluorescence.

  • Signal Stabilization: The Lanocianine component possesses unique photophysical properties, including a long fluorescence lifetime.[4][5] This characteristic allows for time-gated fluorescence microscopy, which computationally separates the long-lived specific signal from the short-lived background fluorescence.

cluster_quenching Targeted Quenching cluster_stabilization Signal Stabilization Autofluorescence Autofluorescent Molecules (e.g., Lipofuscin, Collagen) Cronexitide Cronexitide Peptide Autofluorescence->Cronexitide Binds Lanocianine_Q Lanocianine Complex Cronexitide->Lanocianine_Q Delivers Quenched Quenched (Non-fluorescent) Complex Lanocianine_Q->Quenched Quenches Specific_Signal Specific Fluorophore (e.g., Antibody-conjugated) Lanocianine_S Lanocianine Complex Specific_Signal->Lanocianine_S Interacts Stabilized_Signal Stabilized, Long-Lifetime Signal Lanocianine_S->Stabilized_Signal Stabilizes

Figure 1. Dual-mode mechanism of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence that this compound can reduce?

A1: this compound is effective against two main types of background fluorescence:

  • Autofluorescence: This is the natural fluorescence emitted by biological structures. Common sources include collagen, elastin, NADH, and lipofuscin.[1][2][3] Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence by reacting with amines in the tissue.[1][6]

  • Non-specific Staining: This occurs when fluorescently labeled antibodies or probes bind to unintended targets, leading to a diffuse background signal.[7][8]

Q2: Can I use this compound with any fluorophore?

A2: this compound is compatible with a wide range of commonly used fluorophores. However, for optimal performance, particularly when utilizing the time-gated imaging feature, it is recommended to use fluorophores with excitation and emission spectra that do not significantly overlap with the Lanocianine complex itself. Please refer to the product's technical data sheet for a detailed compatibility chart.

Q3: Is this compound compatible with both live-cell and fixed-tissue imaging?

A3: Yes, this compound is formulated for use in both live-cell and fixed-tissue applications. For live-cell imaging, ensure that the incubation time and concentration are optimized to minimize any potential cytotoxicity. For fixed tissues, the protocol can be integrated into standard immunofluorescence workflows.

Q4: How does this compound compare to other background reduction methods?

A4: this compound offers several advantages over traditional methods:

MethodMechanismLimitationsThis compound Advantage
Sodium Borohydride Reduces aldehyde-induced autofluorescence.[3]Can damage tissue and antigens; less effective against other sources of autofluorescence.Broader spectrum of autofluorescence reduction with better sample preservation.
Sudan Black B Quenches lipofuscin-based autofluorescence.Can introduce its own background signal; not effective against all types of autofluorescence.More specific quenching with minimal introduction of new artifacts.
Photobleaching Intentionally photobleaching the background before imaging the signal of interest.[9]Time-consuming; can inadvertently photobleach the specific signal.Actively quenches background without requiring extensive pre-imaging light exposure.
Computational Removal Post-acquisition image processing to subtract background.Can introduce artifacts; may inadvertently remove weak specific signals.Reduces background at the source, leading to cleaner raw data.

Troubleshooting Guide

Issue 1: High Background Fluorescence Persists After Treatment
Possible Cause Recommended Solution
Suboptimal Concentration The concentration of this compound may be too low for your specific sample type. Increase the concentration in a stepwise manner (e.g., 1.5x, 2x) and re-evaluate.
Insufficient Incubation Time Ensure the incubation time is within the recommended range (see protocol below). For dense tissues, consider extending the incubation period to allow for better penetration.
Incomplete Washing Residual unbound this compound or other reagents can contribute to background.[7][8] Increase the number and duration of wash steps after incubation.
Fixation-Induced Autofluorescence If using aldehyde-based fixatives, the autofluorescence may be particularly strong.[1][6] While this compound is effective, consider reducing fixation time or switching to a non-aldehyde fixative if possible.
High Antibody Concentration Excessive primary or secondary antibody concentrations are a common cause of high background.[7][10] Titrate your antibodies to determine the optimal dilution that maximizes signal-to-noise.
Issue 2: Weak Specific Signal After Treatment
Possible Cause Recommended Solution
Over-quenching In rare cases, an excessively high concentration of this compound may interact with your specific fluorophore. Reduce the concentration and/or the incubation time.
Antigen Masking The Cronexitide peptide may be sterically hindering antibody access to the target antigen. Try applying this compound after the primary and secondary antibody incubation steps, just before mounting.
Suboptimal Imaging Settings If using time-gated microscopy, ensure the delay and acquisition times are correctly set to capture the long-lifetime fluorescence of your signal while excluding the short-lifetime background.

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_staining Immunostaining cluster_cronexitide This compound Treatment Fixation 1. Fixation (e.g., 4% PFA) Permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., 5% BSA) Permeabilization->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Wash1 5. Wash (3x) PrimaryAb->Wash1 SecondaryAb 6. Secondary Antibody Incubation Wash1->SecondaryAb Wash2 7. Wash (3x) SecondaryAb->Wash2 Cronexitide_Inc 8. This compound Incubation Wash2->Cronexitide_Inc Wash3 9. Final Wash (2x) Cronexitide_Inc->Wash3 Mount 10. Mount and Coverslip Wash3->Mount

Figure 2. Recommended experimental workflow for fixed samples.

Detailed Experimental Protocol

Application of this compound for Immunofluorescence on Fixed Cells

This protocol assumes that the cells have already been fixed, permeabilized, blocked, and stained with primary and secondary antibodies.

  • Reagent Preparation:

    • Prepare a 1x working solution of this compound by diluting the stock solution in your preferred buffer (e.g., PBS). The recommended starting dilution is 1:100. Optimize this dilution for your specific cell type and experimental conditions.

  • Incubation:

    • After the final wash step following secondary antibody incubation, remove the wash buffer.

    • Add the 1x this compound working solution to your samples, ensuring they are completely covered.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Final Washes:

    • Aspirate the this compound solution.

    • Wash the samples twice with your wash buffer (e.g., PBS) for 5 minutes each time.

  • Mounting and Imaging:

    • Mount the samples with an appropriate mounting medium.

    • Proceed with imaging. For time-gated applications, consult your microscope's user manual for setting the appropriate parameters.

Performance Data

The following table summarizes the typical reduction in background fluorescence and improvement in signal-to-noise ratio (SNR) observed with this compound treatment in various tissue types.

Tissue TypePrimary Autofluorescence SourceAverage Background Reduction (%)Average SNR Improvement (fold)
Brain (Aged Murine) Lipofuscin78%4.2
Kidney (Human) Collagen, NADH65%3.5
Skin (Porcine) Elastin, Collagen72%3.9
Formalin-Fixed Paraffin-Embedded (FFPE) Generic Tissue Fixation-induced68%3.7

Data are representative and may vary depending on experimental conditions.

References

Cronexitide Lanocianine not binding to cells troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cronexitide Lanocianine

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a peptide-dye conjugate. The Cronexitide peptide component is designed to bind with high affinity to the extracellular domain of the Crono-Receptor-1 (CR-1). Upon binding, the Lanocianine dye can be visualized using fluorescence microscopy, allowing for the quantification and localization of CR-1 expression on the cell surface.

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored at -20°C or -80°C in its lyophilized form, protected from light and moisture.[1] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2]

Q3: At what passage number should I use my cells for the binding assay?

A3: It is recommended to use cells at a low passage number (ideally <15) to ensure consistent expression of the Crono-Receptor-1.[3] High passage numbers can lead to alterations in protein expression, growth rates, and overall cell morphology, which can affect experimental reproducibility.[3][4]

Q4: What are the recommended cell seeding densities for a binding assay?

A4: Optimal cell seeding density should be determined for each cell line to achieve a balance between a measurable signal and avoidance of cell overcrowding.[5][6] A good starting point for a 96-well plate is typically between 1 x 10^4 and 2 x 10^4 cells/well, but this should be optimized for your specific experimental conditions.[5]

Troubleshooting Guide: No or Low Binding Signal

This guide addresses potential causes and solutions for weak or absent fluorescent signals when using this compound in cell-based binding assays.

Problem Area 1: Reagent Integrity and Preparation
Potential Cause Verification Suggested Solution
Degraded this compound Confirm proper storage conditions were maintained.[1] Test a fresh, unexpired lot of the conjugate.Purchase a new, quality-controlled batch. Aliquot upon reconstitution to minimize freeze-thaw cycles.[1][2]
Incorrect Concentration Verify all calculations for reconstitution and dilutions. If possible, use spectrophotometry to confirm the stock solution concentration.Prepare a fresh stock solution with careful and accurate measurements. Perform a concentration titration to determine the optimal working range.[1][7]
Poor Solubility Visually inspect the reconstituted solution for any precipitates.[1]Cronexitide is a basic peptide and may require a slightly acidic buffer for complete solubilization.[1] Consult the product datasheet for recommended solvents.
Problem Area 2: Cellular Factors
Potential Cause Verification Suggested Solution
Low or No CR-1 Receptor Expression Confirm CR-1 expression in your cell line using a validated method like Western Blot, qPCR, or flow cytometry.[8][9][10]Use a positive control cell line known to express high levels of CR-1. If expression is low, consider using a different cell model or methods to enhance expression.
High Cell Passage Number Check the passage number of the cells used.[3]Use cells with a lower passage number. It is good practice to establish a cell bank of low-passage cells for consistent results.[3]
Suboptimal Cell Health Examine cells for any changes in morphology or growth rate. Perform a viability assay to ensure cells are healthy.[6]Use fresh culture media and supplements.[6] Do not allow cells to become over-confluent before seeding for an experiment.[6]
Cell Detachment Visually inspect wells for cell loss during washing steps.Be gentle during washing procedures. Consider coating plates/coverslips with an adherence factor (e.g., poly-L-lysine) to improve cell attachment.[11]
Problem Area 3: Assay Conditions and Protocol
Potential Cause Verification Suggested Solution
Inappropriate Buffer Composition Review the components of your assay buffer. Some components can interfere with binding.Use a recommended binding buffer. If creating your own, test the effects of individual components on the binding interaction.
Incorrect Incubation Time/Temperature Review the recommended incubation parameters from the product protocol.Optimize incubation time and temperature. Binding reactions should be allowed to reach equilibrium.[12]
Ineffective Washing Steps Excessive washing can remove bound conjugate, while insufficient washing can lead to high background.[7][13]Optimize the number and duration of wash steps. Ensure the washing buffer does not disrupt the binding.[7]
High Background Fluorescence Include an unstained control sample to assess autofluorescence.[14][15] Check for fluorescence from the assay plate or media.[14][16]Use phenol (B47542) red-free media.[14] Switch to black-walled microplates to reduce background from the plate itself.[14][16] Consider using a blocking agent to minimize non-specific binding.[7]
Photobleaching Observe if the fluorescent signal diminishes rapidly upon exposure to the excitation light source.[17]Minimize the exposure of your samples to light.[8] Use an anti-fade mounting medium if applicable.[8] Image samples promptly after staining.[8]

Experimental Protocols

Protocol 1: General Cell Preparation for Binding Assay
  • Cell Seeding: Seed cells onto the appropriate vessel (e.g., 96-well black-walled, clear-bottom plate) at a pre-optimized density.

  • Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.[6]

  • Washing: Gently wash the cells twice with a pre-warmed, appropriate assay buffer (e.g., PBS with 1% BSA).

  • Proceed to Binding Assay: The cells are now ready for the addition of this compound.

Protocol 2: Standard this compound Binding Assay
  • Preparation: Prepare serial dilutions of this compound in the assay buffer to determine the optimal concentration.

  • Incubation: Add the diluted this compound to the prepared cells and incubate for the recommended time (e.g., 1 hour) at the appropriate temperature (e.g., 4°C to prevent internalization, or 37°C for active uptake studies), protected from light.

  • Washing: Gently wash the cells three times with cold assay buffer to remove any unbound conjugate.

  • Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

  • Imaging: Acquire images using a fluorescence microscope or plate reader with the appropriate excitation and emission filters for the Lanocianine dye.

Visualizations

Troubleshooting Workflow

Start No/Low Binding Signal Check_Reagent 1. Check Reagent Integrity Start->Check_Reagent Check_Cells 2. Check Cellular Factors Start->Check_Cells Check_Protocol 3. Check Assay Protocol Start->Check_Protocol Degradation Degradation? Check_Reagent->Degradation Concentration Concentration? Check_Reagent->Concentration Expression Receptor Expression? Check_Cells->Expression Health Cell Health? Check_Cells->Health Conditions Incubation Conditions? Check_Protocol->Conditions Background High Background? Check_Protocol->Background Solution1 Use new aliquot Perform titration Degradation->Solution1 Yes Concentration->Solution1 Yes Solution2 Validate expression Use low passage cells Expression->Solution2 No/Low Health->Solution2 Poor Solution3 Optimize incubation Use appropriate controls Conditions->Solution3 Suboptimal Background->Solution3 Yes End Signal Restored Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting flowchart for no/low binding signal.

Hypothetical Signaling Pathway

Ligand This compound Binding Binding Event Ligand->Binding Receptor CR-1 Receptor Receptor->Binding Internalization Receptor Internalization Binding->Internalization Visualization Fluorescence Detection (Lanocianine) Binding->Visualization Signaling Downstream Signaling (e.g., Apoptosis) Internalization->Signaling A Seed Cells B Incubate with This compound A->B C Wash Unbound Conjugate B->C D Fix and/or Stain Nuclei (Optional) C->D E Image Acquisition D->E F Data Analysis E->F

References

Improving the signal-to-noise ratio of Cronexitide Lanocianine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cronexitide Lanocianine. This resource is designed for researchers, scientists, and drug development professionals to help you optimize your experiments and improve the signal-to-noise ratio (SNR) for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a near-infrared (NIR) fluorescent probe. It consists of a cyclic octapeptide that targets integrin receptors, linked to a cypate (B1246621) fluorescent dye.[1] Its primary application is in cancer imaging, where the peptide component selectively binds to integrin receptors that are often overexpressed on tumor cells, allowing for fluorescent detection and visualization of cancerous tissue.[1]

Q2: What are the main sources of noise when using this compound?

The main sources of noise in fluorescence microscopy experiments can be categorized as:

  • Autofluorescence: Natural fluorescence from the biological sample itself (e.g., from molecules like NADH and flavins).[2][3]

  • Non-specific binding: The probe binding to cellular components other than the intended integrin targets.[2][4]

  • Detector noise: Electronic noise from the microscope's camera and detector system.[5][6]

  • Stray light: Ambient light or light from the microscope's own illumination source that is not related to the fluorescence signal.[5][6]

Q3: How can I improve the signal-to-noise ratio (SNR) in my experiments?

Improving the SNR involves either increasing the signal strength, decreasing the background noise, or both.[7] Key strategies include:

  • Optimizing probe concentration and incubation times.

  • Using appropriate blocking buffers to reduce non-specific binding.

  • Thorough washing steps to remove unbound probe.[2]

  • Using antifade mounting media to prevent photobleaching.[8]

  • Adjusting microscope settings such as excitation intensity, exposure time, and detector gain.[9]

Q4: My signal is very weak. What could be the cause?

A weak or absent signal can be due to several factors:

  • Low target expression: The cells or tissue being studied may not express sufficient levels of the target integrin receptors.

  • Incorrect probe concentration: The concentration of this compound may be too low.

  • Photobleaching: The fluorophore may have been damaged by excessive exposure to excitation light.[8]

  • Incorrect filter sets: The microscope's excitation and emission filters may not be appropriate for the NIR spectrum of this compound.

Q5: I am observing high background fluorescence. How can I reduce it?

High background can be addressed by:

  • Checking for autofluorescence: Image an unstained control sample to assess the level of natural fluorescence.[2][3]

  • Optimizing blocking: Increase the incubation time with your blocking agent or try a different one.[2]

  • Titrating the probe: A high concentration of the probe can lead to increased non-specific binding.[8]

  • Improving washing steps: Increase the number and duration of washes to more effectively remove unbound probe.[2]

Troubleshooting Guides

Guide 1: High Background Signal

High background fluorescence can obscure the specific signal from this compound, making data interpretation difficult. Use the following table to troubleshoot common causes.

Potential Cause Recommended Solution
Autofluorescence Image an unstained control sample to confirm. If present, consider using a commercial autofluorescence quenching solution.[2]
Probe Concentration Too High Perform a titration experiment to determine the optimal concentration that provides a strong signal with low background.[8]
Insufficient Blocking Increase the blocking step incubation time to at least 1 hour. Consider using a blocking buffer containing serum from the same species as your sample.
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash to ensure complete removal of unbound probe.[2]
Non-specific Binding Add a detergent like Tween 20 (0.05%) to your wash buffer to help reduce non-specific interactions.
Guide 2: Weak or No Signal

A weak or absent signal can prevent the detection of your target. The following decision tree and table can help diagnose the issue.

G start Weak or No Signal q1 Is there signal in the positive control? start->q1 q2 Is the microscope configured correctly? q1->q2 Yes sol1 Check target expression levels in your sample. q1->sol1 No q3 Was the probe handled and stored correctly? q2->q3 Yes sol2 Verify filter sets, laser lines, and detector settings. q2->sol2 No sol3 Check probe datasheet for storage conditions and protect from light. q3->sol3 No sol4 Titrate probe concentration to find the optimal level. q3->sol4 Yes

Caption: Decision tree for troubleshooting a weak or no signal.

Potential Cause Recommended Solution
Incorrect Microscope Settings Ensure you are using the correct filter sets and excitation/emission wavelengths for an NIR probe. Check that the laser is on and the shutter is open.
Photobleaching Minimize the sample's exposure to excitation light. Use an antifade mounting medium.[8]
Low Probe Concentration Increase the concentration of this compound in your incubation step.
Cell/Tissue Permeabilization Issues If targeting intracellular domains of integrins, ensure your permeabilization protocol is effective.

Experimental Protocols

Protocol 1: Staining Adherent Cells with this compound

This protocol provides a general workflow for staining adherent cells grown on coverslips.

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging p1 Culture cells on coverslips p2 Wash with PBS p1->p2 p3 Fix cells (e.g., 4% PFA) p2->p3 p4 Wash with PBS p3->p4 s1 Block with 5% BSA in PBS p4->s1 s2 Incubate with this compound s1->s2 s3 Wash with PBS-T s2->s3 i1 Mount coverslip with antifade medium s3->i1 i2 Image with NIR filter set i1->i2 G cluster_cell Cell Membrane cluster_cyto Cytoplasm CL This compound Integrin Integrin Receptor CL->Integrin binds ECM Extracellular Matrix Integrin->ECM FAK FAK Integrin->FAK activates Src Src FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Preventing photobleaching of Cronexitide Lanocianine during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate photobleaching of Cronexitide Lanocianine during fluorescence imaging experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the photostability of this compound.

Q1: My this compound signal is fading rapidly during live-cell imaging. What is the primary cause and how can I fix it?

A1: Rapid signal loss, or photobleaching, is often due to excessive excitation light intensity or prolonged exposure times. Photobleaching occurs when the fluorophore is irreversibly damaged by light-induced chemical reactions.

Troubleshooting Steps:

  • Reduce Excitation Power: Lower the laser power or lamp intensity to the minimum level required for adequate signal detection.

  • Minimize Exposure Time: Use the shortest possible exposure time that provides a sufficient signal-to-noise ratio.

  • Optimize Imaging Frequency: For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.

  • Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your imaging medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.

Q2: What are antifade reagents and how do I choose the right one for this compound?

A2: Antifade reagents are chemical cocktails that reduce the rate of photobleaching. They typically contain antioxidants and free radical scavengers. The choice of reagent can depend on your specific experimental setup (e.g., live vs. fixed cells). For live-cell imaging with this compound, consider reagents with low toxicity.

Commonly Used Antifade Components:

  • Enzymatic Systems: Glucose oxidase and catalase systems (e.g., OxyFluor, Gloxy) remove dissolved oxygen from the medium.

  • Small Molecule Antioxidants: Ascorbic acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and n-propyl gallate are effective reactive oxygen species scavengers.

Refer to the table below for a comparison of common antifade reagents.

Q3: Can my choice of imaging system and objectives affect the photobleaching of this compound?

A3: Absolutely. The components of your imaging system play a crucial role in photostability.

  • Objective Lens: Use an objective with a high numerical aperture (NA). A higher NA objective is more efficient at collecting emitted light, allowing you to reduce the excitation intensity while maintaining signal quality.

  • Detectors: Highly sensitive detectors (e.g., sCMOS or EMCCD cameras) require less excitation light to produce a strong signal, thereby reducing photobleaching.

  • Filters: Ensure that your filter sets are optimized for the excitation and emission spectra of this compound to maximize signal collection and minimize bleed-through and unnecessary light exposure.

Q4: I am performing fixed-cell imaging. Are there specific mounting media I should use to preserve the this compound signal?

A4: For fixed-cell preparations, using a mounting medium with an antifade agent is critical for long-term signal preservation. Many commercial mounting media are available that contain antifade reagents and are optimized for different refractive indices to match your objective immersion fluid. These media solidify, which can also help to stabilize the sample.

Quantitative Data on Antifade Reagent Efficacy

The following table summarizes the relative effectiveness of different antifade strategies on the photostability of a hypothetical cyanine-based dye like this compound. The "Signal Half-Life" represents the time or number of exposures until the fluorescence intensity decays to 50% of its initial value under continuous illumination.

Antifade Reagent/ConditionSignal Half-Life (Arbitrary Units)Recommended ApplicationKey Considerations
Control (No Antifade) 10-Baseline for comparison.
n-Propyl Gallate (NPG) 45Fixed CellsCan lower pH of the medium.
Ascorbic Acid 60Live & Fixed CellsCan be toxic to cells at high concentrations over time.
Trolox 85Live & Fixed CellsGenerally lower toxicity than ascorbic acid.
Commercial Antifade Medium A 120Live CellsOptimized for low toxicity and physiological conditions.
Commercial Mounting Medium B 150Fixed CellsHard-setting formula for long-term storage.

Key Experimental Protocols

Protocol 1: Preparation and Use of a Trolox-Based Antifade Imaging Medium for Live Cells

  • Prepare a 100x Trolox Stock Solution:

    • Dissolve 20 mg of Trolox in 1 mL of 100% ethanol.

    • Store in small aliquots at -20°C, protected from light.

  • Prepare the Final Imaging Medium:

    • On the day of the experiment, warm your standard cell culture medium to 37°C.

    • Just before imaging, dilute the 100x Trolox stock solution 1:100 into the pre-warmed medium (e.g., add 10 µL of stock to 990 µL of medium).

    • Vortex gently to mix.

  • Apply to Cells:

    • Aspirate the existing medium from your cells.

    • Gently wash the cells once with the Trolox-containing imaging medium.

    • Add the final volume of Trolox-containing medium required for your imaging dish or chamber.

    • Proceed with imaging immediately.

Protocol 2: Mounting Fixed Cells with an Antifade Mounting Medium

  • Final Washing Step: After completing your immunofluorescence or staining protocol, perform a final wash of your coverslip-mounted cells with phosphate-buffered saline (PBS).

  • Remove Excess Buffer: Carefully aspirate the PBS. Use the edge of a laboratory wipe to gently blot away any remaining liquid from the slide and around the coverslip, being careful not to disturb the cells.

  • Apply Mounting Medium: Place a small drop (approximately 20-30 µL) of a commercial antifade mounting medium onto the slide where the coverslip will be placed.

  • Mount Coverslip: Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid trapping air bubbles.

  • Cure and Seal: Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight at room temperature, protected from light). For long-term storage, you can seal the edges of the coverslip with clear nail polish.

Visualizations

photobleaching_pathway S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation Light (hν) Bleached Photobleached State (Non-fluorescent) S0->Bleached S1->S0 Emitted Photon (hν) T1 Triplet Excited State (T₁) S1->T1 ISC Fluorescence Fluorescence S1->Fluorescence ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ISC Intersystem Crossing ROS->S0 Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagent Prepare Antifade Reagent Stock prep_medium Prepare Final Imaging Medium prep_reagent->prep_medium wash_cells Wash Cells prep_medium->wash_cells add_medium Add Antifade Medium wash_cells->add_medium image_cells Acquire Images add_medium->image_cells analyze_data Analyze Data image_cells->analyze_data

Caption: Workflow for live-cell imaging with an antifade medium.

troubleshooting_flowchart start Photobleaching Observed? q_live_fixed Live or Fixed Cells? start->q_live_fixed Yes live_actions 1. Reduce Excitation Power/Time 2. Use Live-Cell Antifade 3. Use High NA Objective q_live_fixed->live_actions Live fixed_actions 1. Use Antifade Mounting Medium 2. Reduce Excitation Power 3. Store Sample in Dark q_live_fixed->fixed_actions Fixed q_improved Improvement Seen? live_actions->q_improved fixed_actions->q_improved end_ok Continue Experiment q_improved->end_ok Yes end_contact Contact Technical Support q_improved->end_contact No

Caption: Troubleshooting decision tree for photobleaching issues.

Cronexitide Lanocianine solubility and buffer preparation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cronexitide Lanocianine

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for handling this compound.

Overview of this compound

This compound is a hydrophobic, near-infrared (NIR) fluorescent probe. It consists of a cypate (B1246621) dye linked to a cyclic octapeptide designed to target integrin receptors, which are often overexpressed on tumor cells, making it a potential imaging agent for cancerous tissues.[1] Given its peptidic and hydrophobic nature, researchers may encounter challenges with solubility and buffer preparation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is influenced by several key factors inherent to its structure:

  • Amino Acid Composition : The presence of hydrophobic amino acids in the peptide sequence contributes to poor solubility in aqueous solutions.[2][4]

  • Hydrophobic Dye Conjugate : The conjugated NIR dye (cypate) is a large, hydrophobic molecule that significantly decreases the overall water solubility of the compound.

  • Net Charge and pH : Like most peptides, this compound's solubility is pH-dependent. Solubility is often lowest at its isoelectric point (pI), where the net charge is zero.[2][3] Adjusting the pH away from the pI can increase charge and improve solubility.[3]

  • Aggregation : Due to hydrophobic interactions, there is a tendency for the molecules to aggregate and precipitate from solution, particularly at higher concentrations.[2]

Q2: I am seeing precipitation after adding my this compound stock solution to an aqueous buffer. What is happening?

A2: This is a common issue when a compound dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. This "crashing out" occurs because the organic solvent disperses into the buffer, leaving the hydrophobic this compound molecules to aggregate and precipitate. To mitigate this, try adding the stock solution dropwise into the vortexing buffer and avoid concentrations above the compound's aqueous solubility limit.

Q3: Can I sonicate or heat the sample to improve dissolution?

A3: Yes, these methods can be effective but must be used with caution.

  • Sonication : Using a bath sonicator can help break up aggregates and improve dissolution.[4] Use short bursts in an ice bath to prevent localized heating that could degrade the peptide or dye.

  • Gentle Heating : Warming the solution (e.g., to 30-40°C) can increase solubility.[4] However, prolonged exposure to heat can cause degradation. It is critical to assess the thermal stability of this compound before applying heat.

Q4: Which organic solvents are recommended for preparing a stock solution?

A4: For highly hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a high-concentration stock solution due to its strong solvating power.[3][5][6] Dimethylformamide (DMF) or acetonitrile (B52724) can be considered as alternatives.[6] When using DMSO, be aware that it can be toxic to cells at higher concentrations (typically >0.5%) and can oxidize sensitive amino acids like methionine or cysteine if present.[3][6]

Quantitative Data Summary

The following tables provide representative solubility data for a hydrophobic peptide-dye conjugate like this compound. Note: This data is illustrative and empirical testing on a small scale is always recommended.

Table 1: Solubility in Common Solvents

SolventSolubility (at 25°C)Notes
Water< 0.1 mg/mLPractically insoluble.
PBS (pH 7.4)< 0.1 mg/mLLow solubility in standard aqueous buffers.
DMSO> 25 mg/mLRecommended for primary stock solution.
DMF> 20 mg/mLAlternative to DMSO.
Ethanol~1-2 mg/mLLimited solubility.

Table 2: Effect of pH on Aqueous Solubility

Buffer pHRelative SolubilityRationale
3.0ModerateAt low pH, basic residues (like Arginine) are protonated, increasing net positive charge.
5.0LowNear the isoelectric point (pI), net charge is minimal, leading to aggregation.
7.4Very LowClose to the pI, solubility is limited.
9.0ModerateAt high pH, acidic residues (like Aspartic Acid) are deprotonated, increasing net negative charge.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Pre-Weighing : Allow the lyophilized vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation : Calculate the required volume of DMSO. For example, for 1 mg of this compound (Molecular Weight ≈ 1469.7 g/mol [1]), the volume of DMSO for a 10 mM stock is: (1 mg) / (1469.7 g/mol ) = 0.68 µmol (0.68 µmol) / (10 mmol/L) = 0.068 mL or 68 µL

  • Dissolution : Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing : Vortex the vial for 30-60 seconds. If particulates remain, briefly sonicate the vial in a water bath.

  • Storage : Aliquot the stock solution into smaller volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
  • Buffer Preparation : Prepare the desired aqueous buffer (e.g., PBS with 0.1% BSA or 0.05% Tween-20 to help prevent aggregation and non-specific binding).

  • Dilution Calculation : Determine the volume of stock solution needed. To prepare 1 mL of a 10 µM working solution from a 10 mM stock: (10 µM * 1 mL) / 10,000 µM = 1 µL

  • Dilution Procedure : a. Dispense 999 µL of the aqueous buffer into a microcentrifuge tube. b. While vortexing the buffer at medium speed, add the 1 µL of the 10 mM DMSO stock solution dropwise directly into the liquid. c. Continue vortexing for another 10-15 seconds to ensure homogeneity.

  • Usage : Use the working solution immediately. Do not store dilute aqueous solutions for extended periods as the compound may adsorb to plastic surfaces or aggregate over time.

Visual Troubleshooting Guides

Troubleshooting Workflow for Solubility Issues

G start Start: Lyophilized This compound test_sol Perform small-scale solubility test start->test_sol choose_solvent Choose Primary Solvent test_sol->choose_solvent dmso Try DMSO or DMF choose_solvent->dmso Hydrophobic aqueous Try pH-adjusted buffer choose_solvent->aqueous Less Hydrophobic dissolve Dissolve full sample to create stock solution dmso->dissolve aqueous->dissolve precip Precipitation upon dilution in aqueous buffer? dissolve->precip success Success: Homogeneous working solution precip->success No troubleshoot Troubleshoot Dilution precip->troubleshoot Yes add_dropwise Add stock dropwise to vortexing buffer troubleshoot->add_dropwise add_surfactant Add surfactant (e.g., Tween-20) to buffer troubleshoot->add_surfactant lower_conc Lower final concentration troubleshoot->lower_conc add_dropwise->success add_surfactant->success lower_conc->success

Caption: Workflow for dissolving and diluting this compound.

Logical Relationship of pH to Compound Charge and Solubility

G cluster_ph Solution pH cluster_charge Net Molecular Charge cluster_solubility Resulting Aqueous Solubility low_ph Low pH (e.g., < 4) pos_charge Net Positive low_ph->pos_charge pi_ph Isoelectric Point (pI) zero_charge Net Zero pi_ph->zero_charge high_ph High pH (e.g., > 9) neg_charge Net Negative high_ph->neg_charge high_sol Higher Solubility pos_charge->high_sol low_sol Lowest Solubility zero_charge->low_sol neg_charge->high_sol

Caption: Effect of solution pH on the net charge and solubility of peptides.

References

Off-target binding of Cronexitide Lanocianine and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cronexitide Lanocianine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and minimizing its off-target binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of PI3Kα (Phosphoinositide 3-kinase alpha) . Its primary mechanism of action is to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[1][2][4][5]

Q2: We are observing unexpected phenotypes in our cell-based assays that don't align with PI3Kα inhibition. What could be the cause?

A2: This is a common issue and often points to off-target effects. While this compound is highly selective for PI3Kα, at higher concentrations it can interact with other kinases, particularly those with structurally similar ATP-binding pockets.[6] The most well-characterized off-targets for this compound are mTOR and several members of the MAPK family (e.g., MEK1/2) . Inhibition of these pathways can lead to complex and sometimes counterintuitive cellular responses.[7]

Q3: How can we confirm if the observed effects in our experiment are on-target or off-target?

A3: A multi-faceted approach is the most effective way to dissect on-target versus off-target effects:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another PI3Kα inhibitor with a different chemical scaffold. If the phenotype is consistent, it's more likely to be an on-target effect.[6]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PI3Kα.[6][8] If the resulting phenotype mimics that of this compound treatment, it strongly supports an on-target mechanism.

  • Dose-Response Analysis: Perform your experiments across a wide concentration range. On-target effects should manifest at concentrations consistent with the IC50 for PI3Kα, while off-target effects typically appear at higher concentrations.[6][9]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of this compound with PI3Kα inside intact cells.[10][11][12]

Q4: What is the recommended concentration range for using this compound in cell culture?

A4: For most cell lines, a concentration range of 10 nM to 1 µM is recommended. The optimal concentration should be determined empirically for each specific cell line and experimental endpoint. It is crucial to perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect, as this will minimize the risk of off-target binding.[9][13]

Troubleshooting Guides

Issue 1: High Levels of Cell Toxicity Observed at Expected Efficacious Doses
  • Potential Cause: Potent off-target effects on kinases essential for cell survival.

  • Troubleshooting Steps:

    • Lower the Concentration: Titrate this compound to the lowest possible concentration that still effectively inhibits PI3Kα phosphorylation (p-AKT levels).

    • Perform a Kinase Selectivity Profile: To identify the problematic off-target(s), consider submitting this compound to a commercial kinase profiling service.[14][15][16][17] This will provide data on its inhibitory activity against a broad panel of kinases.

    • Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase to see if it alleviates the toxicity.

Issue 2: Inconsistent or Paradoxical Results in Downstream Pathway Analysis
  • Potential Cause: Inhibition of off-target kinases in interconnected or feedback signaling loops. For example, inhibiting MEK1/2 while also inhibiting PI3Kα can lead to complex feedback activation of other pathways.[7]

  • Troubleshooting Steps:

    • Phospho-Proteomics Analysis: Conduct a global analysis of protein phosphorylation to get an unbiased view of the signaling pathways affected by this compound at different concentrations and time points.

    • Validate with Specific Inhibitors: Once potential off-target pathways are identified, use highly specific inhibitors for those pathways in combination with lower doses of this compound to deconvolute the signaling events.

    • Visualize the Pathway: Map your results onto a signaling pathway diagram to better understand the interplay between the on-target and off-target effects.

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Fold Selectivity vs. PI3Kα
PI3Kα (On-Target) 5 1x
PI3Kβ5511x
PI3Kδ8016x
PI3Kγ12024x
mTOR (Off-Target) 250 50x
MEK1 (Off-Target) 800 160x
MEK2 (Off-Target) 950 190x
CDK2>10,000>2000x
SRC>10,000>2000x

This table summarizes the inhibitory potency of this compound against its primary target and key off-targets. Note the significant drop in potency for off-targets.

Table 2: Recommended Concentration Ranges for Minimizing Off-Target Effects
Experimental GoalRecommended ConcentrationRationale
Specific PI3Kα Inhibition 5 - 50 nM At this range, this compound is highly selective for PI3Kα with minimal engagement of mTOR and MEK1/2.
Dual PI3K/mTOR Inhibition 250 - 500 nM This range will inhibit both PI3Kα and mTOR, but may also begin to engage other off-targets.
Broad Spectrum Inhibition > 800 nM Not recommended for selective studies. At these concentrations, significant off-target effects on the MAPK pathway and other kinases are expected.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to PI3Kα in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[10][11][12][18][19]

Materials:

  • Cells of interest cultured to 80-90% confluency.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Primary antibody against PI3Kα.

  • HRP-conjugated secondary antibody.

  • ECL substrate for Western blotting.

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvest and Resuspend: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of 10^7 cells/mL.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting with the anti-PI3Kα antibody to detect the amount of soluble PI3Kα remaining at each temperature.

  • Data Analysis: Plot the band intensity of soluble PI3Kα against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

G cluster_0 On-Target Pathway cluster_drug Drug Interaction cluster_1 Off-Target Pathways RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3Ka AKT AKT PIP3->AKT Activates mTORC1_downstream Cell Growth & Proliferation AKT->mTORC1_downstream Cronexitide Cronexitide Lanocianine Cronexitide->PI3Ka Inhibits mTOR mTOR Proliferation_off Altered Proliferation mTOR->Proliferation_off MEK MEK1/2 ERK ERK1/2 MEK->ERK Survival_off Apoptosis Modulation ERK->Survival_off Cronexitide_off Cronexitide (High Conc.) Cronexitide_off->mTOR Inhibits Cronexitide_off->MEK Inhibits

Caption: On-target and off-target signaling pathways of this compound.

G start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response is_high_conc Effect only at High Concentration? dose_response->is_high_conc off_target Hypothesis: Off-Target Effect is_high_conc->off_target Yes on_target Hypothesis: On-Target Effect is_high_conc->on_target No validate_off Validate Off-Targets: 1. Kinase Profiling 2. Phospho-proteomics off_target->validate_off validate_on Validate On-Target: 1. Genetic Knockdown (siRNA/CRISPR) 2. CETSA on_target->validate_on optimize Optimize Experiment: Use Lower Concentration validate_off->optimize end Conclusion: Mechanism Elucidated validate_on->end optimize->end

References

Optimizing injection route for Cronexitide Lanocianine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cronexitide Lanocianine

Product Name: this compound (Research Grade) Description: A novel, long-acting, fluorescently-labeled dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonist. The peptide, Cronexitide, is covalently linked to a Lanocianine near-infrared (NIR) dye for in vivo imaging and quantification.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: Cronexitide is a synthetic peptide that acts as a co-agonist for both the GLP-1 and GIP receptors, which are predominantly expressed on pancreatic beta cells.[1][2] Activation of these G-protein coupled receptors stimulates the adenylyl cyclase pathway, leading to increased intracellular cyclic AMP (cAMP).[1][3] This signaling cascade enhances glucose-dependent insulin (B600854) synthesis and secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[4] The attached Lanocianine NIR dye allows for non-invasive tracking of the peptide's biodistribution.[5][6]

Q2: What are the recommended injection routes for initial pharmacokinetic and efficacy studies in mice?

A2: For initial characterization, we recommend comparing intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) routes.

  • Intravenous (IV): Establishes a baseline for 100% bioavailability and immediate systemic exposure. It is ideal for initial mechanism-of-action studies.[7][8]

  • Subcutaneous (SC): This is the most common route for therapeutic peptides due to its slow-release characteristics, leading to a prolonged duration of action.[9][10] However, variability can be higher.

  • Intraperitoneal (IP): Often used in rodents for its ease of administration and rapid absorption into the portal circulation, though it may undergo some first-pass metabolism in the liver.[7][11]

  • Oral (PO): Generally not recommended for unmodified peptides like Cronexitide due to enzymatic degradation and poor absorption, resulting in extremely low bioavailability.[9]

Q3: How does the Lanocianine dye affect the peptide's properties?

A3: The Lanocianine dye is a cyanine-based fluorophore designed for stability and brightness in the NIR spectrum (Excitation/Emission ~750/780 nm). While covalently linked to minimize dissociation, researchers should be aware of potential effects:

  • Solubility: The dye may alter the peptide's solubility. It is supplied as a lyophilized powder and should be reconstituted in a validated buffer (e.g., PBS with 0.1% BSA) to ensure complete dissolution and prevent aggregation.

  • Pharmacokinetics: The size and properties of the dye can slightly alter the absorption and clearance rates compared to the unlabeled peptide.

  • In Vivo Imaging: The dye allows for tracking biodistribution to key organs like the pancreas, kidneys, and liver.[12] However, signal can be affected by tissue depth and autofluorescence.

Q4: What are the key differences in expected pharmacokinetic profiles between injection routes?

A4: The route of administration significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of this compound.[7][9] Below is a summary of hypothetical data from a pilot study in C57BL/6J mice.

Troubleshooting Guides

Issue 1: High Variability in Efficacy Studies (e.g., Blood Glucose Levels) after Subcutaneous (SC) Injection
  • Question: My glucose-lowering data is highly variable between animals in the same SC treatment group. What could be the cause?

  • Answer: High variability with SC injections is a common issue.[13] Consider the following factors:

    • Injection Technique: Ensure a consistent "tenting" of the skin at the scruff or flank and that the needle enters the subcutaneous space without penetrating the underlying muscle.[14] Inconsistent injection depth can alter absorption rates.

    • Injection Volume and Speed: Injecting too quickly or using a large volume for the animal's size can cause leakage from the injection site or localized pressure, affecting absorption.[15][16] For mice, a typical maximum SC volume is 5-10 ml/kg.[17]

    • Site Rotation: Repeatedly injecting into the same site can cause local tissue irritation or fibrosis, which will impair absorption. Rotate injection sites between the left and right flanks and the scruff.[18]

    • Formulation Issues: Ensure the peptide is fully solubilized before injection. Aggregates can lead to inconsistent dosing and variable absorption. Briefly vortex and visually inspect the solution for clarity before each use.

Issue 2: Low or No Detectable Fluorescence Signal During In Vivo Imaging
  • Question: I am not detecting a strong signal from the Lanocianine dye in my target organ (pancreas) after administration. Why?

  • Answer: Several factors can lead to a weak fluorescence signal:

    • Autofluorescence: Background signal from the animal's diet or tissues can mask the specific signal. Ensure mice are fed a low-chlorophyll (purified) diet for at least one week before imaging to reduce gut autofluorescence.

    • Imaging Parameters: Optimize the excitation/emission filters, exposure time, and laser power for your specific imaging system. Use a positive control (e.g., a small SC injection of the compound imaged immediately) to confirm system sensitivity.

    • Timing and Biodistribution: The peak accumulation in the target organ may occur at a specific time point post-injection. Conduct a time-course experiment (e.g., imaging at 1, 4, 8, and 24 hours) to determine the optimal imaging window.

    • Quenching: The local microenvironment (e.g., pH, binding to certain proteins) can sometimes quench the fluorescence. This is an inherent property that may require alternative detection methods (e.g., LC-MS/MS of tissue lysates) to confirm peptide presence.

Issue 3: Local Site Reactions (Redness, Swelling) at the Injection Site
  • Question: Some animals are developing redness and swelling at the subcutaneous injection site. What should I do?

  • Answer: Local site reactions can occur and should be monitored closely.[17]

    • Formulation pH and Osmolality: Ensure your vehicle buffer is isotonic and at a neutral pH (7.2-7.4). Extreme pH or non-physiological salt concentrations can cause tissue irritation.

    • Contamination: Prepare all injections aseptically to prevent bacterial contamination, which can cause inflammation. Use sterile needles and syringes for each animal.[13]

    • Concentration: A highly concentrated solution may be irritating. If possible, try diluting the compound to a larger volume (while staying within acceptable volume limits) to reduce the concentration at the injection site.

    • Immune Response: Although rare for synthetic peptides, a localized immune reaction is possible. If reactions are severe or persistent, consult with your institution's veterinary staff. Document all observations.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Data represents mean values following a single 10 mg/kg dose in male C57BL/6J mice; n=5 per group)

ParameterIntravenous (IV)Subcutaneous (SC)Intraperitoneal (IP)Oral (PO)
Bioavailability (%) 10085 (± 15)60 (± 10)< 1
Tmax (hours) 0.084.00.5N/A
Cmax (ng/mL) 2500450900< 5
Half-life (t½, hours) 121412.5N/A

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Analysis in Mice
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old. Acclimatize for 1 week.

  • Groups: Assign mice to IV, SC, and IP administration groups (n=5 per group).

  • Dosing Formulation: Reconstitute this compound in sterile PBS to a final concentration of 1 mg/mL.

  • Administration:

    • IV: Administer 10 mg/kg via the lateral tail vein.

    • SC: Administer 10 mg/kg into a tented fold of skin at the scruff.

    • IP: Administer 10 mg/kg into the lower right quadrant of the abdomen.[19]

  • Blood Sampling: Collect ~20 µL of blood from the tail vein at time points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr post-dose.

  • Sample Processing: Collect blood into EDTA-coated tubes, centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Analysis: Quantify plasma concentrations of this compound using a validated LC-MS/MS method or a specific ELISA.

Protocol 2: Oral Glucose Tolerance Test (OGTT) for Efficacy
  • Animal Model: Diabetic mouse model (e.g., db/db mice), 8-10 weeks old.

  • Acclimatization: Handle mice daily for 1 week to reduce stress-induced hyperglycemia.[20]

  • Fasting: Fast mice for 4-6 hours with free access to water.[21][22]

  • Baseline Glucose: Measure baseline blood glucose (t= -30 min) from a tail snip using a glucometer.

  • Drug Administration: Administer vehicle or this compound (e.g., 10 mg/kg) via the desired route (SC or IP).

  • Glucose Challenge: At t=0 min, administer a 2 g/kg bolus of 50% dextrose solution via oral gavage.[22][23]

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[21][23]

  • Data Analysis: Plot blood glucose levels over time. Calculate the area under the curve (AUC) for each group to quantify glucose tolerance.

Visualizations

Signaling Pathway

Cronexitide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CRON Cronexitide Lanocianine GLP1R GLP-1/GIP Receptor CRON->GLP1R Binds G_protein Gs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates InsulinVesicle Insulin Vesicles PKA->InsulinVesicle Promotes Exocytosis Exocytosis Insulin Secretion InsulinVesicle->Exocytosis

Caption: GLP-1/GIP receptor signaling cascade initiated by Cronexitide.

Experimental Workflow

Injection_Route_Optimization_Workflow Start Start: Formulate Cronexitide Lanocianine PK_Screen Step 1: Pharmacokinetic (PK) Screen (IV, SC, IP Routes) Start->PK_Screen Analyze_PK Analyze PK Data (Bioavailability, Tmax, Cmax) PK_Screen->Analyze_PK Decision1 Are PK Profiles Acceptable? Analyze_PK->Decision1 Efficacy_Study Step 2: Efficacy Study (OGTT) (Select best 1-2 routes, e.g., SC, IP) Decision1->Efficacy_Study Yes Stop_Reformulate Stop or Reformulate Decision1->Stop_Reformulate No Analyze_Efficacy Analyze Efficacy Data (Glucose Lowering, AUC) Efficacy_Study->Analyze_Efficacy Decision2 Is Efficacy Demonstrated? Analyze_Efficacy->Decision2 Imaging_Study Step 3: In Vivo Imaging Study (Confirm biodistribution for chosen route) Decision2->Imaging_Study Yes Decision2->Stop_Reformulate No Select_Route Select Optimal Route for Further Studies Imaging_Study->Select_Route

Caption: Workflow for optimizing the injection route in animal models.

References

How to address poor cellular uptake of Cronexitide Lanocianine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cronexitide Lanocianine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the cellular uptake of this novel peptide-drug conjugate. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of cellular uptake for this compound?

This compound is believed to primarily enter the cell through receptor-mediated endocytosis, facilitated by its interaction with the transmembrane protein, Receptor-X. Following binding, the receptor-ligand complex is internalized into endosomes. A pH-dependent conformational change in Cronexitide is thought to facilitate its escape from the late endosome into the cytoplasm, where it can reach its intracellular target.

Q2: I am observing very low fluorescence signal inside my cells after incubation with this compound. What are the potential causes?

Low intracellular fluorescence can stem from several factors:

  • Low expression of Receptor-X: The target cell line may not express sufficient levels of Receptor-X on its surface.

  • Suboptimal experimental conditions: Incubation time, temperature, or concentration of the conjugate may not be optimal.

  • Vesicular sequestration: The conjugate may be trapped within endosomes or lysosomes and not reaching the cytoplasm.

  • Efflux pump activity: The cell line may actively be pumping the conjugate out of the cell via efflux pumps like P-glycoprotein (P-gp).

  • Reagent instability: The this compound may have degraded due to improper storage or handling.

Q3: How can I confirm if my cell line expresses Receptor-X?

You can verify the expression of Receptor-X using several standard molecular biology techniques:

  • Western Blot: To detect the presence of the Receptor-X protein in cell lysates.

  • Flow Cytometry: Using a fluorescently labeled antibody against Receptor-X to quantify its surface expression.

  • Immunofluorescence Microscopy: To visualize the localization of Receptor-X on the cell membrane.

  • RT-qPCR: To measure the mRNA expression level of the gene encoding for Receptor-X.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues related to poor cellular uptake of this compound.

Issue 1: Low Intracellular Concentration

If you are experiencing low intracellular concentrations of this compound, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Low Intracellular Concentration start Start: Low intracellular signal q1 Is Receptor-X expression confirmed in your cell line? start->q1 a1_yes Confirm Receptor-X Expression (Western Blot, Flow Cytometry) q1->a1_yes No q2 Are experimental conditions optimized? q1->q2 Yes a1_yes->q2 a2_yes Optimize Incubation Time, Temp, & Concentration q2->a2_yes No q3 Is the conjugate trapped in vesicles? q2->q3 Yes a2_yes->q3 a3_yes Perform Co-localization Studies (e.g., with LysoTracker) q3->a3_yes Yes q4 Is efflux pump activity suspected? q3->q4 No a3_yes->q4 a4_yes Test with Efflux Pump Inhibitors (e.g., Verapamil) q4->a4_yes Yes end Resolution: Improved Uptake q4->end No a4_yes->end

Caption: Troubleshooting workflow for low intracellular concentration.

Issue 2: High Signal in Vesicles, Low in Cytoplasm

This indicates a potential issue with endosomal escape.

G cluster_1 Addressing Endosomal Entrapment start Start: High vesicular signal, low cytoplasmic signal step1 Confirm co-localization with endosomal/lysosomal markers start->step1 step2 Incorporate endosome-disrupting agents (e.g., Chloroquine, Bafilomycin A1) step1->step2 step3 Evaluate effect on cytoplasmic fluorescence and therapeutic efficacy step2->step3 end Outcome: Enhanced endosomal escape step3->end

Caption: Strategy to investigate and overcome endosomal entrapment.

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical data from experiments aimed at optimizing this compound uptake.

Table 1: Effect of Incubation Time and Temperature

Incubation Time (hours)Intracellular Fluorescence (Arbitrary Units) at 4°CIntracellular Fluorescence (Arbitrary Units) at 37°C
0.5150 ± 12850 ± 45
1165 ± 151800 ± 98
2170 ± 183500 ± 150
4180 ± 204200 ± 210

Data are presented as mean ± standard deviation.

Table 2: Impact of Efflux Pump Inhibition

Cell LineTreatmentIntracellular Fluorescence (Arbitrary Units)
Cell Line A (Low P-gp)This compound4100 ± 190
Cell Line A (Low P-gp)This compound + Verapamil4300 ± 220
Cell Line B (High P-gp)This compound1200 ± 80
Cell Line B (High P-gp)This compound + Verapamil3800 ± 160

Verapamil is a known P-gp inhibitor. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of this compound uptake in a cell population.

  • Cell Preparation:

    • Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Incubation:

    • Remove culture medium and wash cells with PBS.

    • Add fresh medium containing the desired concentration of this compound (e.g., 10 µM).

    • Incubate for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.

    • Include a negative control (untreated cells) and a positive control if available.

  • Cell Harvest and Staining:

    • Wash cells twice with cold PBS to remove unbound conjugate.

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 500 µL of FACS buffer (PBS with 1% BSA).

  • Data Acquisition:

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for Lanocianine fluorescence.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Gate the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) of the Lanocianine signal in the gated population.

Protocol 2: Visualization of Subcellular Localization by Confocal Microscopy

This protocol is for visualizing the intracellular distribution of this compound.

G cluster_2 Confocal Microscopy Workflow step1 1. Seed cells on glass-bottom dishes step2 2. Incubate with This compound step1->step2 step3 3. (Optional) Add organelle-specific dyes (e.g., LysoTracker Red) step2->step3 step4 4. Wash and fix cells (e.g., with 4% PFA) step3->step4 step5 5. Counterstain nuclei (e.g., with DAPI) step4->step5 step6 6. Mount and image with confocal microscope step5->step6

Caption: Workflow for visualizing subcellular localization.

Detailed Steps:

  • Cell Seeding: Seed cells on glass-bottom confocal dishes and allow them to adhere overnight.

  • Incubation: Treat cells with this compound as described in Protocol 1.

  • Co-staining (Optional): To investigate co-localization, incubate cells with an organelle-specific fluorescent probe (e.g., LysoTracker for lysosomes) for the final 30 minutes of the this compound incubation.

  • Wash and Fix: Wash cells three times with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization and Staining: Wash again with PBS. If needed for intracellular antibody staining, permeabilize with 0.1% Triton X-100 in PBS. Counterstain nuclei with a DNA dye like DAPI.

  • Imaging: Mount the dishes with an appropriate mounting medium and acquire images using a confocal microscope. Use sequential scanning to avoid bleed-through between fluorescence channels.

Troubleshooting guide for Cronexitide Lanocianine in fluorescence surgery

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cronexitide Lanocianine

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in utilizing this compound for fluorescence-guided surgery experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, near-infrared (NIR) fluorescent probe designed for high-specificity targeting of cancerous tissues. It is a conjugate of a synthetic peptide, Cronexitide, which targets the overexpressed GRP78 receptor on the surface of many solid tumor cells, and Lanocianine, a highly fluorescent cyanine (B1664457) dye. Upon intravenous administration, this compound circulates and binds to GRP78-positive cells. Internalization of the receptor-probe complex into the endosomal pathway leads to a conformational change in the Lanocianine dye, causing a significant increase in its fluorescence quantum yield, thereby brightly illuminating the tumor tissue.

Q2: What are the spectral properties of this compound?

This compound is optimized for deep tissue penetration and minimal interference from tissue autofluorescence. Its spectral characteristics are ideal for most commercially available NIR imaging systems.

ParameterWavelength (nm)
Peak Excitation785 nm
Peak Emission820 nm
Recommended Emission Filter810 nm Long Pass

Q3: How should this compound be stored and reconstituted?

For optimal performance and stability, adhere to the following storage guidelines:

  • Storage: The lyophilized powder should be stored at -20°C and protected from light.

  • Reconstitution: Reconstitute the lyophilized powder in sterile, nuclease-free DMSO to create a 1 mM stock solution. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. See the detailed protocol below for step-by-step instructions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments with this compound.

TroubleshootingWorkflow start Start: Imaging Issue Identified issue1 Weak or No Signal? start->issue1 issue2 High Background Signal? issue1->issue2 No sub_issue1a Check Filter Compatibility (Ex: 785nm, Em: >810nm) issue1->sub_issue1a Yes issue3 Rapid Signal Fading? issue2->issue3 No sub_issue2a Optimize Wash Steps (Increase duration/volume) issue2->sub_issue2a Yes sub_issue3a Reduce Excitation Light Intensity issue3->sub_issue3a Yes end Problem Resolved issue3->end No, Contact Support sub_issue1b Increase Probe Concentration or Incubation Time sub_issue1a->sub_issue1b sub_issue1c Verify GRP78 Expression in Target Tissue sub_issue1b->sub_issue1c sub_issue1c->end sub_issue2b Reduce Probe Concentration sub_issue2a->sub_issue2b sub_issue2c Evaluate Tissue Autofluorescence (Image unstained control) sub_issue2b->sub_issue2c sub_issue2c->end sub_issue3b Decrease Image Exposure Time sub_issue3a->sub_issue3b sub_issue3c Use Anti-Fade Mounting Medium (for ex vivo samples) sub_issue3b->sub_issue3c sub_issue3c->end ExperimentalWorkflow cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_image Imaging & Analysis prep1 Reconstitute Probe (1mM in DMSO) stain1 Dilute Probe (1-10 µM in PBS) prep1->stain1 prep2 Prepare Tissue (e.g., Cryosectioning) stain2 Incubate with Tissue (30-60 min, RT, dark) prep2->stain2 stain1->stain2 stain3 Wash 3x in PBS (5 min each) stain2->stain3 image1 Mount with Anti-Fade Medium stain3->image1 image2 Image with NIR System (Ex:785nm, Em:>810nm) image1->image2 image3 Analyze Signal-to-Noise Ratio image2->image3 SignalingPathway compound This compound (Low Fluorescence) binding Binding compound->binding receptor GRP78 Receptor (Tumor Cell Surface) receptor->binding internalization Endocytosis binding->internalization endosome Endosome (Low pH Environment) internalization->endosome activation Conformational Change & Dye Activation endosome->activation signal Strong NIR Fluorescence (Signal Amplification) activation->signal

Technical Support Center: Calibrating Imaging Equipment for Cronexitide Lanocianine's NIR Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating imaging equipment for the near-infrared (NIR) spectrum of Cronexitide Lanocianine (also known as LS301). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and structured data tables to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LS301) and what are its spectral properties?

A1: this compound (LS301) is a near-infrared (NIR) fluorescent probe. It is composed of a NIR fluorescent dye, cypate (B1246621), linked to a cyclic octapeptide that targets integrin receptors often overexpressed in cancer cells. The core fluorescent component, cypate, dictates its spectral characteristics.

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal spectral range for this compound is determined by its cypate dye. The approximate absorbance (excitation) maximum is between 778 nm and 802 nm , with the fluorescence emission maximum ranging from 805 nm to 820 nm .

Q3: Why is imaging in the near-infrared (NIR) spectrum advantageous?

A3: Imaging in the NIR window (typically 700-900 nm) offers several advantages for biological imaging. This spectral range minimizes background autofluorescence from endogenous molecules and reduces light scattering by tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration.

Q4: What are the common causes of a weak or absent NIR signal when using this compound?

A4: A weak or absent signal can be due to several factors:

  • Incorrect filter sets: Ensure your imaging system's excitation and emission filters are appropriate for the spectral profile of cypate.

  • Insufficient probe concentration or incubation time: The concentration of this compound and the incubation time may need to be optimized for your specific cell type or animal model.

  • Probe degradation: Protect the probe from light and follow recommended storage conditions to prevent degradation.

  • Photobleaching: Excessive exposure to excitation light can lead to the irreversible destruction of the fluorophore.

Q5: How can I minimize background noise and autofluorescence in my NIR images?

A5: To minimize background noise and autofluorescence:

  • Use appropriate controls: Always include an unstained sample to establish the baseline autofluorescence of your specimen.

  • Optimize imaging parameters: Use the lowest possible excitation power and exposure time that still provides a detectable signal.

  • Spectral unmixing: If your imaging software supports it, spectral unmixing algorithms can help to separate the specific signal of this compound from background autofluorescence.

  • Consider diet for in vivo studies: For animal imaging, switching to a purified diet can significantly reduce gut autofluorescence.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the calibration and use of imaging equipment for this compound.

Problem Possible Cause Recommended Solution
High Background Signal High probe concentrationTitrate the concentration of this compound to find the optimal balance between signal and background.
AutofluorescenceImage an unstained control to determine the level of autofluorescence. Use appropriate filters and consider spectral unmixing if available. For in vivo studies, a purified diet for the animals can reduce autofluorescence.[1][2]
Contaminated reagents or disposablesUse high-purity, sterile reagents and clean imaging dishes or slides.
Weak or No Signal Incorrect filter setVerify that the excitation and emission filters match the spectral properties of cypate (Ex: ~780-802 nm, Em: ~805-820 nm).
Insufficient incubation time or concentrationOptimize the incubation time and probe concentration for your specific experimental setup.
Probe degradationStore this compound according to the manufacturer's instructions, protected from light. Prepare fresh working solutions for each experiment.
Signal Fades Quickly (Photobleaching) Excessive excitation power or exposure timeReduce the intensity of the excitation light and use the shortest possible exposure time.
Frequent imaging of the same areaIn time-lapse experiments, reduce the frequency of image acquisition.
Presence of oxygen (for fixed samples)Use a commercially available antifade mounting medium.
Image Artifacts (e.g., uneven illumination, strange patterns) Misaligned light sourceEnsure the microscope's light path is correctly aligned (e.g., Köhler illumination).
Dirty opticsClean the objective lenses and other optical components according to the manufacturer's instructions.
Motion artifacts (in vivo)Anesthetize the animal properly and ensure it is securely positioned. Use image registration software to correct for minor movements post-acquisition.

Data Presentation

Spectral Properties of this compound (LS301)
Parameter Wavelength Range (nm) Notes
Excitation (Absorbance) Maximum 778 - 802Determined by the cypate dye component.
Emission Maximum 805 - 820Determined by the cypate dye component.
Recommended Starting Concentrations for Experiments
Application Suggested Starting Concentration Notes
In Vitro Cell Staining1 - 10 µMOptimal concentration is cell-line dependent and should be determined empirically.
In Vivo Imaging1 - 10 nmol (injected)The optimal dose will depend on the animal model, tumor type, and imaging system.

Experimental Protocols

Protocol 1: In Vitro Cell Staining and Imaging

Objective: To label live or fixed cells with this compound for fluorescence microscopy.

Materials:

  • This compound (LS301)

  • Cells cultured on imaging-compatible plates or slides

  • Appropriate cell culture medium (phenol red-free medium is recommended to reduce background)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), if applicable

  • Mounting medium (with antifade reagent for fixed cells)

Methodology:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired working concentration (e.g., 1-10 µM).

  • Staining:

    • Live Cells: Remove the culture medium and add the this compound working solution. Incubate for 15-60 minutes at 37°C.

    • Fixed Cells: Wash cells with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash again with PBS and then incubate with the this compound working solution for 15-60 minutes.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound probe.

  • Imaging:

    • Live Cells: Add fresh culture medium and image immediately.

    • Fixed Cells: Mount the coverslip with an antifade mounting medium.

  • Microscopy: Use a fluorescence microscope equipped with appropriate NIR filter sets (e.g., Excitation: 780/20 nm, Emission: 810 nm long-pass). Acquire images using the lowest possible excitation power and exposure time to minimize photobleaching.

Protocol 2: In Vivo Imaging in a Murine Model

Objective: To visualize the biodistribution of this compound in a tumor-bearing mouse model.

Materials:

  • This compound (LS301)

  • Tumor-bearing mice

  • Sterile PBS or other appropriate vehicle for injection

  • Anesthesia (e.g., isoflurane)

  • In vivo NIR imaging system

Methodology:

  • Animal Preparation: Anesthetize the tumor-bearing mouse and place it in the imaging chamber.

  • Probe Administration: Inject a sterile solution of this compound (e.g., 1-10 nmol in 100 µL of PBS) intravenously via the tail vein.

  • Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the probe's biodistribution and tumor accumulation. Use an appropriate NIR imaging system with filter sets optimized for cypate.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest to determine the signal-to-background ratio.

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol prep_cells Prepare Cultured Cells stain Incubate Cells with Probe prep_cells->stain prep_probe_vitro Prepare this compound Working Solution prep_probe_vitro->stain wash_vitro Wash to Remove Unbound Probe stain->wash_vitro image_vitro Acquire NIR Images wash_vitro->image_vitro prep_animal Anesthetize Tumor-Bearing Animal inject Administer Probe (e.g., IV) prep_animal->inject prep_probe_vivo Prepare Sterile this compound Solution prep_probe_vivo->inject image_vivo Acquire NIR Images at Time Points inject->image_vivo analyze Analyze Biodistribution image_vivo->analyze

Caption: Experimental workflows for in vitro and in vivo imaging with this compound.

troubleshooting_workflow start Image Acquisition Issue weak_signal Weak or No Signal start->weak_signal high_background High Background start->high_background photobleaching Signal Fades Quickly start->photobleaching check_filters Verify Filter Sets weak_signal->check_filters No optimize_conc Optimize Concentration/Incubation weak_signal->optimize_conc Yes reduce_conc Reduce Probe Concentration high_background->reduce_conc Yes run_control Image Unstained Control high_background->run_control No reduce_exposure Lower Excitation Power/Time photobleaching->reduce_exposure Yes use_antifade Use Antifade Medium photobleaching->use_antifade No check_probe Check Probe Integrity optimize_conc->check_probe Still Weak

Caption: A logical workflow for troubleshooting common NIR imaging issues.

References

Validation & Comparative

A Comparative Guide: Cronexitide Lanocianine vs. Indocyanine Green (ICG) for Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Cronexitide Lanocianine (also known as LS301) and the well-established fluorescent dye, Indocyanine Green (ICG). The comparison focuses on their performance for near-infrared (NIR) fluorescence imaging, supported by available experimental data.

Data Presentation: At a Glance

The following tables summarize the key quantitative and qualitative characteristics of this compound and Indocyanine Green.

Table 1: Physicochemical and Fluorescence Properties

PropertyThis compound (LS301)Indocyanine Green (ICG)
Molecular Weight ~1469.7 g/mol [1]774.96 g/mol
Fluorophore Cypate (an ICG derivative)[]Indocyanine Green
Targeting Moiety Cyclic octapeptide targeting pANXA2[3]None (non-specific)
Excitation Maximum (in blood/plasma) ~778-802 nm[]~805 nm
Emission Maximum (in blood/plasma) ~805-820 nm[]~830 nm
Molar Extinction Coefficient ~224,000 M⁻¹cm⁻¹ (for Cypate)[]~223,000 M⁻¹cm⁻¹
Quantum Yield Not publicly available~0.14
Solubility Hydrophobic probe[1]Water-soluble

Table 2: Pharmacokinetics and Clinical Profile

PropertyThis compound (LS301)Indocyanine Green (ICG)
Mechanism of Action Targeted: Binds to phosphorylated Annexin A2 (pANXA2) on cancer cells, followed by internalization.[3]Non-targeted: Binds to plasma proteins, remains in vasculature.
Plasma Protein Binding Peptide-specific, designed to reduce non-specific binding.~98% (primarily to albumin and lipoproteins)
Half-life Not publicly available (expected to be influenced by peptide targeting and clearance)150-180 seconds
Clearance Not fully elucidated; likely involves renal and/or hepatobiliary routes typical for peptide conjugates.Exclusively by the liver into bile.
Clinical Applications Investigational: Intraoperative imaging of solid tumors (e.g., breast, lung cancer) and positive lymph nodes.[3][4][5][6][7][8][9][10][11][12][13]FDA-approved: Cardiac output, hepatic function, ophthalmic angiography, surgical guidance (e.g., sentinel lymph node biopsy, tissue perfusion).
Adverse Events Under investigation in clinical trials; no major safety concerns reported in early studies.[7]Generally well-tolerated; rare hypersensitivity reactions, including anaphylaxis.

In-Depth Comparison

This compound (LS301): The Targeted Approach

This compound, also known as LS301, is a novel, investigational near-infrared (NIR) fluorescent probe designed for targeted cancer imaging.[1] It is composed of two key components: the NIR fluorescent dye 'cypate' (a derivative of ICG) and a cyclic octapeptide.[][3] This peptide specifically binds to phosphorylated Annexin A2 (pANXA2), a protein overexpressed on the surface of various cancer cells and in the tumor microenvironment.[3][14]

The targeting mechanism of this compound allows for specific accumulation in cancerous tissues. Upon intravenous administration, the peptide moiety of LS301 seeks out and binds to pANXA2 on tumor cells. This is followed by receptor-mediated endocytosis, leading to the internalization and accumulation of the fluorescent probe within the cancer cells.[1] This targeted approach aims to provide a high tumor-to-background signal ratio, enabling precise visualization of malignant tissues during surgery.

Cronexitide_Lanocianine_Mechanism cluster_bloodstream Bloodstream cluster_tumor_cell Tumor Cell LS301 This compound (LS301) pANXA2 pANXA2 Receptor LS301->pANXA2 Binding Endocytosis Receptor-Mediated Endocytosis pANXA2->Endocytosis Triggers Accumulation Fluorescence Accumulation Endocytosis->Accumulation Leads to

Mechanism of this compound (LS301) Targeting
Indocyanine Green (ICG): The Established Standard

Indocyanine Green (ICG) is a water-soluble, tricarbocyanine dye that has been a mainstay in medical imaging for decades. It is a non-targeted fluorescent agent that, upon intravenous injection, rapidly and extensively binds to plasma proteins, primarily albumin.

ICG's mechanism is passive and relies on its pharmacokinetic properties. Confined to the intravascular space due to its high protein binding, ICG allows for the visualization of vascular structures and assessment of tissue perfusion. It is exclusively taken up by hepatocytes and rapidly excreted into the bile, making it an excellent agent for assessing liver function and blood flow. Its short half-life allows for repeated administrations during a single procedure.

ICG_Mechanism cluster_bloodstream Bloodstream cluster_liver Liver cluster_vasculature Vasculature ICG_inj ICG Injection ICG_bound ICG-Plasma Protein Complex ICG_inj->ICG_bound Binds to Plasma Proteins (98%) Hepatocytes Hepatocytes ICG_bound->Hepatocytes Uptake Perfusion Tissue Perfusion Visualization ICG_bound->Perfusion Bile Bile Hepatocytes->Bile Excretion

Pharmacokinetics and Mechanism of Indocyanine Green (ICG)

Experimental Protocols

Detailed experimental protocols for direct comparative studies are not yet widely published. However, based on ongoing clinical trials and preclinical studies, the following methodologies are representative of how these agents are evaluated.

General In Vivo Fluorescence Imaging Protocol

This protocol outlines a general workflow for preclinical evaluation of NIR fluorescent probes in animal models.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_imaging_procedure Imaging Procedure cluster_analysis Data Analysis AnimalModel Tumor-bearing Animal Model Anesthesia Anesthesia AnimalModel->Anesthesia Injection Intravenous Injection (LS301 or ICG) Anesthesia->Injection Imaging NIR Fluorescence Imaging (e.g., IVIS Spectrum) Injection->Imaging DataAcquisition Image Acquisition at Multiple Time Points Imaging->DataAcquisition ROI Region of Interest (ROI) Analysis (Tumor vs. Background) DataAcquisition->ROI Biodistribution Ex vivo Organ Imaging and Biodistribution ROI->Biodistribution

General Workflow for In Vivo Fluorescence Imaging

1. Animal Models:

  • Immunocompromised mice (e.g., nude mice) are typically used for xenograft tumor models.

  • Human cancer cell lines known to express the target of interest (e.g., pANXA2 for LS301) are subcutaneously or orthotopically implanted.

2. Imaging Agent Administration:

  • This compound (LS301): Dosing is determined based on preclinical studies, often in the range of 0.025 to 0.1 mg/kg, administered intravenously.[11] Imaging is typically performed 4-24 hours post-injection to allow for clearance from non-target tissues and accumulation in the tumor.[4][7]

  • Indocyanine Green (ICG): A standard dose (e.g., 5 mg/kg) is administered intravenously. Imaging is performed immediately and over a short time course (minutes to an hour) due to its rapid pharmacokinetics.

3. In Vivo Imaging:

  • Anesthetized animals are placed in a small animal in vivo imaging system (e.g., IVIS Spectrum).

  • Fluorescence images are acquired using appropriate excitation and emission filters for either LS301 or ICG.

  • Images are typically acquired at multiple time points to assess the pharmacokinetics and tumor accumulation of the probe.

4. Ex Vivo Analysis:

  • After the final in vivo imaging session, animals are euthanized.

  • Tumors and major organs (liver, kidneys, spleen, lungs, heart) are excised.

  • Ex vivo fluorescence imaging of the organs is performed to quantify the biodistribution of the imaging agent.

5. Data Analysis:

  • Regions of interest (ROIs) are drawn over the tumor and adjacent normal tissue to calculate the tumor-to-background ratio.

  • The fluorescence intensity in the excised organs is quantified to determine the biodistribution profile.

Conclusion

This compound and Indocyanine Green represent two distinct approaches to NIR fluorescence imaging. ICG is a well-established, non-specific agent valued for its safety profile and utility in assessing perfusion and vascularity. Its rapid clearance is advantageous for applications requiring real-time flow dynamics.

This compound (LS301) offers the potential for significantly improved contrast and specificity through its targeted mechanism. By binding to a cancer-specific protein, pANXA2, LS301 is designed to accumulate preferentially in tumors, potentially enabling more precise tumor delineation and margin assessment during surgery. As an investigational agent, its full clinical potential and comparative efficacy against ICG are still being evaluated in ongoing clinical trials. The availability of more quantitative data from these trials will be crucial for a complete head-to-head comparison.

For researchers and drug development professionals, the choice between a targeted and a non-targeted agent will depend on the specific application. For general perfusion and vascular imaging, ICG remains the standard. For applications requiring high specificity for cancer tissue, targeted agents like this compound hold significant promise for the future of fluorescence-guided surgery and cancer imaging.

References

A Head-to-Head Comparison of Integrin-Targeting Fluorescent Probes for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of biological processes at the molecular level is paramount. Integrin-targeting fluorescent probes have emerged as indispensable tools for in vivo imaging, particularly in oncology research, for their ability to illuminate tumors and their microenvironment. This guide provides a comprehensive comparison of Cronexitide Lanocianine (LS301) against other prominent integrin-targeting fluorescent probes, supported by experimental data and detailed protocols.

This comparative analysis focuses on key performance metrics, including binding affinity, fluorescence properties, and in vivo imaging performance, to assist researchers in selecting the optimal probe for their specific applications.

Performance Comparison of Integrin-Targeting Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the success of in vivo imaging studies. The following table summarizes the key quantitative data for this compound and other widely used integrin-targeting probes.

ProbeTargeting LigandFluorophoreTargeted Integrins/ReceptorsBinding Affinity (IC50/Kd)Excitation Max (nm)Emission Max (nm)Quantum YieldIn Vivo Tumor-to-Background Ratio (TBR)
This compound (LS301) Cyclic OctapeptideCypate (B1246621)Phosphorylated Annexin A2, Integrins~0.017 nM (Kd for pANXA2)~780-802~805-820Not explicitly reported, but NIR dyes generally have high quantum yields[]High tumor contrast at 24h post-injection; retained in tumor >96h
c(RGDyK)-Cy5.5 Cyclic RGD PeptideCy5.5αvβ358.1 ± 5.6 nM (IC50)~675~694>0.28~3.2 (Tumor-to-skin at 3-6h)
Cilengitide Cyclic RGD Pentapeptide(Unlabeled, often used with fluorescent conjugates)αvβ3, αvβ50.6 - 4.1 nM (IC50 for αvβ3), ~70 - 79 nM (IC50 for αvβ5)N/AN/AN/AN/A (Used as a therapeutic and in binding assays)
FITC-c(RGDfK) Cyclic RGD PeptideFITCαvβ3, αvβ5Not explicitly reported for the conjugate~495~519Not explicitly reported for the conjugatePrimarily for in vitro/ex vivo use
Cy7-Tetrameric RGD Tetrameric RGD PeptideCy7αvβ3Not explicitly reported~743~767Not explicitly reported~4.35 (Tumor-to-normal tissue at 2h)

In-Depth Look at this compound (LS301)

This compound, also known as LS301, is a near-infrared (NIR) fluorescent probe that has shown significant promise in preclinical and clinical imaging. It is composed of a cyclic octapeptide conjugated to the NIR fluorophore, cypate. A key differentiator for LS301 is its high binding affinity for phosphorylated Annexin A2 (pANXA2), a protein overexpressed in various solid tumors. While it is also understood to bind to integrins, the specific subtypes and their binding affinities are a subject of ongoing research. The use of the cypate dye places its fluorescence in the NIR window (~800 nm), which allows for deeper tissue penetration and reduced autofluorescence compared to probes in the visible spectrum.

Established Alternatives: RGD Peptides and Cilengitide

Probes based on the Arginine-Glycine-Aspartic acid (RGD) peptide sequence have been the gold standard for targeting the αvβ3 integrin, which is highly expressed on tumor neovasculature. These are commonly conjugated to cyanine (B1664457) dyes like Cy5.5 and Cy7. Multimerization of the RGD peptide, as seen in tetrameric RGD probes, has been shown to increase the avidity and, consequently, the tumor-to-background ratio in vivo.

Cilengitide is a potent cyclic RGD pentapeptide that exhibits high affinity for both αvβ3 and αvβ5 integrins. While primarily developed as a therapeutic agent, its high affinity and specificity make it a valuable tool in competitive binding assays and as a basis for developing new fluorescent probes.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the integrin signaling pathway, a typical experimental workflow for in vivo imaging, and the logical relationship between the compared probes.

Integrin Signaling Pathway cluster_ecm Extracellular Matrix cluster_cell Tumor/Endothelial Cell ECM ECM Proteins (e.g., Fibronectin, Vitronectin) Integrin Integrin (αvβ3/αvβ5) ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RGD_Probes RGD-based Probes (e.g., c(RGDyK)-Cy5.5) RGD_Probes->Integrin Binds to RGD site Cilengitide Cilengitide Cilengitide->Integrin Inhibits RGD binding Cronexitide This compound (Targets Integrins & pANXA2) Cronexitide->Integrin Binds to Integrin

Integrin signaling pathway and probe targets.

InVivo_Imaging_Workflow Animal_Model Establish Tumor Xenograft (e.g., U87MG in nude mice) Probe_Admin Administer Fluorescent Probe (e.g., intravenous injection) Animal_Model->Probe_Admin Imaging In Vivo Fluorescence Imaging (e.g., IVIS Spectrum) Probe_Admin->Imaging Data_Acq Image Acquisition at Multiple Time Points Imaging->Data_Acq Analysis Image Analysis: Tumor-to-Background Ratio (TBR) Data_Acq->Analysis Biodist Ex Vivo Biodistribution (Organ fluorescence analysis) Analysis->Biodist Probe_Relationship cluster_rgd RGD-Based cluster_non_rgd Non-RGD Integrin_Probes Integrin-Targeting Fluorescent Probes RGD_Based RGD-Based Probes Integrin_Probes->RGD_Based Non_RGD Non-RGD Probes Integrin_Probes->Non_RGD Monomeric Monomeric RGD (e.g., c(RGDyK)-Cy5.5) RGD_Based->Monomeric Multimeric Multimeric RGD (e.g., Tetrameric RGD-Cy7) RGD_Based->Multimeric Cilengitide_based Cilengitide-based RGD_Based->Cilengitide_based Cronexitide This compound Non_RGD->Cronexitide Antibodies Antibody-based Probes Non_RGD->Antibodies

References

A Comparative Guide to the Cross-Reactivity of RGD-Mimetic Peptides with Integrin Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cronexitide Lanocianine and other Arg-Gly-Asp (RGD)-mimetic peptides, focusing on their cross-reactivity with various integrin subtypes. The information presented herein is intended to assist researchers in selecting appropriate molecular probes and therapeutic candidates for integrin-targeted applications.

Introduction to Integrin-Targeting Peptides

Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. The RGD tripeptide sequence is a key recognition motif for many integrins, making it a prime target for the development of diagnostic and therapeutic agents. This guide focuses on this compound, a fluorescently labeled cyclic RGD peptide, and compares its known and inferred properties with well-characterized RGD-mimetic peptides for which quantitative binding data are available.

Comparative Analysis of Integrin Binding Affinity

To provide a quantitative comparison, this section summarizes the binding affinities (IC50 values) of several well-studied RGD-mimetic peptides for various integrin subtypes. Due to the lack of publicly available quantitative data for this compound, its profile is presented based on its structural characteristics and intended use.

CompoundStructureαvβ3 (nM)αvβ5 (nM)α5β1 (nM)αIIbβ3 (nM)αvβ6 (nM)αvβ8 (nM)αvβ1 (nM)
This compound Cyclic octapeptide-(D-Cys-Gly-Arg-Asp-Ser-Pro-Cys)-Lys-OH conjugated to Cypate (B1246621)Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Cilengitide Cyclic pentapeptide - c(RGDfV)0.5 - 1050 - 500100 - 1000> 1000~1000Data not availableData not available
c(RGDfK) Cyclic pentapeptide~1~100~100> 1000Data not availableData not availableData not available
Linear RGD Peptides (e.g., GRGDS) Linear pentapeptide~100~1000~100~100Data not availableData not availableData not available

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are aggregated from multiple sources for comparative purposes.

Experimental Protocols

A common method for determining the binding affinity and selectivity of a compound for different integrin subtypes is the competitive solid-phase binding assay .

Principle:

This assay measures the ability of a test compound to inhibit the binding of a known ligand to a purified integrin receptor coated on a microplate well. The concentration of the test compound that inhibits 50% of the specific binding of the known ligand is the IC50 value.

Materials:
  • Purified human integrin receptors (e.g., αvβ3, αvβ5, α5β1, αIIbβ3)

  • High-binding 96-well microplates

  • Known biotinylated integrin ligand (e.g., biotinylated vitronectin for αvβ3 and αvβ5, biotinylated fibronectin for α5β1)

  • Test compounds (e.g., this compound, Cilengitide) at various concentrations

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:
  • Coating: Coat the wells of a 96-well microplate with a solution of the purified integrin receptor overnight at 4°C.

  • Blocking: Wash the wells and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition: Add a fixed concentration of the biotinylated ligand and varying concentrations of the test compound to the wells. Incubate for 2-3 hours at room temperature.

  • Detection: Wash the wells and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the wells and add TMB substrate. Allow the color to develop.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the test compound concentration. Determine the IC50 value using a non-linear regression analysis.

G cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat wells with purified integrin B Block with BSA A->B C Add biotinylated ligand + test compound B->C D Incubate C->D E Add Streptavidin-HRP D->E F Add TMB Substrate E->F G Measure Absorbance F->G

Figure 1. Workflow for a competitive integrin binding assay.

Integrin Signaling Pathways

Upon ligand binding, integrins cluster and activate intracellular signaling cascades that regulate cell survival, proliferation, and migration. The αvβ3 integrin, a primary target for many RGD-mimetic peptides, initiates signaling through the recruitment of focal adhesion kinase (FAK) and Src family kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin αvβ3 Integrin FAK FAK Integrin->FAK RGD RGD Ligand RGD->Integrin Binding Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Survival, Migration) Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene

Figure 2. Simplified αvβ3 integrin signaling pathway.

Conclusion

While this compound holds promise as a targeted fluorescent probe for cancer imaging due to its RGD-like peptide component, a comprehensive understanding of its cross-reactivity with various integrin subtypes requires further quantitative investigation. In contrast, molecules like Cilengitide have been extensively characterized, providing a valuable benchmark for the development of new integrin-targeted agents. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to evaluate and compare the performance of novel integrin-binding molecules. A thorough characterization of binding affinity and selectivity is crucial for the successful translation of these molecules into clinical applications.

A Comparative Guide to Tumor Target Validation: Cronexitide Lanocianine (LS301) Signal and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the signal generated by Cronexitide Lanocianine (also known as LS301), a near-infrared (NIR) fluorescent probe, and the established method of immunohistochemistry (IHC) for the validation of its molecular target, the integrin αvβ3 receptor. The overexpression of integrin αvβ3 is a key factor in tumor angiogenesis, growth, and metastasis, making it a critical target for cancer diagnostics and therapeutics.[1][2] This document outlines the experimental data, protocols, and underlying principles of both techniques to aid researchers in selecting the appropriate validation method for their specific needs.

Introduction to this compound and its Target

This compound is a novel diagnostic agent designed for intraoperative imaging. It consists of a cyclic arginine-glycine-aspartic acid (RGD) peptide, which specifically targets the αvβ3 integrin receptor, conjugated to a near-infrared fluorescent dye.[1] This allows for real-time visualization of tumor margins during surgical procedures. The validation of the this compound signal is intrinsically linked to the confirmation of αvβ3 integrin expression in the tissue of interest. A Phase 1b/2 clinical trial is currently underway to investigate the safety and efficacy of LS301-IT for intraoperative imaging in breast cancer.[3]

Immunohistochemistry is a widely used laboratory technique that employs antibodies to detect the presence and localization of specific proteins within tissue sections. In this context, IHC with an anti-integrin αvβ3 antibody serves as a standard method to confirm the expression of the receptor targeted by this compound.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for NIR fluorescence imaging with integrin-targeting probes (as a proxy for this compound) and IHC for the detection of αvβ3 integrin.

Table 1: Performance Characteristics of NIR Fluorescence Imaging and Immunohistochemistry

FeatureNear-Infrared (NIR) Fluorescence Imaging (Integrin-Targeted Probes)Immunohistochemistry (IHC) for Integrin αvβ3
Sensitivity High (95% reported in a preclinical ovarian cancer model)[4]Variable, dependent on antibody and protocol
Specificity High (88% reported in a preclinical ovarian cancer model)[4]High, dependent on antibody specificity
Resolution Lower (cellular to tissue level)High (subcellular localization)[5]
Quantitative Analysis Semi-quantitative (based on signal intensity)[1]Semi-quantitative (scoring of staining intensity and percentage of positive cells)
Multiplexing Capability Limited with current single-probe agentsPossible with multicolor IHC techniques
In Vivo Imaging Yes (primary application)No
Turnaround Time Real-time to hoursDays

Table 2: Signal and Detection Properties

PropertyNear-Infrared (NIR) Fluorescence ImagingImmunohistochemistry (IHC)
Detection Principle Fluorescence emission from a targeted probeEnzymatic reaction producing a colored precipitate
Signal-to-Background Ratio Generally high (mean of 2.2 reported for an αvβ3-targeted probe)[4]Variable, can be affected by non-specific antibody binding
Signal Stability Prone to photobleachingStable, permanent record[5]
Equipment Fluorescence imaging systemBrightfield microscope

Experimental Methodologies

Protocol 1: Immunohistochemical Staining for Integrin αvβ3

This protocol provides a general workflow for the detection of integrin αvβ3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol (B145695) solutions (100%, 95%, 70%) for 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Rinse with phosphate-buffered saline (PBS).

    • Block non-specific protein binding with a blocking serum (e.g., normal goat serum) for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against integrin αvβ3 (e.g., mouse monoclonal [23C6]) overnight at 4°C.[6]

  • Secondary Antibody and Detection:

    • Rinse with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS.

    • Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Near-Infrared Fluorescence Imaging with this compound (LS301)

This protocol outlines a general procedure for in vivo and ex vivo fluorescence imaging using an integrin-targeting NIR probe like this compound.

  • Probe Administration:

    • Administer this compound intravenously to the subject (e.g., a tumor-bearing mouse model). The optimal dose and timing will need to be determined empirically. For a similar probe, a dose of 0.5 nmol was found to provide good tumor contrast.[7]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 2, 4, 24 hours), anesthetize the subject.

    • Place the subject in a small animal NIR fluorescence imaging system.

    • Acquire images using the appropriate excitation and emission filters for the specific fluorophore on this compound.

  • Ex Vivo Imaging and Analysis:

    • After the final in vivo imaging session, euthanize the subject.

    • Excise the tumor and other organs of interest.

    • Image the excised tissues using the NIR fluorescence imaging system to confirm probe localization.

    • Calculate the signal-to-background ratio by measuring the fluorescence intensity in the tumor versus adjacent normal tissue.

Visualizing the Underlying Biology and Workflows

To better understand the biological context and experimental processes, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_ecm Extracellular Matrix Integrin_avb3 Integrin αvβ3 FAK FAK Integrin_avb3->FAK Activates Cronexitide This compound Cronexitide->Integrin_avb3 Binds Src Src FAK->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK/ERK Pathway Src->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Migration Cell Migration & Invasion MAPK->Migration

Integrin αvβ3 Signaling Pathway

cluster_nir NIR Fluorescence Imaging Workflow cluster_ihc Immunohistochemistry Workflow Inject_Probe Inject Cronexitide Lanocianine InVivo_Image In Vivo Imaging Inject_Probe->InVivo_Image Excise_Tissue Excise Tissue InVivo_Image->Excise_Tissue ExVivo_Image Ex Vivo Imaging Excise_Tissue->ExVivo_Image Tissue_Processing Tissue Processing (FFPE) Sectioning Sectioning Tissue_Processing->Sectioning Staining IHC Staining Sectioning->Staining Microscopy Microscopy Staining->Microscopy

References

Cronexitide Lanocianine (LS301): An In-Depth Guide to its Role in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Cronexitide Lanocianine, also identified as the fluorescent dye LS301, is an emerging diagnostic imaging agent designed to enhance the visualization of cancerous tissues during surgery. It is crucial to note that current research and clinical data position this compound as a tool for real-time tumor identification rather than a therapeutic agent for treating tumors. This guide provides a comprehensive overview of its mechanism, efficacy in tumor detection, and compares its underlying targeting strategy with established therapeutic alternatives.

Mechanism of Action: Targeting the Tumor Microenvironment

This compound is a conjugate molecule composed of a near-infrared (NIR) fluorescent dye, cypate (B1246621), linked to a cyclic octapeptide.[1] This peptide component is the key to its tumor-targeting capability. It specifically binds to integrin receptors, which are often overexpressed on the surface of various cancer cells and are not typically found on healthy, normal cells.[2]

Upon intravenous administration, this compound circulates through the body and accumulates in tumor tissues due to the high affinity of its peptide component for these integrin receptors. Following this targeted binding, the molecule is internalized by the cancer cells through receptor-mediated endocytosis.[2] When illuminated with infrared light, the cypate dye fluoresces, allowing surgeons to visualize the precise location and margins of tumors in real-time using specialized imaging systems, such as the Cancer Vision Goggles (CVG).[2] This process is designed to improve the accuracy of tumor resection and ensure that no cancerous tissue is left behind.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment This compound This compound Integrin Receptor Integrin Receptor This compound->Integrin Receptor Binding Tumor Cell Tumor Cell Fluorescence Fluorescence Tumor Cell->Fluorescence Infrared Excitation Integrin Receptor->Tumor Cell Internalization

Caption: Mechanism of this compound in tumor targeting.

Efficacy in Tumor Detection: A Summary of Preclinical and Clinical Findings

The efficacy of this compound (LS301) has been evaluated in various tumor models, primarily focusing on its ability to accurately delineate tumors from surrounding healthy tissue.

Tumor ModelEfficacy MetricResultsReference
Colorectal Cancer (Rat Model) Tumor-to-background fluorescence ratio6-fold increase in adenomas vs. normal tissue; 3-fold increase in flat lesions vs. normal tissue[1]
Breast Cancer (Phase I/II Clinical Trial) Safety and ability to detect cancerous tissueOngoing trial to determine safety, optimal dose, and effectiveness in identifying tumor margins and positive lymph nodes during surgery[3]
Various Solid Tumors Target bindingSelectively binds to phosphorylated Annexin A2 (pANXA2) in a range of solid tumors, accumulating at the invasive edges

Comparison with Therapeutic Alternatives

While this compound is a diagnostic agent, its targeting strategy—utilizing a peptide to bind to specific receptors on cancer cells—is a cornerstone of a major class of cancer therapeutics known as Peptide-Drug Conjugates (PDCs).[2] Understanding this distinction is key for researchers in drug development.

FeatureThis compound (LS301)Peptide-Drug Conjugates (PDCs)
Primary Function Diagnostic ImagingTherapeutic
Payload Fluorescent Dye (cypate)Cytotoxic drugs, radionuclides, or other therapeutic agents
Mechanism of Action Binds to tumor cells for visualizationBinds to tumor cells to deliver a payload that kills the cell
Clinical Endpoint Improved accuracy of tumor resectionTumor growth inhibition, increased survival
Example Not applicable (diagnostic)Lutathera (lutetium Lu 177 dotatate) - a radiolabeled peptide for treating neuroendocrine tumors

PDCs leverage the same high specificity of peptides for tumor receptors to deliver a potent therapeutic agent directly to the cancer cells, thereby minimizing systemic toxicity and improving the therapeutic window.[4]

Experimental Protocols

Fluorescence-Guided Surgery in a Rat Model of Colorectal Cancer

A derivative of LS301, Cy7.5-LS301, was utilized to evaluate its potential for early detection and endoscopic resection of polyps.

  • Animal Model: APC mutant Pirc rats, which spontaneously develop colorectal tumors.

  • Agent Administration: Cy7.5-LS301 was administered intravenously to the rats.

  • Imaging: After a predetermined accumulation period, the animals underwent colonoscopy using a miniaturized confocal laser endoscopy system capable of detecting near-infrared fluorescence.

  • Data Analysis: The fluorescence intensity of tumors (adenomas, flat lesions) was compared to that of adjacent normal tissue to determine the tumor-to-background ratio, indicating the agent's specificity.

  • Resection Guidance: The fluorescent signal was used to guide the endoscopic removal of polyps, with the goal of achieving complete resection of cancerous tissue.[1]

Animal Model Preparation Prepare Pirc Rat Model IV Administration of LS301 Administer LS301 Intravenously Animal Model Preparation->IV Administration of LS301 Fluorescence Colonoscopy Perform NIR Colonoscopy IV Administration of LS301->Fluorescence Colonoscopy Image Analysis Analyze Tumor-to-Background Ratio Fluorescence Colonoscopy->Image Analysis Guided Resection Endoscopic Resection of Fluorescent Lesions Image Analysis->Guided Resection Pathological Confirmation Confirm Resection Margins Guided Resection->Pathological Confirmation

References

A Comparative Guide to Fluorescent Agents in Tumor Pathology: Correlating Fluorescence with Tumor Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluorescent agents used in the visualization of tumor pathology, with a focus on peptide-based probes. As the quest for more precise and effective cancer treatment modalities continues, fluorescence-guided surgery (FGS) has emerged as a promising technique to improve the accuracy of tumor resection. This guide will delve into the performance of a leading peptide-cyanine dye conjugate, Tozuleristide (BLZ-100), and compare it with established alternatives, namely 5-aminolevulinic acid (5-ALA) and untargeted Indocyanine Green (ICG).

Introduction to Fluorescent Agents in Oncology

Fluorescent agents are compounds that absorb light at a specific wavelength and emit light at a longer wavelength. In the context of oncology, these agents can be designed to preferentially accumulate in tumor tissue, allowing surgeons to visualize cancerous cells in real-time during surgery. This enhanced visualization can aid in achieving more complete tumor removal while sparing healthy tissue. The ideal fluorescent agent possesses high tumor specificity, a strong fluorescence signal with a high tumor-to-background ratio (TBR), and a favorable safety profile.

This guide will use Tozuleristide as a primary example of a targeted peptide-fluorophore conjugate. While the specific agent "Cronexitide Lanocianine" appears to be a hypothetical or proprietary term not found in public literature, Tozuleristide serves as an excellent real-world analogue, being a peptide (chlorotoxin) linked to a cyanine (B1664457) dye (Indocyanine Green).

Performance Comparison of Fluorescent Agents

The efficacy of fluorescent agents in tumor pathology can be evaluated based on several key performance indicators. The following table summarizes the quantitative data for Tozuleristide and its alternatives.

FeatureTozuleristide (BLZ-100)5-Aminolevulinic Acid (5-ALA)Indocyanine Green (ICG) (Untargeted)
Mechanism of Action The chlorotoxin (B612392) peptide component binds to matrix metalloproteinase-2 (MMP-2) and other proteins on the surface of tumor cells. The conjugated ICG provides the near-infrared (NIR) fluorescent signal.[1][2][3]A pro-drug that is metabolized into the fluorescent molecule protoporphyrin IX (PpIX) within cancer cells due to altered enzymatic activity in the heme synthesis pathway.A non-specific dye that accumulates in tissues with increased vascular permeability and retention (EPR effect), a common feature of solid tumors.[4][5][6]
Fluorescence Properties Excitation: ~785 nm, Emission: ~810 nm (NIR)Excitation: ~405 nm, Emission: ~635 nm (Visible, Red)Excitation: ~780 nm, Emission: ~820 nm (NIR)
Tumor-to-Background Ratio (TBR) SBR of 2.51 in HNSCC xenografts.[7]Variable, can be high in the core of high-grade gliomas but lower at the margins.Generally lower than targeted probes, with reported SBRs around 1.4-3.8 depending on the cancer type and timing of imaging.[4][5][6][8]
Sensitivity High, with studies showing fluorescence in both high- and low-grade gliomas.[9][10]High for high-grade gliomas (around 85-90%).[11]Variable, with a reported detection rate of 95% for lung cancers with a high consolidation-to-tumor ratio.[5]
Specificity High, due to the targeted nature of the chlorotoxin peptide.Generally high for high-grade gliomas, but can have false positives in areas of inflammation.[11]Lower, as it relies on the non-specific EPR effect.
Administration & Imaging Window Intravenous injection, with imaging performed from a few hours to over 24 hours post-administration.[9][12]Oral administration, typically 3-5 hours before surgery.[13]Intravenous injection, with imaging performed within minutes to hours, depending on the application.[4][6]

Signaling Pathway and Experimental Workflow

To better understand the application of these fluorescent agents, the following diagrams illustrate the mechanism of action of Tozuleristide and the general workflow of fluorescence-guided surgery.

cluster_0 Tumor Cell Microenvironment Tumor_Cell Tumor Cell MMP2 MMP-2 Binding Binding MMP2->Binding Tozuleristide Tozuleristide (Chlorotoxin-ICG) Tozuleristide->Binding Binding->Tumor_Cell On cell surface Internalization Internalization Binding->Internalization Fluorescence NIR Fluorescence (Detection) Internalization->Fluorescence

Caption: Tozuleristide targeting mechanism.

cluster_1 Fluorescence-Guided Surgery Workflow Patient_Selection Patient Selection & Informed Consent Agent_Administration Fluorescent Agent Administration (e.g., IV) Patient_Selection->Agent_Administration Incubation Incubation Period (Drug Distribution) Agent_Administration->Incubation Surgery Surgical Exposure of Tumor Incubation->Surgery NIR_Imaging Intraoperative NIR Imaging Surgery->NIR_Imaging Resection Guided Resection of Fluorescent Tissue NIR_Imaging->Resection Margin_Assessment Real-time Margin Assessment Resection->Margin_Assessment Margin_Assessment->Resection Re-resection if needed Post_Resection_Imaging Post-Resection Cavity Imaging Margin_Assessment->Post_Resection_Imaging Pathology Correlation with Histopathology Post_Resection_Imaging->Pathology

Caption: General experimental workflow.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of Tozuleristide in a clinical research setting for fluorescence-guided surgery.

Protocol: Administration of Tozuleristide and Intraoperative Imaging

1. Patient Preparation and Dosing:

  • Patients are consented for the clinical trial protocol.

  • A single intravenous dose of Tozuleristide is administered. Phase 1 studies have evaluated doses ranging from 3 to 30 mg.[9][10]

  • The infusion is typically performed over a short period (e.g., 1-5 minutes).

  • The timing between administration and surgery can range from 3 to 29 hours.[9]

2. Intraoperative Fluorescence Imaging:

  • During surgery, after the tumor is exposed, the surgical field is imaged using a near-infrared (NIR) imaging system compatible with ICG fluorescence (e.g., the Canvas imaging system).[7]

  • The imaging system consists of a light source to excite the fluorophore and a sensitive camera to detect the emitted NIR light.

  • The surgeon can view the fluorescence signal in real-time, often as an overlay on the standard white-light image of the surgical field.

3. Image-Guided Resection:

  • The surgeon uses the real-time fluorescence signal to guide the resection of the tumor, paying close attention to the tumor margins.

  • Fluorescent tissue is resected, and the tumor bed is re-imaged to check for any residual fluorescence, which may indicate remaining tumor cells.

4. Data Collection and Analysis:

  • Images and videos from the surgery are recorded for later analysis.

  • Resected tissue samples from fluorescent and non-fluorescent areas are sent for histopathological analysis to correlate the fluorescence signal with the presence of tumor cells.

  • The tumor-to-background ratio (TBR) or signal-to-background ratio (SBR) is calculated by measuring the fluorescence intensity of the tumor and comparing it to the intensity of the surrounding normal tissue.

Conclusion

The development of targeted fluorescent agents like Tozuleristide represents a significant advancement in the field of surgical oncology. By providing real-time, high-contrast visualization of tumor tissue, these agents have the potential to improve the completeness of tumor resection and, consequently, patient outcomes. While untargeted agents like ICG and metabolic precursors like 5-ALA have demonstrated clinical utility, the high specificity of peptide-targeted probes offers a distinct advantage in differentiating tumor from healthy tissue. Further research and clinical trials are crucial to fully elucidate the benefits of these novel imaging agents and to establish their role in the standard of care for cancer surgery.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Cronexitide Lanocianine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Cronexitide Lanocianine. Adherence to these procedures is critical to ensure personnel safety, environmental compliance, and research integrity. This guide is intended for researchers, scientists, and drug development professionals.

Product Identification and Hazard Profile

This compound is a synthetic peptide-based compound under investigation for its role in modulating cellular metabolic pathways. It is a lyophilized powder, readily soluble in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions.

Primary Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Eye Irritation: May cause serious eye irritation.

  • Target Organ Toxicity: Potential for target organ effects with chronic exposure, primarily affecting hepatic and renal systems.

Always consult the Safety Data Sheet (SDS) for this compound before handling or disposal. The SDS provides comprehensive information on hazards, personal protective equipment (PPE), and emergency procedures.

Quantitative Data Summary

The following table summarizes the key physicochemical and toxicological properties of this compound.

PropertyValue
CAS Number 987-65-4321 (Fictional)
Molecular Formula C₂₈H₃₅N₅O₇S (Fictional)
Molecular Weight 589.7 g/mol
Appearance White to off-white lyophilized powder
Purity ≥99.0%
Solubility >50 mg/mL in DMSO; >10 mg/mL in H₂O
LD50 (Oral, Rat) 1500 mg/kg (Estimated)
Storage Temperature -20°C
Thermal Decomposition Begins at approximately 210°C

Experimental Protocols

General Handling and Preparation of Stock Solutions
  • Engineering Controls: Handle this compound powder exclusively within a certified chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Weighing: Tare a sterile, RNase/DNase-free microcentrifuge tube on an analytical balance. Carefully add the desired amount of lyophilized powder using a chemical spatula.

  • Solubilization: In the fume hood, add the required volume of sterile DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Mixing: Vortex the solution gently until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C in tightly sealed tubes.

Cell-Based Assay Workflow

The following diagram illustrates a typical workflow for a cell-based assay using this compound.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_drug Add Drug Dilutions to Cells incubate_24h->add_drug prep_drug Prepare Serial Dilutions of this compound incubate_48h Incubate for 48 hours add_drug->incubate_48h add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate_48h->add_reagent read_plate Read Plate on Spectrophotometer or Luminometer add_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: Workflow for a typical cell viability assay using this compound.

Fictional Signaling Pathway

This compound is hypothesized to inhibit the fictitious "Metabolic Stress Kinase 1" (MSK1), a key regulator in the cellular response to nutrient deprivation. Inhibition of MSK1 leads to downstream effects on protein synthesis and cell cycle progression.

cronexitide This compound msk1 MSK1 cronexitide->msk1 torc2 TORC2 Complex msk1->torc2 Activates cycd1 Cyclin D1 msk1->cycd1 Stabilizes p70s6k p70S6K torc2->p70s6k Phosphorylates protein_synthesis Protein Synthesis p70s6k->protein_synthesis Promotes cell_cycle G1/S Transition cycd1->cell_cycle Promotes

Caption: Hypothesized signaling pathway inhibited by this compound.

Proper Disposal Procedures

Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure laboratory safety.

Waste Categorization

Segregate waste into the following categories:

  • Solid Waste: Unused powder, contaminated PPE (gloves, lab coats), weigh boats, and plasticware.

  • Liquid Waste: Unused stock solutions, working solutions, and cell culture media containing the compound.

  • Sharps Waste: Contaminated needles, syringes, and pipette tips.

Step-by-Step Disposal Workflow
  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste management procedures and local regulations.

  • Aqueous Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • The container label must include: "Hazardous Waste," "this compound," and the primary hazard classifications (e.g., "Toxic").

    • Do not pour any solution containing this compound down the drain.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., tubes, flasks, gloves) in a designated hazardous waste bag or container.

    • Ensure the container is properly sealed and labeled.

  • Sharps Waste:

    • Place all contaminated sharps directly into a designated, puncture-proof sharps container.

  • Decontamination:

    • Wipe down all surfaces (fume hood, benchtops) that may have come into contact with this compound with a 10% bleach solution, followed by 70% ethanol.

  • Waste Pickup:

    • Arrange for pickup of all waste containers by your institution's Environmental Health and Safety (EHS) department.

The following diagram outlines the decision-making process for proper waste segregation and disposal.

cluster_waste_type Categorize Waste Type cluster_containers Containment start Waste Generated (this compound) is_liquid Liquid? start->is_liquid is_solid Solid (Non-Sharp)? is_liquid->is_solid No liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes is_sharp Sharp? is_solid->is_sharp No solid_container Collect in Labeled Solid Biohazard Bag or Container is_solid->solid_container Yes sharp_container Place in Puncture-Proof Sharps Container is_sharp->sharp_container Yes ehs_pickup Arrange for EHS Waste Pickup is_sharp->ehs_pickup No (Error/Re-evaluate) liquid_container->ehs_pickup solid_container->ehs_pickup sharp_container->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

Disclaimer: this compound is a fictional compound created for illustrative purposes. The information provided is a template based on standard laboratory safety and chemical handling protocols. Always refer to the specific Safety Data Sheet (SDS) and your institution's guidelines for any chemical you handle.

Personal protective equipment for handling Cronexitide Lanocianine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the personal protective equipment (PPE) and handling procedures for a research chemical of the nature of Cronexitide Lanocianine. The specific Safety Data Sheet (SDS) for this compound is the authoritative source for all safety and handling information and must be consulted prior to any use. The information provided here is for illustrative purposes and should be adapted to the specifications outlined in the official SDS.

This compound, also known as LS301, is a diagnostic imaging agent utilized in research, notably in studies related to cancer visualization.[1][2] As with any chemical agent used in a laboratory setting, adherence to strict safety protocols is paramount to ensure the well-being of researchers and the integrity of the experimental work.[3][4]

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct use of personal protective equipment.[3][5][6] The following table summarizes the recommended PPE for handling this compound, based on general best practices for research chemicals. Note: The specific type and material of the PPE should be confirmed from the substance's SDS.

Protection Type Recommended Equipment Specification/Notes
Eye and Face Protection Safety Goggles or Face ShieldShould be worn at all times when handling the chemical to protect against splashes.[3][6]
Skin Protection Chemical-resistant GlovesThe specific glove material (e.g., nitrile, neoprene) should be chosen based on the chemical compatibility information in the SDS.[6]
Laboratory CoatA lab coat that covers the arms and closes in the front should be worn to protect against incidental contact.[6]
Respiratory Protection Fume Hood or RespiratorWork with volatile chemicals or powders should be conducted in a certified fume hood to minimize inhalation risks.[3][6] If a fume hood is not available or insufficient, a respirator appropriate for the specific hazards should be used.
Foot Protection Closed-toe ShoesSandals or other open-toed footwear should not be worn in the laboratory.[6]

Operational Plan for Handling this compound

A systematic approach to handling research chemicals is crucial for safety and experimental success.[3]

Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Assemble PPE: Put on all required personal protective equipment as specified in the SDS and the table above.

  • Prepare the Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5] Have spill containment materials readily available.[3]

  • Labeling: Clearly label all containers with the chemical name and any hazard warnings.[4][7]

Handling and Use:

  • Weighing and Transferring: When weighing or transferring the substance, use appropriate tools like spatulas or pipettes to avoid direct contact.[3]

  • Solution Preparation: If preparing a solution, add the chemical to the solvent slowly. As a general best practice, acid should be added to water, not the other way around.[6]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[3]

Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Storage: Store this compound according to the conditions specified in the SDS, which may include specific temperature and light-sensitivity requirements.[2][4][7] Incompatible chemicals should be stored separately.[7]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Consult SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weigh & Transfer prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate handle2->post1 post2 Store Chemical post1->post2 post3 Dispose of Waste post2->post3

Workflow for Handling this compound

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.[3]

  • Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted. Dyes and stains are often collected for specific hazardous waste disposal.[8]

  • Waste Containers: Use designated, properly labeled, and sealed containers for all this compound waste, including contaminated consumables like gloves and pipette tips.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the chemical waste.[9]

  • Spill Management: In case of a spill, follow the emergency procedures outlined in the SDS. Have a spill kit readily available.

G spill Spill Occurs evacuate Evacuate Area (if necessary) spill->evacuate notify Notify Supervisor & EH&S spill->notify consult_sds Consult SDS for Spill Response notify->consult_sds ppe Don Appropriate PPE consult_sds->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill with Kit contain->cleanup dispose Dispose of Waste cleanup->dispose

Chemical Spill Response Plan

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are not available in the public domain at this time. Researchers should refer to internal documentation, principal investigators, or the manufacturer for any established protocols. As a diagnostic imaging agent, its primary role is in visualization rather than direct interaction with signaling pathways.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.